5-Methylfuran-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-5(6)3-7-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZCBMOGIYUCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188608 | |
| Record name | 5-Methylfuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid / herbaceous sweet odour | |
| Record name | 5-Methyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble, Soluble (in ethanol) | |
| Record name | 5-Methyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3511-32-8 | |
| Record name | 5-Methylfuran-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylfuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLFURAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0380N8E30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Methylfuran-3(2H)-one chemical and physical properties
An In-Depth Technical Guide to 5-Methylfuran-3(2H)-one
Foreword
Prepared for researchers, medicinal chemists, and professionals in drug development, this guide serves as a comprehensive technical resource on this compound. This document moves beyond a simple recitation of data, offering an integrated perspective on the molecule's chemical and physical properties. The structure of this guide is dictated by the intrinsic scientific narrative of the compound, beginning with its fundamental identity and progressing through its analytical characterization, reactivity, and practical handling considerations. Our objective is to provide not just data, but a framework for understanding how the structural attributes of this compound govern its behavior and utility in a research and development setting.
Chemical Identity and Molecular Architecture
This compound, also known as 5-methyl-2,3-dihydrofuran-3-one, is a heterocyclic organic compound belonging to the furanone class.[1] Furanones are characterized by a furan ring structure containing a ketone group.[1] This structural motif is a cornerstone of many natural products and serves as a valuable synthon in organic chemistry. The specific arrangement of the methyl group, the carbon-carbon double bond, and the ketone within the five-membered ring dictates its distinct chemical personality.
Below is the molecular structure of this compound, rendered to illustrate the spatial relationship of its constituent atoms.
Caption: Molecular structure of this compound.
Key Identifiers:
-
IUPAC Name: 5-methylfuran-3-one[2]
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound are the primary determinants of its macroscopic behavior and dictate the conditions required for its handling, storage, and application in experimental setups. This compound is typically encountered as a colorless liquid with a characteristic herbaceous, sweet odor.[2]
Table 1: Experimental Physical Properties
| Property | Value | Source(s) |
| Physical Form | Colorless clear liquid | [2][3] |
| Boiling Point | 162.00 to 163.00 °C (at 760 mm Hg) | [3] |
| Refractive Index | 1.492 to 1.498 (at 20 °C) | [2][3] |
| Vapor Pressure | 2.121 mm Hg (at 25 °C, est.) | [3] |
| Flash Point | 61.70 °C (143.00 °F, TCC) | [3] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [2] |
Table 2: Computed Physicochemical Properties
Computational models provide valuable predictions for properties that may be difficult to measure experimentally. These values are instrumental in preliminary assessments for drug development, such as predicting membrane permeability and bioavailability.
| Property | Value | Source(s) |
| logP (Octanol/Water Partition) | -0.11 to 0.16 | [1] |
| Polar Surface Area | 26.3 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
The low logP value suggests a degree of hydrophilicity, despite its low water solubility, while the absence of hydrogen bond donors and a small polar surface area are key features influencing its interaction with biological systems.[1]
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical substance. Each technique probes different aspects of the molecule's structure, and together they provide an unambiguous confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons on the furanone ring, and the vinyl proton. The chemical shifts and coupling patterns are characteristic of the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to the five carbon atoms in the molecule, including a characteristic downfield signal for the carbonyl carbon.
Protocol: Standard NMR Sample Preparation
The causality behind this protocol is to obtain a homogeneous solution of the analyte at a suitable concentration for detection by the NMR spectrometer, free from particulate matter and protonated solvents that would obscure the signals of interest.
-
Analyte Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid a large interfering solvent peak in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[5] This provides a self-validating system for chemical shift calibration.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Caption: Standard workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separation and identification. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (98.10). The fragmentation pattern, resulting from the ionization process, provides structural clues. Studies on related 3(2H)-furanones suggest that fragmentation often involves the loss of CO and cleavage of the furanone ring.[6]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5] For this compound, the key characteristic absorption bands would include:
-
C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹, characteristic of the ketone carbonyl group.
-
C=C Stretch: An absorption band around 1600-1680 cm⁻¹ for the double bond within the ring.
-
C-O-C Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, indicative of the ether linkage in the furan ring.
Synthesis and Chemical Reactivity
The synthesis of 3(2H)-furanones can be achieved through various organic chemistry routes, often involving intramolecular cyclization of suitably functionalized precursors like γ-hydroxyalkynones or allenic hydroxyketones.[7] These methods provide versatile pathways to substituted furanone cores.
The reactivity of this compound is governed by the interplay of its functional groups. The α,β-unsaturated ketone system is susceptible to nucleophilic addition. The furanone ring itself can participate in various reactions. For instance, related furanones are known to react with sulfur-containing compounds like cysteine and hydrogen sulfide at elevated temperatures, leading to the formation of complex mixtures of thiols, disulfides, and other sulfur heterocycles.[8] This reactivity is particularly relevant in food chemistry, where furanones contribute to flavor development during cooking.
Applications and Industrial Relevance
The primary application of this compound is as a flavoring agent in the food industry.[2][3] It is valued for its sweet, herbaceous notes and is used in a variety of products including beverages, baked goods, and confectionery.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavouring agent.[2]
In the context of drug development, the furanone scaffold is of significant interest. Furanones are present in numerous biologically active natural products and have been explored for their potential anti-cancer, anti-inflammatory, and antibiotic properties.[9] While this compound itself is not a therapeutic agent, it serves as a valuable building block or structural analogue for the synthesis and study of more complex, biologically active molecules.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when handling any chemical substance.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), among others.
Handling and Storage Protocol:
The protocol is designed to minimize exposure and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]
-
Storage: Store the container tightly closed in a refrigerator. This minimizes volatilization and potential degradation over time.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a well-characterized furanone with significant applications in the flavor industry and potential as a scaffold in synthetic chemistry. Its physicochemical properties, defined by its unique molecular architecture, make it a subject of continued interest. A thorough understanding of its spectroscopic fingerprint, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in a scientific and industrial context.
References
- 1. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]
- 2. 5-Methylfuran-3-one | C5H6O2 | CID 12711594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. imreblank.ch [imreblank.ch]
- 7. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 8. Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient synthesis of furan-3(2H)-imine scaffold from alkynones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Natural occurrence of 5-Methylfuran-3(2H)-one in food products
An In-Depth Technical Guide to the Natural Occurrence of 5-Methylfuran-3(2H)-one and its Derivatives in Food Products
Authored by: Gemini, Senior Application Scientist
Abstract
This compound and its related hydroxylated and alkylated derivatives represent a critical class of volatile organic compounds that significantly influence the sensory profiles of a vast array of food products. These furanones, renowned for their potent caramel-like, sweet, and fruity aromas, are generated through complex biochemical and chemical pathways, including biosynthesis in fruits and the Maillard reaction during thermal processing. This technical guide provides a comprehensive overview for researchers and industry professionals on the natural occurrence, formation mechanisms, analytical quantification, sensory impact, and stability of these influential flavor molecules. Detailed experimental protocols and workflow diagrams are provided to support practical application in a research and development setting.
Introduction: The Furanone Family in Food Flavor
Furanones are five-membered heterocyclic compounds containing a ketone group, which are pivotal to the aroma of many natural and processed foods. While the query specifies this compound, the most extensively studied and organoleptically significant members in food science are its hydroxylated analogs, notably 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). These compounds are formed primarily through the Maillard reaction between sugars and amino acids during heating, but are also found in fruits such as strawberries, raspberries, and pineapples.[1] Their extremely low odor thresholds make them key contributors to the desirable flavor profiles of these foods.[2] Beyond their sensory role, some food-derived furanones have demonstrated antioxidant activity, while others have been investigated for potential mutagenic or anti-carcinogenic properties, making their study relevant to both food chemistry and toxicology.[1]
Natural Occurrence and Quantitative Data
The presence of methylfuranones has been documented across a wide spectrum of food matrices, from fresh fruit to thermally processed goods. The concentration can vary significantly depending on the food's composition, processing conditions, and storage.
| Food Category | Specific Product | Compound | Concentration Range | Reference(s) |
| Fruits | Strawberry | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Key flavor component | [1] |
| Raspberry | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Important flavor compound | [1] | |
| Pineapple | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | First identified source (1965) | [1][3] | |
| Tomato | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Contributes to flavor profile | [1][3] | |
| Processed Foods | Roasted Peanuts | This compound | Present | [4] |
| Cooked Beef | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Major odorous compound | [3] | |
| Coffee (Brewed) | Furan and derivatives | Mean content: 35,082.26 ng/g | [5] | |
| Coffee (Canned) | Furan and derivatives | Mean content: 25,152.22 ng/g | [5] | |
| Fermented Products | Soy Sauce | 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Produced by yeast fermentation | [1] |
| Beer | 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Produced by yeast fermentation | [1] |
Formation Pathways of Methylfuranones
The generation of these potent flavor compounds in food is primarily attributed to two distinct pathways: thermally-driven chemical reactions and biological synthesis.
Maillard Reaction and Thermal Degradation
In thermally processed foods, the Maillard reaction is the principal route for furanone formation. Specifically, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) is a known product of the reaction between pentose sugars (e.g., xylose, ribose) and amino acids.[2][6]
The core mechanism involves several key stages:
-
Condensation: A reducing sugar reacts with an amino acid to form a Schiff base.
-
Amadori Rearrangement: The Schiff base undergoes rearrangement to form an Amadori compound (an N-substituted 1-amino-1-deoxy-2-ketose).
-
Enolization and Degradation: The Amadori compound degrades via 1,2-enolization or 2,3-enolization. The 2,3-enolisation pathway leads to the formation of 1-deoxyosones, which are crucial intermediates for furanones.[2]
-
Cyclization: The 1-deoxypentosone intermediate undergoes cyclization and dehydration to yield 4-hydroxy-5-methyl-3(2H)-furanone.[2]
Caption: Maillard reaction pathway for norfuraneol formation.
Biosynthesis in Plants and Microorganisms
While the Maillard reaction explains the presence of furanones in cooked foods, their occurrence in fresh fruits is due to enzymatic biosynthesis. The complete pathways are still under active investigation, but significant progress has been made, particularly in strawberries.[7]
-
In Plants (e.g., Strawberry): Carbohydrates have been identified as the natural precursors.[7] D-fructose-1,6-diphosphate is converted through a series of enzymatic steps, including phosphate elimination and reduction, to yield 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF).[8]
-
In Microorganisms: Certain yeasts, such as Saccharomyces cerevisiae, can produce furanones during fermentation.[1][9] This is particularly relevant in the production of soy sauce and beer, where yeast likely acts on Maillard intermediates to generate compounds like 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone.[1]
Analytical Methodologies for Identification and Quantification
Accurate quantification of furanones in complex food matrices requires robust analytical methods capable of detecting trace-level concentrations. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the predominant technique.[10][11]
Workflow for Furanone Analysis
The analytical process involves sample preparation to isolate the volatile furanones from the non-volatile matrix, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for furanone analysis in food.
Detailed Protocol: HS-SPME-GC-MS
This protocol provides a validated starting point for the analysis of furan and its derivatives in food.
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize solid or semi-solid food samples to ensure uniformity.
-
Aliquoting: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[5] For liquid samples, 10 g can be used directly.[11]
-
Internal Standard: Spike the sample with a known amount of a deuterated internal standard (e.g., d4-furan) for accurate quantification.[5][11]
-
Extraction (HS-SPME):
2. GC-MS Analysis:
-
Injection: Desorb the SPME fiber in the GC inlet at ~200-260°C in splitless mode.[11][12]
-
GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).[5][12]
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 225°C, hold for 12.5 min.[11] (Note: A faster ramp may be possible for targeted analysis).
-
-
Carrier Gas: Helium at a constant flow of ~1.0-1.7 mL/min.[11]
-
MS Parameters:
3. Quantification:
-
Construct a calibration curve using the standard addition method or an external calibration with the internal standard.[11]
-
Calculate the concentration of this compound based on the response ratio of the analyte to the internal standard.
Sensory Properties and Flavor Contribution
The sensory impact of methylfuranones is disproportionate to their concentration due to their exceptionally low odor thresholds.
| Compound | Common Name | Odor Threshold (in water) | Typical Aroma Descriptors | Reference(s) |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol | 0.03 - 1,700 µg/L | Caramel, Cotton Candy, Strawberry, Sweet | [8] |
| 4-Hydroxy-5-methyl-3(2H)-furanone | Norfuraneol | ~20 µg/kg | Caramel-like, Sweet, Fruity, Burnt Pineapple | [1][2][13] |
| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Homofuraneol | ~20 µg/kg | Caramel-like, Sweet | [2] |
Homofuraneol exists in two tautomeric forms, but only one is considered odor-active, highlighting the importance of molecular structure in sensory perception.[2] The presence of these compounds can impart desirable sweet, baked, and fruity notes to a wide range of products, making them highly valued by the food industry.[8]
Stability and Degradation in Food Matrices
The stability of furanones is a critical factor for maintaining the desired flavor profile of a food product over its shelf life. Their persistence is influenced by the chemical environment, particularly pH and temperature.
-
pH Dependence: Studies on 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) and its glycosides have shown that the parent compound (DMHF) is unstable across a pH range of 2.0 to 8.0.[14][15] In contrast, its methoxy derivative and β-D-glucopyranoside form exhibit greater stability.[14] This suggests that glycosylation in plants may serve as a mechanism to stabilize the furanone precursor.
-
Thermal Degradation: During accelerated storage tests of aqueous flavorings at 50°C, 2,5-dimethyl-4-hydroxy-3(2H)-furanone showed a decrease of up to 10% in 24 hours, indicating moderate stability compared to less stable sulfur-containing flavor compounds.[16]
Understanding these stability factors is crucial for predicting and controlling flavor changes during food processing and storage.
Conclusion and Future Perspectives
This compound and its derivatives are indispensable components of food aroma, shaping the sensory identity of countless products through their potent, sweet, and caramel-like notes. Their formation via the Maillard reaction is well-characterized, providing a basis for flavor generation in processed foods. However, the biosynthetic pathways in plants remain a fertile ground for discovery. Future research, leveraging advances in metabolomics and genomics, will likely fully elucidate these enzymatic routes, potentially unlocking new biotechnological methods for producing these high-value natural flavor compounds. Furthermore, continued investigation into their stability and interactions within complex food matrices will enable more precise control over flavor quality and shelf life, benefiting both consumers and the food industry.
References
- 1. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imreblank.ch [imreblank.ch]
- 3. researchgate.net [researchgate.net]
- 4. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. eurl-pc.eu [eurl-pc.eu]
- 13. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. portal.fis.tum.de [portal.fis.tum.de]
- 15. portal.fis.tum.de [portal.fis.tum.de]
- 16. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of 5-Methylfuran-3(2H)-one and its Analogs in the Maillard Reaction
An In-depth Technical Guide for Researchers and Scientists
Executive Summary: The Maillard reaction, a cornerstone of flavor chemistry, is responsible for generating a vast array of compounds that define the sensory profile of thermally processed foods. Among these are 3(2H)-furanones, a class of potent aroma molecules prized for their sweet, caramel-like, and fruity notes. This technical guide provides an in-depth exploration of the formation of 5-methyl-3(2H)-furanone and its critical hydroxylated analog, 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), through Maillard reaction pathways. We will dissect the core chemical mechanisms, examine the key precursors and environmental factors that govern reaction yields, and provide detailed experimental protocols for researchers seeking to study these transformations in a laboratory setting. This document is intended for scientists in food chemistry, flavor science, and related fields, offering a synthesis of established knowledge and practical methodologies.
Part 1: The Significance of 3(2H)-Furanones in Flavor Chemistry
The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[1][2] First described by Louis Camille Maillard in 1912, this reaction is fundamental to the development of color, aroma, and flavor in everything from baked bread and roasted coffee to seared meat.[1][3]
Within the complex mixture of Maillard reaction products (MRPs), 3(2H)-furanones are of particular interest due to their potent sensory impact.[4] Compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®) and its structural analog 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) are key flavor compounds in many fruits and thermally processed foods, contributing characteristic sweet and caramel-like aromas.[5][6] While several furanone structures exist, this guide focuses on the C5-skeleton furanone, 4-hydroxy-5-methyl-3(2H)-furanone, which is the direct and primary furanone product derived from pentose sugars in the Maillard reaction.[7] Understanding its formation provides a foundational model for other related furanones.
Part 2: Core Formation Mechanisms
The formation of furanones is generally understood to occur in the intermediate stages of the Maillard reaction, following the initial condensation and rearrangement steps. The central pathway proceeds through a 1-deoxyosone intermediate.[4][7]
Primary Formation Pathway from Pentoses
The most direct route to 4-hydroxy-5-methyl-3(2H)-furanone involves the reaction of a five-carbon (pentose) sugar, such as D-xylose, with an amino acid. The mechanism can be broken down into three key stages:
-
Amadori Rearrangement: The reaction begins with the condensation of the carbonyl group of the pentose sugar and a free amino group from an amino acid. This forms an N-substituted glycosylamine, which subsequently rearranges to a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori rearrangement product (ARP).[1][3]
-
Formation of 1-Deoxypentosone: The Amadori product undergoes 2,3-enolisation. This key step involves the elimination of the amino acid and results in the formation of a 1-deoxypentosone, a highly reactive α-dicarbonyl intermediate.[4][7]
-
Cyclization and Dehydration: The 1-deoxypentosone intermediate then undergoes intramolecular cyclization and subsequent dehydration to yield the stable 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) ring structure.[7]
Caption: Primary pathway for norfuraneol formation from pentose sugars.
Alternative and Secondary Pathways
The Maillard reaction is rarely linear. Side reactions and alternative pathways contribute to the diversity of final products.
-
Sugar Fragmentation: In addition to the intact skeleton pathway described above, furanones can also be formed via the recombination of smaller sugar degradation products.[7] Under certain conditions, sugars can fragment into reactive C2 and C3 units, which can then recombine to form the furanone skeleton.[8]
-
Strecker-Assisted Chain Elongation: The interaction with amino acids is not limited to catalysis. Amino acids can undergo Strecker degradation, a reaction with dicarbonyl compounds (like the 1-deoxyosone intermediate) to produce Strecker aldehydes and α-aminoketones.[2] These Strecker aldehydes can then participate in the reaction. For example, a C5-intermediate (1-deoxypentosone) from a pentose can react with formaldehyde (a C1 Strecker aldehyde from glycine) to form 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a C6-furanone.[7] This highlights how the choice of amino acid can directly alter the final furanone structure.
Caption: Formation of a C6-furanone via Strecker aldehyde incorporation.
Part 3: Key Factors Influencing Furanone Formation
The yield and profile of furanones produced in the Maillard reaction are highly dependent on the initial composition of the reactants and the physical conditions of the reaction environment.
| Influencing Factor | Parameter | Effect on 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) Formation | Citation(s) |
| Precursors | Sugar Type | Pentoses (e.g., D-xylose, ribose) are the direct precursors. Hexoses lead to different furanones (e.g., Furaneol). | [4][7] |
| Amino Acid | Essential for initiating the Maillard reaction. The type of amino acid can influence reaction rates and lead to alternative products via Strecker degradation. | [7][9] | |
| Reaction Conditions | Temperature | Higher temperatures generally increase the reaction rate and yield. However, excessive heat can promote sugar fragmentation and other degradation pathways, potentially lowering the yield of specific furanones. | [9][10] |
| pH | Reaction pH significantly impacts the mechanism. Neutral pH (e.g., 7.0) is effective for model systems.[7] Acidic conditions (pH < 7) can favor sugar dehydration to furfurals, an alternative pathway.[1] The reaction of furanones with other compounds like cysteine is also pH-dependent.[11] | ||
| Water Activity (aw) | The Maillard reaction rate is maximal at intermediate water activity (aw 0.6-0.8). Very low or very high water content slows the reaction. | [12] |
Part 4: Experimental Methodologies
Studying the formation of volatile and semi-volatile flavor compounds requires carefully controlled model systems and sensitive analytical techniques.
Protocol 1: Generation of Norfuraneol in a Model System
This protocol describes a method for generating and studying the formation of norfuraneol from D-xylose and an amino acid in a buffered aqueous solution, based on established methodologies.[4][7]
Objective: To generate 4-hydroxy-5-methyl-3(2H)-furanone under controlled laboratory conditions to study the impact of precursors and reaction parameters.
Materials:
-
D-Xylose (≥99%)
-
Amino Acid (e.g., Glycine or L-Alanine, ≥99%)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2 mol L⁻¹
-
Sodium Chloride (NaCl)
-
Diethyl Ether (Et₂O), anhydrous
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Reaction vials (borosilicate glass, screw-cap)
-
Heating block or water bath
-
Rotation perforator for continuous liquid-liquid extraction (or standard LLE glassware)
Procedure:
-
Preparation of Reaction Buffer: Prepare a 0.2 mol L⁻¹ sodium phosphate buffer. Adjust the pH to 7.0 using HCl.
-
Reactant Preparation: In a reaction vial, dissolve D-xylose (e.g., 5 mmol) and the chosen amino acid (e.g., 5 mmol) in 5 mL of the pH 7.0 phosphate buffer.
-
Maillard Reaction: Securely cap the vial and place it in a heating block or water bath pre-heated to 90°C. Heat for 1 hour.
-
Reaction Quenching & Dilution: After heating, immediately cool the vial in an ice bath to stop the reaction. Add 100 mL of deionized water to the reaction mixture.
-
Sample Preparation for Extraction: Saturate the diluted mixture with NaCl (approx. 40 g) to improve extraction efficiency. Adjust the pH of the solution to 4.0 with 2 mol L⁻¹ HCl.
-
Extraction of Neutrals: Transfer the mixture to a continuous liquid-liquid extractor (rotation perforator) and extract with 50 mL of diethyl ether overnight. Alternatively, perform manual LLE with three portions of 50 mL diethyl ether.
-
Drying and Concentration: Collect the organic phase and dry it over anhydrous Na₂SO₄ at 4°C. Carefully concentrate the dried extract to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for model system preparation and analysis.
Protocol 2: Analytical Method for Furanone Quantification
Objective: To identify and quantify 4-hydroxy-5-methyl-3(2H)-furanone in the prepared extract using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A polar wax-type column (e.g., DB-Wax or FFAP) is suitable for separating these compounds. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
GC-MS Parameters (Example):
-
Injection: 1 µL, splitless mode, injector temperature: 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp 1: Increase to 150°C at a rate of 4°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan from m/z 35 to 350 for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of norfuraneol (e.g., m/z 114, 85, 57, 43).
-
Quantification:
-
An internal standard (e.g., 2-methyl-3-heptanone, not naturally present in the sample) should be added to the sample before extraction for accurate quantification.
-
A calibration curve should be prepared using an authentic standard of 4-hydroxy-5-methyl-3(2H)-furanone.
Part 5: Conclusion and Future Perspectives
The formation of 4-hydroxy-5-methyl-3(2H)-furanone and related compounds is a well-defined yet sensitive process within the broader Maillard reaction network. Its primary pathway from pentoses via a 1-deoxypentosone intermediate is well-established, yet the final yield and product profile are profoundly influenced by a complex interplay of precursor composition, temperature, and pH. The ability of amino acids to not only catalyze the reaction but also to become incorporated into the final product through Strecker degradation highlights the combinatorial nature of flavor generation.
For researchers and drug development professionals, understanding these pathways is crucial. In food science, it allows for the targeted generation of desirable flavors. In other fields, knowledge of Maillard reaction products is important as they can also be formed in vivo as Advanced Glycation End-products (AGEs).
Future research will likely focus on detailed kinetic modeling to predict furanone yields under varying conditions, the use of advanced isotopic labeling studies to further elucidate complex fragmentation and recombination pathways, and exploring the impact of less common sugars and amino acids on the final flavor profile.
References
- 1. The Maillard reaction in traditional method sparkling wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maillard reaction - Wikipedia [en.wikipedia.org]
- 3. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imreblank.ch [imreblank.ch]
- 5. mdpi.com [mdpi.com]
- 6. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. imreblank.ch [imreblank.ch]
- 8. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into furan formation in Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of 5-Methylfuran-3(2H)-one and its Derivatives
Abstract
Furanones, particularly 5-Methylfuran-3(2H)-one and its hydroxylated analogs like 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), are a class of heterocyclic compounds of immense interest due to their potent sensory properties and biological activities. They are key contributors to the desirable aromas of a vast array of fruits and thermally processed foods. While their formation through the Maillard reaction during heating is well-documented, the enzymatic pathways responsible for their biosynthesis in plants and microorganisms represent a sophisticated area of metabolic engineering and flavor science. This guide provides a detailed exploration of the known biosynthetic pathways, focusing on the key precursors, enzymatic transformations, and critical intermediates involved in the formation of these high-value compounds. We will dissect the distinct routes elucidated in microorganisms like Zygosaccharomyces rouxii and in plants such as the strawberry (Fragaria x ananassa), offering field-proven insights into the experimental methodologies used to uncover these complex biological processes.
Introduction: The Significance of Furanones in Nature and Industry
Furanones are defined by a furan ring structure containing a ketone group.[1] While the core structure of this compound is a known entity,[2] its 4-hydroxy derivatives have garnered the most significant scientific and commercial attention. Compounds such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-5-methyl-3(2H)-furanone (HMF or norfuraneol) are powerful aroma agents, imparting sweet, caramel-like, and fruity notes to products like strawberries, pineapples, coffee, and soy sauce.[3][4] Their low odor thresholds make them impactful even at trace concentrations.[3]
Beyond their role as flavorants, these molecules exhibit diverse biological functions. For instance, 4-hydroxy-5-methyl-3(2H)-furanone acts as a male pheromone in the cockroach Eurycotis floridana, while the 2,5-dimethyl derivative can deter fungal growth on strawberries.[3] Their formation occurs via two primary routes:
-
Thermally-Induced Formation: Primarily through the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids during the heating of food.[5][6]
-
Biosynthesis: Enzymatically controlled pathways in plants, yeasts, and bacteria, which convert central carbohydrate metabolites into the final furanone structures.[5][7]
This guide focuses exclusively on the latter, delving into the nuanced enzymatic cascades that constitute the biological origin of these important molecules.
Microbial Biosynthesis: The Zygosaccharomyces rouxii Model
The yeast Zygosaccharomyces rouxii, crucial for the fermentation of soy sauce (shoyu) and miso, is a well-studied model for furanone biosynthesis.[8] Research has demonstrated its capacity to produce norfuraneol from simple carbohydrate precursors.
Precursors and Key Intermediates
Studies using cytosolic extracts of Z. rouxii have shown that norfuraneol (HMF) can be generated from a variety of phosphorylated sugars, including D-fructose-1,6-diphosphate (FBP), D-fructose-6-phosphate, D-glucose-6-phosphate, and D-ribose-5-phosphate.[9] This points to the central metabolic pathways of glycolysis and the pentose phosphate pathway (PPP) as the foundational source for the furanone backbone.
The critical insight from these studies is the identification of D-ribulose-5-phosphate as the likely immediate, non-enzymatic precursor to norfuraneol.[9] The enzymatic machinery within the yeast cytosol actively converts the aforementioned sugar phosphates into this key intermediate, which then chemically transforms into the final furanone product.[9]
Enzymatic Pathway
The conversion of various hexose phosphates to D-ribulose-5-phosphate involves a series of well-characterized enzymes present in the yeast's cytosol.[9] The pathway leverages enzymes from the upper stages of glycolysis and the oxidative phase of the PPP.
Caption: Enzymatic conversion of hexose phosphates to norfuraneol in Z. rouxii.
The causality behind this pathway is rooted in metabolic efficiency. The yeast utilizes highly abundant central metabolites and shunts them through existing enzymatic infrastructure (glycolysis and PPP) to generate D-ribulose-5-phosphate. This intermediate possesses the requisite carbon skeleton and functional groups that, under physiological conditions, can spontaneously cyclize and dehydrate to form the stable furanone ring structure.
Plant Biosynthesis: The Strawberry (Fragaria x ananassa) Model
The biosynthesis of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), has been a subject of intensive research, revealing a distinct and highly specific enzymatic final step.
Precursors and Pathway Elucidation
Similar to microbial systems, carbohydrates are the primary precursors for HDMF in strawberries. Radiotracer studies confirmed that D-fructose-1,6-diphosphate and D-fructose-6-phosphate are efficient progenitors of the furanone skeleton.[5][10] An experiment using in vitro grown strawberries demonstrated that supplementing the growth medium with D-fructose-6-phosphate led to a 125% average increase in total furanone content, strongly implicating it as a direct precursor.[10]
The key divergence from the microbial pathway lies in the final enzymatic step. In strawberries, the ripening-induced enzyme Fragaria x ananassa enone oxidoreductase (FaEO) , previously identified as a quinone oxidoreductase (FaQR), catalyzes the formation of HDMF.[6][11]
The Terminal Enzymatic Step: A Highly Specific Reduction
The immediate precursor to HDMF is a highly reactive and unstable compound, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) .[5][6] The FaEO enzyme catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of HMMF to yield the final HDMF product.[11]
This terminal step is critical for the accumulation of HDMF during fruit ripening. The expression of the FaEO enzyme is ripening-induced, ensuring that the production of this key flavor compound is temporally linked to the fruit's maturation process.
Caption: Postulated biosynthetic pathway of HDMF in strawberry fruit.
Crystallographic analysis of the FaEO enzyme has revealed that the 4R-hydride from the NAD(P)H cofactor is transferred to the exocyclic carbon of HMMF. This creates a cyclic enolate intermediate that is subsequently protonated to form the stable HDMF molecule.[11] This detailed mechanistic understanding provides a foundation for the potential protein engineering of these enzymes for biocatalytic applications.
Summary of Precursor Efficiency
The efficiency with which different carbohydrate precursors are converted into furanones underscores their position within central metabolism. The following table summarizes findings from radiotracer studies in strawberries.
| Precursor | Relative Incorporation into Furanones (%) | Source |
| D-Glucose | 0.032 - 0.035 | [5] |
| D-Fructose | 0.202 | [5] |
| D-Glucose-6-Phosphate | 0.147 | [5] |
| D-Fructose-1,6-Diphosphate | 0.289 | [5] |
This data highlights that D-fructose-1,6-diphosphate, a key intermediate in glycolysis, is the most efficient precursor among those tested for furanone biosynthesis in strawberries, indicating the pathway branches off after the initial phosphorylation and isomerization steps of glucose metabolism.[5]
Experimental Protocols for Pathway Investigation
The elucidation of these biosynthetic pathways relies on robust experimental methodologies. The protocols described below represent self-validating systems for identifying intermediates and characterizing enzymatic activity.
Protocol: Trapping of α-Dicarbonyl Intermediates in Yeast Culture
Rationale: The formation of the furanone ring is believed to proceed through reactive α-dicarbonyl intermediates. Using a trapping agent allows for the stabilization and identification of these transient compounds. o-Phenylenediamine is a classic choice as it reacts specifically with α-dicarbonyls to form stable, UV-active quinoxaline derivatives that can be readily analyzed by HPLC.[8]
Methodology:
-
Culture Preparation: Cultivate Zygosaccharomyces rouxii in a suitable medium supplemented with a precursor (e.g., 1% D-fructose-1,6-bisphosphate).
-
Addition of Trapping Agent: Add o-phenylenediamine to the culture medium to a final concentration of 10 mM. An identical culture without the trapping agent serves as a negative control.
-
Incubation: Incubate the cultures under standard growth conditions (e.g., 30°C, pH 4-5) for a defined period (e.g., 48-72 hours).
-
Sample Preparation: Centrifuge the culture to remove yeast cells. Filter-sterilize the supernatant.
-
HPLC Analysis: Analyze the supernatant using reverse-phase High-Pressure Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water/formic acid.
-
Detection: Monitor at wavelengths characteristic of quinoxaline derivatives (e.g., 315 nm).
-
-
Validation: Compare the chromatograms of the trapped sample with the negative control. The appearance of new, distinct peaks in the trapped sample indicates the formation of α-dicarbonyl intermediates. These peaks can be collected and further characterized by LC-MS and NMR to confirm their structure.[8]
Caption: Experimental workflow for trapping α-dicarbonyl intermediates.
Protocol: Enzyme Assays from Cytosolic Extracts
Rationale: To confirm that the enzymatic machinery for converting various sugar phosphates is present and active, specific enzyme assays are performed on cytosolic extracts. This validates the proposed pathway steps.[9]
Methodology:
-
Preparation of Cytosolic Extract:
-
Harvest yeast cells from a liquid culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend cells in the buffer containing protease inhibitors and lyse the cells (e.g., using a French press or bead beater).
-
Perform ultracentrifugation to pellet cell debris and organelles, retaining the supernatant (cytosolic extract).
-
-
Enzyme Activity Assays: Conduct spectrophotometric assays by monitoring the change in NAD(P)H absorbance at 340 nm.
-
Glucose-6-Phosphate Dehydrogenase: Assay mix contains buffer, NADP+, and the cytosolic extract. The reaction is initiated by adding D-glucose-6-phosphate.
-
6-Phosphogluconate Dehydrogenase: Assay mix contains buffer, NADP+, and the extract. The reaction is initiated by adding 6-phosphogluconate.
-
Phosphohexose Isomerase: This is a coupled assay. The mix contains buffer, NADP+, extract, and an excess of glucose-6-phosphate dehydrogenase. The reaction is initiated by adding D-fructose-6-phosphate. The product, G6P, is immediately converted by the coupling enzyme, generating NADPH.
-
-
Data Analysis: Calculate the specific activity of each enzyme (e.g., in units per milligram of protein). The confirmation of these activities provides direct evidence for the cell's capability to channel hexose phosphates into the pentose phosphate pathway, leading to the key precursor, D-ribulose-5-phosphate.[9]
Conclusion and Future Outlook
The biosynthesis of this compound and its vital 4-hydroxy derivatives is a tale of two distinct biological strategies. In microorganisms like Z. rouxii, the pathway leverages existing central metabolic enzymes to produce a key pentose phosphate intermediate that spontaneously yields the final product. In contrast, higher plants like the strawberry have evolved a highly specific, ripening-induced terminal enzyme, FaEO, to control the formation of their characteristic furanone flavor compound from a reactive methylene precursor.
While significant progress has been made, gaps in our knowledge remain, particularly concerning the intermediate enzymatic steps leading to HMMF in plants.[7] Future research, leveraging transcriptomics, proteomics, and advanced analytical chemistry, will be crucial to fully elucidate these pathways. A complete understanding will not only deepen our knowledge of plant secondary metabolism but also unlock new possibilities for the biotechnological production of these high-value natural flavor compounds, meeting the growing industrial demand for natural and sustainable ingredients.
References
- 1. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]
- 2. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]
- 3. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Data for 5-Methylfuran-3(2H)-one: An In-depth Technical Guide
Introduction
5-Methylfuran-3(2H)-one is a member of the furanone family, a class of heterocyclic compounds that are significant scaffolds in medicinal chemistry and natural products.[2] The precise elucidation of their molecular structure is paramount for understanding their biological activity and for quality control in synthetic processes. This guide delves into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired resolution of the spectra. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A 90° pulse angle and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.
Expected ¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show three distinct signals. The predicted chemical shifts (δ) in ppm relative to TMS are outlined below. These predictions are based on the analysis of similar furanone structures.[3]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃-C5 | ~2.0 - 2.3 | Singlet (s) or narrow multiplet | 3H |
| H-C4 | ~5.2 - 5.5 | Singlet (s) or narrow multiplet | 1H |
| H₂-C2 | ~4.5 - 4.8 | Singlet (s) | 2H |
Interpretation:
-
The methyl protons at C5 are expected to be in the allylic region and will likely appear as a singlet or a very narrowly coupled multiplet due to long-range coupling with the vinyl proton at C4.
-
The vinyl proton at C4 is in a unique electronic environment, deshielded by the adjacent carbonyl group and the double bond, leading to a downfield shift.
-
The methylene protons at C2 are adjacent to the oxygen atom and the carbonyl group, which will also shift them downfield. Their chemical equivalence would result in a singlet.
Expected ¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C3) | ~195 - 205 |
| C=C (C5) | ~170 - 180 |
| C=C (C4) | ~100 - 110 |
| O-CH₂ (C2) | ~70 - 80 |
| CH₃ | ~15 - 25 |
Interpretation:
-
The carbonyl carbon (C3) is the most deshielded carbon and will appear significantly downfield.
-
The olefinic carbons (C4 and C5) will be in the typical range for double bonds, with C5 being further downfield due to its attachment to the oxygen atom.
-
The methylene carbon (C2) attached to the ring oxygen will be in the characteristic range for an ether-like carbon.
-
The methyl carbon (CH₃) will be the most shielded, appearing at the upfield end of the spectrum.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
Expected IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the carbon-carbon double bond. Data from related furanones, such as 4-hydroxy-5-methyl-3(2H)-furanone, can provide a reference for expected peak positions.[4][5]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | 1700 - 1720 | Strong |
| C=C (in-ring) | 1640 - 1660 | Medium |
| C-O-C (ether) | 1050 - 1150 | Strong |
| C-H (sp³ and sp²) | 2850 - 3100 | Medium-Weak |
Interpretation:
-
A strong, sharp peak in the region of 1700-1720 cm⁻¹ is a clear indicator of the conjugated ketone carbonyl group.
-
The absorption for the C=C double bond within the ring is expected to be of medium intensity.
-
The strong C-O-C stretching vibration is characteristic of the furanone ring.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrum and Fragmentation
The mass spectrum of this compound (Molecular Weight: 98.10 g/mol ) is expected to show a molecular ion peak (M⁺˙) at m/z 98. The fragmentation pattern can be predicted based on studies of similar 3(2H)-furanones.[6]
Table of Expected Fragments:
| m/z | Proposed Fragment |
| 98 | [C₅H₆O₂]⁺˙ (Molecular Ion) |
| 83 | [M - CH₃]⁺ |
| 70 | [M - CO]⁺˙ |
| 55 | [M - CH₃ - CO]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation of Fragmentation: The fragmentation of 3(2H)-furanones is often initiated by the cleavage of the bonds adjacent to the carbonyl group.
-
Loss of a methyl radical (CH₃): Cleavage of the C5-CH₃ bond would result in a fragment at m/z 83.
-
Loss of carbon monoxide (CO): A common fragmentation pathway for cyclic ketones is the loss of a neutral CO molecule, which would lead to a fragment at m/z 70.
-
Acylium ion formation: Cleavage of the ring can lead to the formation of the stable acylium ion [CH₃CO]⁺ at m/z 43.
The following diagram illustrates a plausible fragmentation pathway for this compound.
Caption: Plausible MS fragmentation of this compound.
Conclusion
This technical guide provides a detailed framework for the spectroscopic characterization of this compound. By combining the predicted data from NMR and IR spectroscopy with the expected fragmentation patterns in mass spectrometry, researchers can confidently identify and verify the structure of this important furanone derivative. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results.
References
- 1. This compound | 3511-32-8 [sigmaaldrich.com]
- 2. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. imreblank.ch [imreblank.ch]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Biological Activities of Furanone Compounds
Abstract
Furanones, a significant class of five-membered heterocyclic compounds, are ubiquitously found in nature and are readily accessible through synthetic routes.[1] This guide provides a comprehensive exploration of the diverse biological activities of furanone derivatives, which have garnered substantial interest in the fields of medicinal chemistry and drug development. Possessing a versatile pharmacophore, these compounds exhibit a wide spectrum of pharmacological effects, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A primary focus of this document is the elucidation of their role as antagonists of bacterial quorum sensing (QS), a novel anti-virulence strategy to combat antimicrobial resistance.[3][4] We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and summarize key quantitative data to provide a holistic resource for researchers, scientists, and drug development professionals.
The Furanone Scaffold: A Privileged Structure in Medicinal Chemistry
The furanone core, particularly the 2(5H)-furanone and 3(2H)-furanone isomers, serves as a foundational structure for a multitude of biologically active molecules.[5] Naturally occurring furanones are key contributors to the flavor and aroma of many fruits and cooked foods, while others are produced by marine organisms as chemical defense agents.[6] For instance, the red algae Delisea pulchra produces a range of brominated furanones to prevent bacterial colonization on its surface.[3][6] This natural precedent has inspired the synthesis of extensive libraries of furanone derivatives, leading to the discovery of compounds with significant therapeutic potential.[2][7] Their biological versatility stems from the electrophilic nature of the α,β-unsaturated lactone system, which can engage in crucial interactions with biological macromolecules.[8]
Antimicrobial and Anti-Biofilm Activity: A Paradigm Shift in Combating Bacterial Pathogens
The rise of antibiotic-resistant bacteria necessitates novel therapeutic strategies. Furanone compounds have emerged as promising candidates, not primarily as bactericidal agents, but as inhibitors of bacterial communication and virulence.[3][4]
Mechanism of Action: Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-density-dependent signaling system that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production.[9][10] In many Gram-negative pathogens like Pseudomonas aeruginosa, QS is mediated by N-acyl homoserine lactone (AHL) autoinducers.[3][10] Halogenated furanones are structural mimics of AHLs and can effectively interfere with this signaling pathway.[3] They competitively bind to QS receptors, such as the LasR protein in P. aeruginosa, thereby preventing the binding of the native AHL autoinducer.[9][10] This antagonism disrupts the activation of downstream virulence genes, effectively disarming the pathogen without exerting direct selective pressure for resistance development.[10][11]
Caption: Quorum Sensing Inhibition by Furanone Compounds.
Direct Antimicrobial Effects
Beyond their anti-virulence activity, certain furanone derivatives exhibit direct bactericidal and fungicidal properties.[7][12] For example, specific synthetic 2(5H)-furanone sulfones have shown highly selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] The proposed mechanism involves the induction of reactive oxygen species (ROS) within the bacterial cell, leading to widespread protein damage and cell death.[13] This multi-target approach is advantageous as it presents a lower risk for the development of resistance.[13]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The furanone scaffold is present in several compounds investigated for their anticancer properties.[2][14] Their mechanisms of action are diverse, highlighting the chemical tractability of the furanone core for developing targeted oncology drugs.
Mechanisms of Cytotoxicity
-
Cell Cycle Arrest: Certain bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase in glioma cells, preventing DNA replication and subsequent cell division.[14]
-
DNA Interaction: These same compounds have been observed to interact significantly with DNA, suggesting that DNA may be a direct molecular target, leading to the disruption of essential cellular processes.[14]
-
COX Inhibition: Some 4,5-diaryl 3(2H)-furanones act as cyclooxygenase (COX) inhibitors.[15][16] As COX enzymes are often overexpressed in various cancers, their inhibition can restrict tumor cell growth.[16][17] Furthermore, these furanone-based COX inhibitors have demonstrated synergistic effects when combined with conventional chemotherapeutic drugs like 5-fluorouracil, enhancing their overall cytotoxicity.[15][17]
Anti-inflammatory Activity
Inflammation is a critical physiological process, but its dysregulation contributes to numerous chronic diseases. Furanone derivatives have been identified as potent anti-inflammatory agents.[15][18] As mentioned, a key mechanism is the inhibition of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[16] The anti-inflammatory efficacy of certain 4,5-diaryl 3(2H)furanones has been demonstrated in vivo using models such as the carrageenan-induced paw edema assay.[15][17] The ability to selectively target COX-1 or COX-2 isoforms is a key area of research in the development of furanone-based anti-inflammatory drugs with improved safety profiles.[16]
Quantitative Summary of Biological Activities
To provide a comparative overview, the following table summarizes the biological activities of representative furanone compounds from recent literature.
| Furanone Derivative/Compound | Biological Activity | Target Organism/Cell Line | Key Result (IC₅₀ / MIC) | Reference(s) |
| F105 (2(5H)-furanone sulfone) | Antibacterial | S. aureus, B. subtilis | MIC: 8–16 µg/mL | [7][13] |
| Compound 4e (bis-2(5H)-furanone) | Anticancer (Cytotoxicity) | C6 glioma cells | IC₅₀: 12.1 µM | [14] |
| F-derivative (-SOMe substituted furan-3(2H)-one) | Anti-inflammatory | COX-1 Enzyme | IC₅₀: 2.8 µM | [15][16] |
| F-derivative (-SOMe substituted furan-3(2H)-one) | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | IC₅₀: 10 µM | [15][16] |
| F-derivative (-SOMe substituted furan-3(2H)-one) | Anticancer (Cytotoxicity) | HSC-3 (Squamous Cell Carcinoma) | IC₅₀: 7.5 µM | [15][16] |
| (5S)-cis-gregatin B | Antimicrobial | Bacillus subtilis | MIC: 8.33 µg/mL | [19] |
Experimental Design & Protocols
The evaluation of furanone bioactivity requires robust and validated experimental workflows. The following diagram illustrates a general screening process, followed by detailed protocols for two fundamental assays.
Caption: General Experimental Workflow for Furanone Bioactivity Screening.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a furanone compound that prevents visible growth of a microorganism.
Causality: The broth microdilution method is chosen for its efficiency in screening multiple compounds and concentrations simultaneously. It provides a quantitative measure (MIC) of antimicrobial activity, which is a standard metric for comparing potency.
-
Preparation of Stock Solution: Dissolve the furanone compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The solvent choice is critical to ensure compound solubility without exhibiting toxicity to the test organism at the final concentration.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Standardization is crucial for reproducibility.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the furanone stock solution in cation-adjusted Mueller-Hinton Broth. This creates a range of concentrations to test (e.g., 512 µg/mL down to 0.5 µg/mL).[12]
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells with broth and inoculum only (to confirm bacterial growth).
-
Negative Control: Wells with broth only (to check for contamination).
-
Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent used (to ensure the solvent has no antimicrobial effect).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the furanone compound in which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance with a plate reader.
Protocol: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, providing a reliable method to quantify the cytotoxic effect of a compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the furanone compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Controls: Include wells with untreated cells (positive control for viability) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined using dose-response curve fitting software.
Conclusion and Future Directions
Furanone compounds represent a remarkably versatile and promising class of molecules for drug discovery. Their ability to modulate diverse biological pathways, from bacterial quorum sensing to cancer cell proliferation and inflammatory responses, underscores their therapeutic potential. The anti-virulence strategy of QS inhibition is particularly compelling as it offers a sustainable approach to managing infectious diseases in an era of growing antibiotic resistance. Future research should focus on the synthesis of new furanone libraries and the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular targets and mechanisms of action will be crucial for translating these fascinating compounds into next-generation therapeutics.
References
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The Flavoring Agent 5-Methylfuran-3(2H)-one: A Technical Guide for Researchers and Scientists
Abstract
5-Methylfuran-3(2H)-one, a member of the furanone family, is a significant contributor to the sensory profile of a wide array of food products. This technical guide provides an in-depth exploration of its role as a flavoring agent, designed for researchers, scientists, and professionals in drug development. The guide delves into the chemical and physical properties of this compound, its natural occurrence, and its formation primarily through the Maillard reaction. Furthermore, it details its sensory characteristics, applications in the food industry, a validated analytical methodology for its quantification, and a comprehensive overview of its safety and regulatory status. This document aims to be a definitive resource, integrating technical data with practical insights to support innovation and ensure product integrity.
Introduction: The Significance of Furanones in Flavor Chemistry
Furanones are a class of heterocyclic organic compounds that play a pivotal role in the aroma and flavor of numerous natural and processed foods.[1][2] Their characteristic sweet, caramel-like, and fruity notes make them highly valued in the flavor industry.[3][4] These compounds are often formed during thermal processing through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[3][5] this compound (CAS No. 3511-32-8) is a notable member of this family, recognized for its distinct "herbaceous sweet" odor.[6][7] This guide will provide a comprehensive technical overview of this compound, from its fundamental properties to its application and analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a flavoring agent is fundamental to its effective application and analysis.
| Property | Value | Source |
| Molecular Formula | C5H6O2 | [7] |
| Molecular Weight | 98.10 g/mol | [7] |
| Appearance | Colorless liquid | [7] |
| Odor | Herbaceous sweet | [6][7] |
| Boiling Point | 162-163 °C | [6] |
| Refractive Index | 1.492-1.498 | [6] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [6][7] |
| FEMA Number | 4176 | [8][9] |
| JECFA Number | 2232 | [8][9] |
Sensory Profile and Flavor Contribution
The primary function of this compound is to impart or modify flavor in food products. Its sensory characteristics are key to its application.
Odor and Flavor Description
Contribution to Food Flavor
The flavor profile of this compound makes it a versatile ingredient in a variety of food systems. Its herbaceous and sweet notes can enhance and round out existing flavors, providing a more complex and desirable sensory experience. It is known to occur naturally in roasted peanuts, contributing to the characteristic roasted aroma.
Formation and Natural Occurrence
The presence of this compound in food is a result of both natural occurrence and formation during processing.
The Maillard Reaction: A Primary Formation Pathway
The Maillard reaction is the principal mechanism for the formation of many furanones, including this compound, during the thermal processing of food.[3][5] This non-enzymatic browning reaction involves a cascade of chemical changes initiated by the condensation of a reducing sugar and an amino acid.[5][10]
The formation of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), a closely related compound, from pentoses provides a model for the formation of 5-methyl-substituted furanones.[3][11] The key steps involve:
-
Initial Condensation: A pentose sugar (e.g., xylose) reacts with an amino acid to form a Schiff base.[10]
-
Amadori Rearrangement: The Schiff base undergoes rearrangement to form an Amadori compound.[8]
-
Enolization and Dehydration: The Amadori compound undergoes 2,3-enolization and subsequent dehydration to form a 1-deoxyosone.[3]
-
Cyclization and Furanone Formation: The 1-deoxyosone then cyclizes and dehydrates to form the furanone ring structure.[3]
The Strecker degradation of amino acids, which produces reactive aldehydes (Strecker aldehydes), also plays a crucial role by providing carbonyl compounds that can participate in the Maillard reaction cascade, influencing the final flavor profile.[3][12][13]
Applications in the Food Industry
This compound is utilized as a flavoring agent in a diverse range of food products to impart its characteristic herbaceous and sweet notes.
Recommended Usage Levels
The following table outlines typical usage levels of this compound in various food categories. These levels are provided as a guide and may be adjusted based on the specific product formulation and desired flavor profile.
| Food Category | Typical Usage Level (ppm) |
| Baked Goods | 5.0 - 25.0 |
| Beverages (non-alcoholic) | 2.0 - 10.0 |
| Confectionery & Frostings | 4.0 - 20.0 |
| Gelatins & Puddings | 3.0 - 15.0 |
| Gravies & Soups | 2.0 - 10.0 |
| Jams & Jellies | 2.0 - 10.0 |
| Meat Products & Poultry | 1.0 - 5.0 |
| Milk Products | 3.0 - 15.0 |
| Processed Fruits | 2.0 - 10.0 |
| Snack Foods | 5.0 - 25.0 |
| Soft Candy | 4.0 - 20.0 |
Analytical Methodology: Quantification in Food Matrices
Accurate quantification of this compound in complex food matrices is essential for quality control, regulatory compliance, and research. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this purpose.[6][10][14]
Experimental Protocol: HS-SPME-GC-MS Analysis
The following protocol provides a detailed methodology for the quantification of this compound in a food matrix.
6.1.1. Sample Preparation
-
Homogenization: Homogenize solid or semi-solid food samples to ensure a representative sample.
-
Aliquoting: Accurately weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.
-
Matrix Modification: Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the volatility of the analyte.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound) to each sample for accurate quantification.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) with agitation to allow the analyte to partition into the headspace.
6.1.2. HS-SPME Extraction
-
Fiber Selection: Utilize a SPME fiber with a suitable coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which is effective for trapping volatile and semi-volatile compounds.
-
Extraction: Expose the SPME fiber to the headspace of the heated vial for a defined period (e.g., 20-30 minutes) to allow for the adsorption of the analyte.
6.1.3. GC-MS Analysis
-
Desorption: Inject the SPME fiber into the hot GC inlet (e.g., 250°C) in splitless mode to desorb the analyte onto the analytical column.
-
Chromatographic Separation: Employ a capillary column (e.g., DB-5ms or equivalent) with a suitable temperature program to separate this compound from other volatile compounds.
-
Example Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min (hold for 5 min).
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Monitor characteristic ions of this compound and the internal standard.
6.1.4. Quantification
Construct a calibration curve using standards of known concentrations of this compound and the internal standard. Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Safety and Regulatory Status
The safety of flavoring substances is paramount for consumer protection and is rigorously evaluated by international regulatory bodies.
JECFA Evaluation
Regulatory Designations
-
FEMA GRAS: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with the designation FEMA No. 4176.[8][9]
-
FDA: The U.S. Food and Drug Administration has approved this compound for use as a flavoring agent in food.[11]
Conclusion
This compound is a valuable flavoring agent that contributes desirable herbaceous and sweet notes to a wide variety of food products. Its formation, primarily through the Maillard reaction during thermal processing, is a key aspect of flavor development in many cooked foods. A thorough understanding of its physicochemical properties, sensory characteristics, and analytical methodologies is crucial for its effective and safe use in the food industry. The favorable safety evaluations by JECFA and its GRAS status underscore its suitability for use in food applications at current intake levels. This technical guide provides a solid foundation for researchers and scientists working with this important flavor compound, enabling further innovation and ensuring product quality and safety.
References
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- 8. pubs.acs.org [pubs.acs.org]
- 9. femaflavor.org [femaflavor.org]
- 10. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
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- 13. cetjournal.it [cetjournal.it]
- 14. Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
This technical guide provides a comprehensive toxicological overview of 5-Methylfuran-3(2H)-one, a significant flavoring agent, and structurally related furanone compounds. The document is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical safety assessment. It synthesizes available data on various toxicological endpoints, including acute, sub-chronic, and chronic toxicity, genotoxicity, and carcinogenicity. Furthermore, this guide delves into the metabolic pathways, structure-activity relationships, and the established safety assessments by major international regulatory bodies. Detailed experimental protocols for key toxicological assays are also provided to offer practical insights into the evaluation of such compounds. The overarching goal is to present a cohesive and scientifically grounded narrative that underscores the importance of a thorough toxicological evaluation for furanone derivatives.
Introduction: The Significance of this compound
This compound (CAS No. 3511-32-8) is a five-membered heterocyclic compound that belongs to the furanone family.[1] It is characterized by a sweet, herbaceous odor and is utilized as a flavoring agent in a variety of food products.[2][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated its safety for use in food.[4][5] Understanding the toxicological profile of this compound and its relatives is paramount for ensuring consumer safety and for providing a framework for the assessment of new chemical entities with similar structural motifs.
This guide will provide an in-depth analysis of the toxicological landscape of this compound, drawing upon regulatory assessments, scientific literature, and established toxicological principles.
Toxicological Profile of this compound
Acute Toxicity
Sub-chronic and Chronic Toxicity
Genotoxicity
The genotoxic potential of furanones is a subject of ongoing scientific inquiry. Some furanone derivatives have shown evidence of genotoxicity in certain in vitro assays. For example, 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX), a potent bacterial mutagen, has been shown to induce DNA damage in mammalian cells in vitro.[6] However, in vivo studies with MX did not show evidence of genotoxicity.[6] For 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a BlueScreen assay was negative for genotoxicity.[7] The overall evaluation by regulatory bodies for many food-flavoring furanones has concluded a lack of genotoxic concern at current intake levels.[5]
Carcinogenicity
Furan, the parent compound of this class, is carcinogenic in rodents and is thought to be activated to a reactive metabolite, cis-2-butene-1,4-dial, which can alkylate proteins and potentially DNA.[8] The carcinogenicity of furan is generally considered to be a result of chronic toxicity leading to increased cell replication.[8] For this compound, the long-term safety evaluations by JECFA did not raise concerns regarding its carcinogenic potential at current dietary exposure levels.[4]
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound is limited in publicly accessible literature. However, studies on related furanones can offer some insights. For example, a developmental toxicity study of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in rats concluded that the compound was non-teratogenic. Standardized methods for assessing reproductive and developmental toxicity are crucial for a comprehensive safety evaluation.[9]
Metabolic Pathways of Furanones
The metabolism of furan-containing compounds is a critical determinant of their potential toxicity. The primary metabolic activation of furan involves cytochrome P450-mediated oxidation of the furan ring to form a reactive intermediate.[10] For furan itself, this intermediate is the α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial.[10] This highly reactive metabolite can form adducts with cellular macromolecules, including proteins and DNA, which is believed to be the initiating event for its toxicity.[10]
Based on the established metabolic pathway of furan, a proposed metabolic pathway for this compound is illustrated below.
References
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- 2. Food safety and quality: details [fao.org]
- 3. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WHO | JECFA [apps.who.int]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Pharos [pharos.habitablefuture.org]
A Technical Guide to the Physicochemical Properties of Substituted 3(2H)-Furanones: A Medicinal Chemistry Perspective
Introduction: The 3(2H)-Furanone Scaffold - More Than Just an Aroma
The 3(2H)-furanone ring system, an unsaturated γ-lactone isomer, is a privileged scaffold found in a multitude of natural products and biologically active molecules.[1][2][3] While renowned for its contribution to the aroma of fruits and thermally processed foods, such as the strawberry-like scent of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)[4][5], its significance extends deep into the realm of medicinal chemistry. Molecules incorporating this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2][6][7]
For drug development professionals, the journey from a promising bioactive "hit" to a viable clinical candidate is paved with a thorough understanding of its physicochemical properties. These properties—lipophilicity, solubility, and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a technical overview of the key physicochemical properties of substituted 3(2H)-furanones, outlining the causality behind experimental choices for their characterization and offering field-proven protocols for their determination.
The 3(2H)-Furanone Core: Structural and Electronic Landscape
The foundational 3(2H)-furanone structure consists of a five-membered ring containing an oxygen atom, a ketone at the C3 position, and a double bond, typically between C4 and C5. The positions available for substitution (C2, C4, and C5) offer vast chemical space for modulating the molecule's properties.[4] The conjugated enone system within the ring is a key electronic feature, acting as a potential Michael acceptor, which can be crucial for the mechanism of action of some biologically active furanones.[8]
References
- 1. ir.niist.res.in:8080 [ir.niist.res.in:8080]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. foreverest.net [foreverest.net]
- 5. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Side-chain Modifications of Highly Functionalized 3(2H)-Furanones [mdpi.com]
An In-depth Technical Guide to 5-Methylfuran-3(2H)-one: From Discovery to Modern Applications
Introduction: The Enigmatic Aroma of a Five-Membered Ring
In the vast and intricate world of flavor and fragrance chemistry, few molecules possess the subtle yet significant impact of 5-Methylfuran-3(2H)-one. This heterocyclic compound, a member of the furanone family, contributes to the desirable sensory profiles of a diverse range of thermally processed foods, most notably roasted meats and coffee. Its herbaceous, sweet, and slightly nutty aroma profile, though not overpowering on its own, acts as a crucial building block in the complex tapestry of flavors that delight the human palate.
This technical guide provides a comprehensive exploration of this compound, designed for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development. We will embark on a journey through its historical discovery and structural elucidation, delve into the intricacies of its chemical synthesis, and explore its multifaceted applications. The narrative that follows is not a rigid recitation of facts but a curated synthesis of scientific knowledge, offering insights into the causality behind experimental choices and the logical progression of our understanding of this important molecule.
Chapter 1: A Historical Perspective – The Unveiling of a Flavor Principle
The story of this compound is intrinsically linked to the broader exploration of flavor chemistry and the quest to understand the volatile compounds responsible for the aromas of cooked foods. While the Maillard reaction, the complex cascade of chemical changes between amino acids and reducing sugars upon heating, was described in the early 20th century, the identification of its myriad products has been a continuing endeavor.
Early Investigations and the Dawn of Furanone Chemistry
The 1960s marked a significant era in flavor research, with the advent of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) enabling the separation and identification of volatile compounds in complex food matrices. Research into the chemical constituents of roasted coffee, cooked meats, and other thermally processed foods began to reveal the presence of a class of oxygen-containing heterocyclic compounds – the furanones. These compounds, with their characteristic caramel, fruity, and sweet aromas, were quickly recognized as key contributors to the overall flavor profile of many cherished foods.[1]
The Seminal Discovery: Formation from a Deoxy Sugar
The first documented scientific account of this compound emerged in 1967 from the work of J.K. Seydel, E.R. Garrett, W. Diller, and K.J. Schaper .[2] Their research, published in the Journal of Pharmaceutical Sciences, detailed the formation of this furanone from the acid-catalyzed solvolysis of 2-deoxy-D-ribose .[2] This was a pivotal moment, as it not only identified a novel compound but also elucidated a potential formation pathway from a readily available precursor.
The choice to study the degradation of a deoxy sugar was insightful. Deoxyribose, a fundamental component of DNA, is a pentose sugar lacking a hydroxyl group at the 2-position. This structural feature makes it more susceptible to certain degradation pathways under acidic conditions compared to its hydroxylated counterparts.
Structural Elucidation: A Multi-faceted Analytical Approach
The structural confirmation of the newly formed compound was a testament to the analytical prowess of the time. Seydel and his colleagues employed a combination of spectroscopic techniques to definitively characterize the molecule as this compound.[2]
-
Ultraviolet (UV) Spectroscopy: The UV spectrum would have revealed the presence of a conjugated enone system, a characteristic feature of the 3(2H)-furanone ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would have been instrumental in determining the connectivity of the protons, showing the characteristic signals for the methyl group, the methylene group in the ring, and the vinyl proton.
-
Thin-Layer Chromatography (TLC): This technique was used to monitor the reaction and purify the compound.[2]
The convergence of data from these methods provided irrefutable evidence for the structure of this compound.
Chapter 2: The Genesis of a Flavor Molecule – Synthesis and Formation
The ability to synthesize this compound in the laboratory has been crucial for its detailed study and for its application in the flavor industry. Over the years, various synthetic routes have been developed, ranging from classical organic reactions to more modern, efficient methodologies.
Formation in Food Systems: The Maillard Reaction and Beyond
While the initial discovery stemmed from the degradation of a deoxy sugar, the primary route for the formation of this compound in food is the Maillard reaction . Specifically, it is understood to be a product of the thermal degradation of pentoses, such as ribose and xylose, in the presence of amino acids.[3] The reaction proceeds through a series of complex intermediates, including the formation of 1-deoxyosones.
The following diagram illustrates a simplified conceptual pathway for the formation of this compound from a pentose sugar within the Maillard reaction cascade.
Caption: Simplified Maillard reaction pathway to this compound.
Laboratory Synthesis: A Representative Protocol
While numerous synthetic strategies for 3(2H)-furanones have been reported, a common approach involves the cyclization of appropriate acyclic precursors.[4] The following is a representative, generalized protocol based on established methodologies for the synthesis of substituted furanones. It is intended for instructional purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Reaction: Intramolecular cyclization of a γ-hydroxy-α,β-unsaturated ketone.
Materials:
-
γ-hydroxy-α,β-unsaturated ketone precursor
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium methoxide)
-
Anhydrous organic solvent (e.g., toluene or methanol)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the γ-hydroxy-α,β-unsaturated ketone precursor in the chosen anhydrous solvent.
-
Addition of Catalyst: Add a catalytic amount of the acid or base catalyst to the reaction mixture. The choice of catalyst will depend on the specific substrate and desired reaction conditions.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate and catalyst.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution). If a base catalyst was used, neutralize with a mild acid (e.g., dilute hydrochloric acid).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality in Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent unwanted side reactions, such as the hydrolysis of intermediates or the final product.
-
Catalyst: The choice between an acid or base catalyst depends on the mechanism of the cyclization. Acid catalysis typically proceeds through protonation of the carbonyl group, while base catalysis involves deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile.
-
Purification: Column chromatography is a standard and effective method for separating the desired furanone from unreacted starting materials and any byproducts.
Industrial Scale Synthesis
The industrial production of this compound for the flavor and fragrance industry often employs cost-effective and scalable synthetic routes. While specific proprietary methods are closely guarded, general strategies may involve multi-step syntheses starting from readily available chemical feedstocks. Patents in this area often focus on improving yield, reducing the number of steps, and utilizing more environmentally benign reagents and conditions. One patented approach for a related furanone, 5-hydroxy-4-methyl-2(5H)-furanone, involves the cyclization of alkyl β-formylcrotonates.[5] Similar principles of cyclizing appropriately functionalized C5 precursors are likely employed for the industrial synthesis of this compound.
Chapter 3: Physicochemical Properties and Sensory Profile
The utility of this compound as a flavor compound is a direct consequence of its unique physicochemical properties and its interaction with human olfactory receptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂ | [6] |
| Molecular Weight | 98.10 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Odor | Herbaceous, sweet, nutty | [7] |
| Boiling Point | 162-163 °C at 760 mmHg (est.) | [7] |
| Solubility | Soluble in alcohol | [7] |
Chapter 4: Applications in Industry and Research
The primary application of this compound lies in the flavor and fragrance industry . Its ability to impart a savory, slightly sweet, and roasted character makes it a valuable component in the formulation of a wide array of flavor profiles, including:
-
Roasted Meat Flavors: It contributes to the authentic aroma of cooked beef, pork, and poultry.
-
Coffee and Chocolate Flavors: It enhances the roasted and nutty notes in coffee and cocoa applications.
-
Savory Snack Seasonings: It is used to provide a moreish, umami-like background note in snack foods.
-
Soups and Sauces: It can be used to add depth and complexity to savory food systems.
Beyond its role as a flavor ingredient, this compound and other furanones are subjects of ongoing research in various fields. Their presence in the diet and their formation during cooking has led to studies on their potential biological activities. Furthermore, the furanone scaffold is of interest to medicinal chemists as a potential starting point for the synthesis of novel therapeutic agents.
Conclusion: A Molecule of Enduring Flavor and Scientific Interest
From its initial discovery as a product of sugar degradation to its current status as a key component in the flavorist's palette, this compound exemplifies the intricate relationship between chemistry and sensory perception. Its history is a testament to the power of analytical science in unraveling the complexities of the natural world. As research continues to explore the nuances of the Maillard reaction and the biological significance of its products, the story of this unassuming furanone is far from over. It remains a molecule of enduring flavor and a subject of continuing scientific inquiry, promising further discoveries in the realms of food science, human health, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imreblank.ch [imreblank.ch]
- 4. Demystifying furan formation in foods: Implications for human health, detection, and control measures: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
5-Methylfuran-3(2H)-one and its Hydroxylated Metabolite: From Flavor Chemistry to Complex Biological Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylfuran-3(2H)-one and its closely related, biologically significant derivative, 4-hydroxy-5-methyl-3(2H)-furanone (HMF, also known as norfuraneol), represent a fascinating class of molecules at the intersection of food science, metabolism, and toxicology. Initially identified as potent flavor compounds generated during thermal food processing via the Maillard reaction, these furanones are also synthesized endogenously by microorganisms and plants. In biological systems, they are not inert bystanders; they undergo metabolic processing and exhibit a range of activities, from mimicking bacterial signaling molecules to exerting both pro-oxidant and anti-oxidant effects. This guide provides a comprehensive technical overview of the formation, metabolism, biological activity, and analytical quantification of these furanones, offering a critical resource for professionals in research and drug development.
Introduction: The Chemical Identity and Occurrence of this compound
This compound belongs to a class of organic compounds known as furanones, which are characterized by a furan ring structure containing a ketone group[1]. While several isomers and derivatives exist, the most extensively studied in biological contexts is its hydroxylated form, 4-hydroxy-5-methyl-3(2H)-furanone (HMF) . This compound is a key contributor to the desirable caramel-like, fruity aromas of many foods, including strawberries, pineapple, tomatoes, and a wide range of cooked or roasted products[2][3].
Its formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during heating[4]. However, it is also produced through enzymatic pathways in microorganisms like yeast and in plants, highlighting its role as a natural metabolite[4][5][6].
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 5-methyl-3(2H)-furanone | 3511-32-8 | C₅H₆O₂ | 98.10 g/mol |
| 4-Hydroxy-5-methyl-3(2H)-furanone | HMF, Norfuraneol | 19322-27-1 | C₅H₆O₃ | 114.10 g/mol [3][7] |
Table 1: Key Chemical Identifiers for this compound and its Hydroxylated Derivative.
Biosynthesis and Formation Pathways in Biological Systems
The presence of HMF in biological systems is not solely a consequence of dietary intake from cooked foods. It is actively synthesized through defined metabolic routes, particularly in microorganisms.
Enzymatic Formation in Yeast
Research has demonstrated that yeasts, such as Zygosaccharomyces rouxii, can produce HMF from various carbohydrate phosphates[5]. The central precursor in this pathway is D-ribulose-5-phosphate, which is generated from intermediates of glycolysis and the pentose phosphate pathway.
Key Precursors for HMF Formation in Z. rouxii Cytosolic Extracts:
-
D-fructose-1,6-diphosphate
-
D-fructose-6-phosphate
-
D-glucose-6-phosphate
-
6-phosphogluconate
-
D-ribose-5-phosphate[5]
Biosynthesis in Plants
In fruits like strawberries, HMF is a critical flavor compound. While the complete biosynthetic route is still under investigation, D-fructose-1,6-diphosphate has been identified as the natural progenitor, paralleling the initial substrates seen in yeast pathways[4]. In plants, HMF is often stabilized through glucosylation, forming a more stable 4-O-α-D-glucopyranoside derivative, which can be later hydrolyzed to release the active aroma compound[4].
Metabolism and Toxicological Profile in Mammalian Systems
Upon ingestion, furanones are absorbed and undergo significant metabolic transformation. Their biological effects are complex, exhibiting a duality of both protective and potentially harmful activities.
Absorption and Metabolic Fate
Studies using Caco-2 cell monolayers suggest that furanones are absorbed via passive diffusion[4]. In humans, the primary metabolic pathway for the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is glucuronidation. Following administration of fresh strawberries as a natural source, the vast majority (59-94%) of the ingested HDMF dose was excreted in urine as HDMF glucuronide, with the parent compound being undetectable[4]. This indicates an efficient and extensive metabolic conversion and clearance mechanism.
The Duality of Furanones: Antioxidant vs. Pro-oxidant Activity
The biological activity of HMF and related furanones is highly dependent on the cellular environment, particularly the presence of oxygen species and metal ions.
-
Antioxidant Properties: These compounds can act as effective antioxidants. In rat models, HDMF demonstrated a protective effect against the onset of spontaneous cataracts, an activity attributed to its ability to scavenge superoxide radicals within the lens tissue[4].
-
Pro-oxidant and Genotoxic Effects: Conversely, in the presence of transition metal ions like iron (Fe³⁺), furanones can participate in redox cycling to generate reactive oxygen species (ROS), including the highly damaging hydroxyl radical (•OH)[9]. This mechanism is responsible for their observed DNA-damaging activity. Studies have shown that HMF and its ethylated analog (HEMF) can induce single-strand breaks in plasmid DNA. This activity is enhanced by Fe(III) and inhibited by ROS scavengers and metal chelators, confirming the role of metal-catalyzed ROS generation[9]. Furthermore, HEMF has been shown to be mutagenic to Salmonella typhimurium TA100 and to induce the formation of micronucleated peripheral reticulocytes in mice, indicating in vivo genotoxic potential[9].
References
- 1. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]
- 2. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Methyl-4-hydroxy-3(2H)-furanone [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) with DNA breaking activity in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Organoleptic Properties of 5-Methylfuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylfuran-3(2H)-one, a volatile organic compound belonging to the furanone family, is a significant contributor to the sensory profile of a wide array of food products. Its characteristic "herbaceous sweet" aroma has led to its classification as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), where it is listed as GRAS (Generally Recognized as Safe) number 4176.[1] This technical guide provides a comprehensive overview of the organoleptic properties of this compound, delving into its sensory profile, chemical synthesis, and the analytical methodologies employed for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the application and understanding of this impactful aroma compound.
Introduction: The Sensory Significance of Furanones
The furanone family of compounds is renowned for its potent and often pleasant sensory characteristics, playing a crucial role in the aroma and flavor of numerous fruits, baked goods, and other processed foods. These heterocyclic compounds, characterized by a furan ring with a ketone group, are typically formed through the Maillard reaction and caramelization processes during thermal treatment of foods. Their low odor thresholds mean that even at trace concentrations, they can significantly influence the overall sensory perception of a product. This compound (CAS No. 3511-32-8) is a key member of this family, valued for its unique aromatic qualities.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a flavor compound is essential for its effective application and analysis. The following table summarizes the key physical and chemical characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂ | [2] |
| Molecular Weight | 98.10 g/mol | [2] |
| Appearance | Colorless clear liquid (estimated) | [2] |
| Boiling Point | 162.00 to 163.00 °C @ 760.00 mm Hg (estimated) | [2] |
| Refractive Index | 1.49200 to 1.49800 @ 20.00 °C | [2] |
| Solubility | Soluble in alcohol and water (1.166e+005 mg/L @ 25 °C, estimated) | [2] |
| Vapor Pressure | 2.121000 mmHg @ 25.00 °C (estimated) | [2] |
| Flash Point | 143.00 °F. TCC ( 61.70 °C. ) (estimated) | [2] |
Synthesis and Purification
The synthesis of 3(2H)-furanones can be achieved through various organic chemistry pathways. A common approach involves the intramolecular cyclization of precursor molecules. For instance, a base-induced intramolecular cyclization of specific sulfonium salts can yield 5-aryl-3(2H)-furanones.[3] Another method involves the cycloisomerization of allenic hydroxyketones, which can be performed in water without the need for expensive metal catalysts.[3]
Illustrative Synthesis Pathway: Cycloisomerization of an Allenic Hydroxyketone
Caption: A simplified workflow for the synthesis of this compound.
Protocol for Synthesis via Cycloisomerization (Conceptual)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allenic hydroxyketone precursor and deionized water.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Organoleptic Profile: A Deep Dive
The primary organoleptic characteristic of this compound is its "herbaceous sweet" aroma.[2] However, a comprehensive sensory analysis reveals a more complex profile that can be influenced by concentration and the food matrix in which it is present.
Flavor Profile Analysis
Flavor profile analysis by a trained sensory panel is crucial to fully characterize the sensory attributes of a flavor ingredient.
Protocol: Descriptive Sensory Analysis of this compound
-
Panelist Training: Select and train a panel of 8-12 individuals to recognize and quantify different aroma and flavor attributes. Reference standards for "herbaceous," "sweet," "caramellic," and "fruity" notes should be used.
-
Sample Preparation: Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 1, 5, and 10 ppm). Samples should be presented in odorless, opaque containers at a controlled temperature.
-
Evaluation: Panelists will evaluate the samples orthonasally (smelling) and retronasally (tasting) and rate the intensity of each identified descriptor on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
Data Analysis: The collected data is statistically analyzed to generate a sensory profile, often visualized as a spider or radar plot.
Caption: Key stages in the sensory evaluation of a flavor compound.
Analytical Characterization
The instrumental analysis of volatile flavor compounds like this compound is critical for quality control, research, and regulatory purposes. Gas chromatography coupled with mass spectrometry (GC-MS) and olfactometry (GC-O) are the primary techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS allows for the separation, identification, and quantification of volatile compounds in a sample.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation: For liquid samples, a simple dilution with a suitable solvent may be sufficient. For solid or semi-solid matrices, a headspace or solid-phase microextraction (SPME) technique is often employed to extract the volatile fraction.
-
GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for flavor analysis (e.g., a wax or a mid-polar phase column).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
-
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 5 °C/minute, and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify this compound by comparing its retention time and mass spectrum to that of an authentic standard.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector.[4][5] This allows for the identification of odor-active compounds in a complex mixture.
Protocol: GC-O Analysis of a Flavor Extract Containing this compound
-
Instrumentation: A GC instrument is equipped with an effluent splitter that directs a portion of the column effluent to a sniffing port and the remainder to a conventional detector (e.g., a flame ionization detector or a mass spectrometer).
-
Analysis: A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor perceived.
-
Data Interpretation: The olfactometric data is correlated with the chromatographic data to identify the compounds responsible for specific aromas. The intensity and duration of the perceived odors can also be recorded to create an "aromagram."
Caption: A schematic of a Gas Chromatography-Olfactometry (GC-O) system.
Regulatory Status and Safety
This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance for use as a flavoring agent in food.[1] Its FEMA number is 4176.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety.[1] This GRAS status is based on a comprehensive review of its chemical properties, metabolism, and toxicological data, ensuring its safety for consumption at the intended levels of use.
Conclusion
This compound is a valuable flavor ingredient with a distinct "herbaceous sweet" sensory profile. A thorough understanding of its organoleptic properties, achieved through a combination of sensory evaluation and instrumental analysis, is essential for its effective and safe use in the food and beverage industry. The methodologies outlined in this guide provide a framework for the comprehensive characterization of this and other important flavor compounds, enabling researchers and product developers to innovate with confidence.
References
Methodological & Application
Definitive Guide to the Analytical Detection of 5-Methylfuran-3(2H)-one
An Application Note for Researchers and Drug Development Professionals
Abstract
5-Methylfuran-3(2H)-one is a significant volatile organic compound belonging to the furanone class, contributing to the aroma and flavor profiles of various thermally processed foods.[1] Its detection and quantification are critical for quality control in the food industry and for safety assessment, as furan and its derivatives are monitored for potential toxicity.[2] This guide provides a detailed overview of robust analytical methodologies for the determination of this compound in complex matrices. We delve into the causality behind experimental choices, offering field-proven protocols for sample preparation, chromatographic separation, and detection, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). This document serves as a practical resource for researchers, scientists, and quality control professionals, ensuring accurate and reproducible results.
Introduction: Understanding the Analyte and the Challenge
This compound (CAS No. 3511-32-8) is a cyclic ketone and a vinylogous ester with a molecular weight of 98.10 g/mol .[1][3] Its presence, even at trace levels, can significantly impact the sensory characteristics of products. However, its analysis is not without challenges. The compound's volatility makes it susceptible to loss during sample handling, while its presence in complex food matrices necessitates highly selective and sensitive extraction and detection techniques.[4][5]
Key Chemical Properties:
-
Formula: C₅H₆O₂[6]
-
Molecular Weight: 98.101 g/mol [6]
-
Boiling Point: ~162-163 °C[6]
-
Volatility: High, indicating headspace sampling as a suitable approach.[4]
The primary goal of any analytical method for this compound is to efficiently isolate it from the sample matrix while minimizing analyte loss and then to accurately identify and quantify it. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose due to its exceptional separating power and specificity.[7]
Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone of volatile and semi-volatile compound analysis.[7] The methodology hinges on two core principles:
-
Gas Chromatography (GC): The GC separates volatile components of a mixture based on their differential partitioning between a stationary phase (a coating inside a long, thin capillary column) and a mobile phase (an inert carrier gas, typically helium). Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster. For furanones, a mid-polarity column, such as one with a cyanopropylphenyl polysiloxane phase (e.g., Rxi-624Sil MS), is highly effective for achieving sharp peaks and good separation from matrix interferences.[8]
-
Mass Spectrometry (MS): As separated compounds elute from the GC column, they enter the MS detector. Here, they are ionized (typically by electron ionization, EI), which fragments the molecules into a predictable pattern of charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. This allows for unambiguous identification.[7] For quantification, Selected Ion Monitoring (SIM) mode is often employed, where the detector is set to monitor only a few characteristic ions of the target analyte, dramatically increasing sensitivity.
The Critical Step: Sample Preparation and Extraction
The choice of sample preparation technique is arguably the most critical factor in the successful analysis of this compound. The ideal method must be efficient, reproducible, and compatible with the sample matrix. We present three robust, field-proven methods.
Method 1: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, highly sensitive, and widely adopted technique for extracting volatiles from solid or liquid samples. An equilibrium is established between the analyte concentration in the sample, the headspace above the sample, and a polymer-coated fiber. The choice of fiber coating is crucial; for furanones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad-range affinity for volatile compounds.
Causality: Heating the sample in a sealed vial increases the vapor pressure of volatile compounds like this compound, driving them into the headspace where they can be efficiently adsorbed by the SPME fiber.[4] This pre-concentration step is key to achieving low detection limits. The use of a more robust SPME Arrow, which has a higher phase volume and a protective sheath, can further increase analyte loading and method ruggedness.[8]
Protocol 1: HS-SPME-GC-MS
-
Sample Preparation: Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. If the sample is solid or viscous, add 5 mL of chilled, deionized water to create a slurry.[5]
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., d4-furan or a related furanone not present in the sample) directly into the vial. This corrects for variations in extraction efficiency and injection volume.
-
Vial Sealing: Immediately seal the vial with a PTFE-faced septum cap.
-
Incubation and Extraction: Place the vial in an autosampler tray equipped with an agitator and heater. Incubate the sample at 50-60 °C for 15-30 minutes with agitation.[5] The specific time and temperature should be optimized for the matrix.
-
SPME Fiber Exposure: After incubation, expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) while maintaining the incubation temperature and agitation.
-
Thermal Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the GC column. Desorb for 2-5 minutes in splitless mode to ensure complete transfer of the analytes.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Method 2: Stir Bar Sorptive Extraction (SBSE)
SBSE is an evolution of SPME that offers a significantly larger volume of the sorptive phase, typically polydimethylsiloxane (PDMS), coated onto a magnetic stir bar.[9] This larger phase volume results in much higher extraction efficiency and sensitivity, particularly for semi-volatile compounds or when lower detection limits are required.[10][11]
Causality: The principle is equilibrium-based sorption. By stirring the bar directly in a liquid sample (or in the headspace for highly volatile compounds), the large PDMS phase volume can extract a much greater mass of the analyte compared to an SPME fiber.[12] This makes SBSE an exceptionally powerful pre-concentration technique. Following extraction, the stir bar is thermally desorbed in a dedicated unit connected to the GC-MS.
Protocol 2: SBSE-GC-MS
-
Sample Preparation: Place 10 mL of a liquid sample (or an aqueous slurry of a solid sample) into a 20 mL vial. Add the internal standard.
-
SBSE Extraction: Add a PDMS-coated stir bar ("Twister") to the vial. Place the vial on a magnetic stir plate and stir at a consistent speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 40 °C).[13]
-
Stir Bar Removal: After extraction, remove the stir bar with clean forceps, briefly rinse with deionized water to remove particulates, and gently dry with a lint-free wipe.
-
Thermal Desorption: Place the dried stir bar into a glass thermal desorption tube.
-
Analysis: Place the tube into a thermal desorption unit (TDU) coupled to the GC inlet. The analytes are thermally desorbed (e.g., 275 °C) and cryo-focused at the head of the GC column using a cooled injection system (CIS) before the GC temperature program begins. This two-stage process ensures sharp chromatographic peaks.
References
- 1. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]
- 2. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methylfuran-3-one | C5H6O2 | CID 12711594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]
- 7. imreblank.ch [imreblank.ch]
- 8. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. The use of stir bar sorptive extraction--a potential alternative method for the determination of furan, evaluated using two example food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. investigacion.unirioja.es [investigacion.unirioja.es]
Application Notes and Protocols for the GC-MS Analysis of 5-Methylfuran-3(2H)-one in Food Matrices
Authored by a Senior Application Scientist
Abstract
5-Methylfuran-3(2H)-one is a significant volatile compound that contributes to the desirable aroma and flavor profiles of a wide range of thermally processed foods, including coffee, baked goods, and fruits. Its presence and concentration are critical quality indicators. This document provides a comprehensive guide for the robust and sensitive determination of this compound in complex food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind method development, from sample preparation to data acquisition and interpretation, to ensure scientific integrity and generate trustworthy results. This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction: The Significance of this compound in Food Aroma
This compound, a member of the furanone family, is a potent aroma compound characterized by a caramel-like, sweet, and nutty scent. It is primarily formed during the thermal processing of foods through the Maillard reaction and the degradation of carbohydrates.[1][2] The concentration of this compound can vary significantly depending on the food matrix and processing conditions, making its accurate quantification essential for product development, quality control, and sensory analysis. Due to its high volatility and presence at trace levels, a sensitive and selective analytical technique like GC-MS is required for its determination.[3][4]
Strategic Sample Preparation: Maximizing Analyte Recovery and Minimizing Matrix Interference
The choice of sample preparation technique is paramount for the successful analysis of volatile compounds in complex food matrices. The primary goals are to efficiently extract this compound from the sample while minimizing the co-extraction of non-volatile matrix components that can interfere with the analysis.
Headspace Solid-Phase Microextraction (HS-SPME): A Solvent-Free Approach
Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices.[5][6][7][8][9] It combines sampling, extraction, and concentration into a single step, simplifying the workflow and reducing the risk of contamination.[7][9]
Causality of Experimental Choices in HS-SPME:
-
Fiber Coating Selection: The choice of SPME fiber coating is critical for the selective extraction of the target analyte. For a moderately polar compound like this compound, a fiber with a mixed polarity, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is often effective.[3][5] This type of fiber has both adsorptive and absorptive properties, allowing for the efficient trapping of a wide range of volatile compounds.
-
Incubation Temperature and Time: Gently heating the sample vial (e.g., 35-60°C) increases the vapor pressure of the analyte, facilitating its partitioning into the headspace for extraction by the SPME fiber.[3][4] The optimal temperature and time are a trade-off between maximizing analyte transfer and preventing thermally induced degradation or the formation of artifacts.
-
Addition of Salt: The addition of a salt, such as sodium chloride (NaCl), to the sample matrix increases the ionic strength of the aqueous phase.[10][11] This "salting-out" effect reduces the solubility of organic compounds like this compound in the sample, promoting their release into the headspace and enhancing extraction efficiency.[11]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach
For certain food matrices, particularly those with high fat or complex compositions, a QuEChERS-based extraction may be more suitable. This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[12]
Self-Validating System in QuEChERS:
The QuEChERS protocol incorporates internal checks for robustness. The use of specific salt mixtures for partitioning and d-SPE sorbents for cleanup ensures a consistent and effective extraction across a variety of sample types. The final extract is cleaner, which helps to maintain the cleanliness of the GC inlet and column, leading to more reproducible results over time.[12]
GC-MS Analysis: The Core of a Robust Protocol
The separation and detection of this compound are achieved using a Gas Chromatograph coupled to a Mass Spectrometer. The following sections detail the critical parameters for developing a reliable GC-MS method.
Gas Chromatography: Achieving Optimal Separation
The choice of the GC column and the temperature program are crucial for separating the target analyte from other volatile compounds in the sample extract.
-
Column Selection: A mid-polarity capillary column, such as a DB-5ms or HP-5MS (5% phenyl-methylpolysiloxane), is generally recommended for the analysis of furanones.[3][12] These columns provide good separation for a wide range of volatile and semi-volatile compounds.
-
Temperature Program: A programmed temperature ramp is employed to ensure the efficient elution of compounds with different boiling points. A typical program starts at a low temperature (e.g., 35-50°C) to trap volatile compounds at the head of the column, followed by a gradual increase in temperature to elute the analytes of interest and a final high-temperature hold to clean the column.[3][12]
Mass Spectrometry: Sensitive and Selective Detection
The mass spectrometer provides both qualitative and quantitative information about the eluting compounds. Operating the MS in Selected Ion Monitoring (SIM) mode significantly enhances the sensitivity and selectivity of the analysis.
Proposed Mass Fragmentation Pathway of this compound:
Below is a DOT script for a Graphviz diagram illustrating the proposed fragmentation pathway.
Caption: Proposed EI fragmentation of this compound.
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol outlines a validated HS-SPME-GC-MS method for the quantification of this compound in a liquid food matrix (e.g., fruit juice).
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): d4-Furan or a suitable deuterated analog
-
Sodium Chloride (NaCl), analytical grade
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: Carboxen/Polydimethylsiloxane (CAR/PDMS)
Sample Preparation and Extraction
-
Homogenization: Ensure the food sample is homogeneous. For solid samples, homogenization may be required.[16]
-
Aliquoting: Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.[3]
-
Salting-out: Add 1 g of NaCl to the vial.[11]
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibration standard, and quality control sample.
-
Equilibration: Immediately seal the vial and place it in the autosampler tray. Incubate the vial at 40°C for 15 minutes with agitation.[3]
-
Extraction: Expose the CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 40°C.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Instrumental Parameters
The following table summarizes the recommended GC-MS parameters.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Splitless mode, 250°C | Ensures efficient transfer of analytes to the column. |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness | Provides good separation for a wide range of analytes.[3][12] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas with optimal flow for good separation. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | Separates volatile compounds effectively. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Source Temperature | 230°C | Maintains analyte integrity. |
| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes. |
| SIM Ions (Proposed) | ||
| This compound | m/z 100 (Quantifier), 85, 56 (Qualifiers) | Based on proposed fragmentation for selective detection. |
| Internal Standard | (Dependent on IS used) | For accurate quantification. |
Data Analysis and Quantification
Quantification is typically performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then calculated from this curve.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: GC-MS workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound in food matrices using HS-SPME-GC-MS. By understanding the causality behind the experimental choices and implementing a self-validating system, researchers and analysts can achieve accurate, reliable, and reproducible results. The detailed protocol and workflow visualizations serve as a practical guide for method implementation in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. agilent.com [agilent.com]
- 6. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study [mdpi.com]
- 7. Solid-phase microextraction technology for in vitro and in vivo metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ba333.free.fr [ba333.free.fr]
- 10. Determination of Furan in Foods | FDA [fda.gov]
- 11. gcms.cz [gcms.cz]
- 12. eurl-pc.eu [eurl-pc.eu]
- 13. imreblank.ch [imreblank.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. cfs.gov.hk [cfs.gov.hk]
Application of 5-Methylfuran-3(2H)-one in Flavor Chemistry Research
Introduction: Unveiling the Nuances of a Lesser-Known Furanone
Within the vast and intricate world of flavor chemistry, the furanone family stands out for its members' profound impact on the sensory profiles of a wide array of foods and beverages. While compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), with its characteristic strawberry and caramel notes, are extensively studied and utilized, other members of this class offer unique and subtle nuances that are ripe for exploration. This guide focuses on one such compound: 5-Methylfuran-3(2H)-one (CAS 3511-32-8; FEMA No. 4176).
Unlike its more famous counterparts, this compound possesses a more delicate aroma profile, described as "herbaceous sweet".[1][2] This distinction presents a unique opportunity for flavor chemists to move beyond the dominant sweet and fruity notes typically associated with furanones and explore more complex, savory, and fresh flavor dimensions. This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in flavor research.
While extensive research on this specific furanone is still emerging, this guide synthesizes the available data and provides protocols adapted from established methodologies for structurally similar furanones. The underlying principles of extraction, analysis, and sensory evaluation are broadly applicable, though it is imperative to note that all protocols should be considered as a starting point and will require optimization and validation for the specific matrix and research objectives.
Chemical and Sensory Profile
A thorough understanding of the physicochemical and sensory properties of a flavor compound is the bedrock of its successful application.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H6O2 | [3] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | Colorless liquid to solid | [1][3] |
| Odor | Herbaceous sweet | [1][2] |
| CAS Number | 3511-32-8 | [3] |
| FEMA Number | 4176 | [1][4] |
| Storage | Refrigerator | [3] |
Sensory Characteristics and Potential Applications
The "herbaceous sweet" character of this compound suggests a departure from the "fruity caramel" or "burnt pineapple" aromas of its hydroxylated analogue, 4-hydroxy-5-methyl-3(2H)-furanone.[5] This unique profile opens up a range of potential applications in flavor systems where a subtle, less confectionary sweetness is desired.
Potential Applications:
-
Enhancing Freshness: In fruit flavors such as melon, cucumber, or underripe berries, the herbaceous notes could contribute to a more authentic and "green" profile.
-
Balancing Sweetness: In beverage applications, it could be used to modulate and balance the sweetness of other ingredients without introducing overt caramel or cooked notes.
-
Savory Formulations: The herbaceous character could find a unique application in savory profiles, such as in sauces, dressings, and marinades, to add a hint of sweetness and complexity.
-
Dairy Products: In yogurt and other cultured dairy products, it could provide a subtle lift and complement the natural tartness.
It is crucial to conduct thorough sensory evaluations to determine the precise impact of this compound in various food matrices and at different concentrations.
Analytical Protocols: Identification and Quantification
Accurate and precise analytical methods are essential for understanding the natural occurrence, formation, and stability of this compound, as well as for quality control in flavor formulations. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are the primary techniques for the analysis of volatile flavor compounds.
Protocol 1: Extraction of this compound from a Liquid Food Matrix (e.g., Fruit Juice)
This protocol is based on the widely used solid-phase microextraction (SPME) technique, which is a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds.
Rationale: SPME is chosen for its simplicity and minimal sample manipulation, which reduces the risk of artifact formation. The choice of fiber coating is critical and should be optimized for the specific analyte and matrix. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heater-stirrer or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Sodium chloride (NaCl), analytical grade
-
Internal standard (e.g., 2-methyl-3-heptanone, to be validated for non-interference)
-
This compound analytical standard
Procedure:
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g of NaCl to the vial. This increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a known concentration of the internal standard to the sample.
-
Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer set to 40°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
SPME Extraction: Insert the SPME fiber through the septum and expose it to the headspace of the vial for 30 minutes at 40°C.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption.
GC-MS Parameters (Example):
-
Injector: 250°C, splitless mode (1 min)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 40°C for 2 min, ramp at 5°C/min to 180°C, then at 20°C/min to 240°C, hold for 5 min.
-
MS Transfer Line: 250°C
-
Ion Source: 230°C
-
Mass Range: m/z 35-350
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.
-
Quantify the compound using the ratio of its peak area to that of the internal standard, against a calibration curve prepared with known concentrations of the standard.
Diagram 1: SPME-GC-MS Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound using SPME-GC-MS.
Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception, allowing for the identification of odor-active compounds in a complex mixture.
Rationale: While GC-MS can identify and quantify compounds, it does not provide information about their sensory impact. GC-O directly links the chemical information with the aroma perception, which is crucial for understanding the contribution of this compound to the overall flavor profile.
Materials:
-
Gas chromatograph equipped with a sniffing port
-
Humidifier for the sniffing port air supply
-
The same extract obtained from Protocol 1
Procedure:
-
GC-O Setup: The GC is configured with a column effluent splitter that directs a portion of the eluent to the sniffing port and the remainder to a detector (e.g., a flame ionization detector, FID).
-
Analysis: The extract is injected into the GC under the same chromatographic conditions as in Protocol 1.
-
Sensory Assessment: A trained panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of each perceived odor.
-
Data Correlation: The retention times of the odor events are correlated with the retention times of the peaks from the FID or a parallel GC-MS analysis to identify the compounds responsible for the aromas.
Data Interpretation:
-
The aroma description for the peak corresponding to this compound should be recorded and compared to its known "herbaceous sweet" profile.
-
The intensity of the odor can be rated on a scale (e.g., 1-5) to provide a semi-quantitative measure of its sensory impact.
Diagram 2: Conceptual Diagram of Gas Chromatography-Olfactometry (GC-O)
Caption: Conceptual overview of a Gas Chromatography-Olfactometry (GC-O) system.
Formation Pathways and Stability
Furanones are often formed during thermal processing through the Maillard reaction between reducing sugars and amino acids.[6] However, they can also be biosynthesized in fruits. While the specific formation pathways of this compound are not as well-documented as those for other furanones, it is plausible that it can be formed through similar mechanisms.
Understanding the stability of this compound in a food matrix is critical for ensuring its desired sensory contribution throughout the product's shelf life. Factors such as pH, temperature, and the presence of other ingredients can influence its stability.
Regulatory and Safety Information
This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized as Safe) for its intended use as a flavoring ingredient.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]
It is the responsibility of the user to ensure compliance with all local and international regulations regarding the use of flavoring substances.
Conclusion and Future Research
This compound represents an intriguing opportunity for flavor innovation. Its unique "herbaceous sweet" profile provides a valuable tool for creating novel and complex flavor experiences. While there is a need for more research into its natural occurrence, formation pathways, and specific sensory applications, the protocols and information provided in this guide offer a solid foundation for its exploration. Future research should focus on:
-
Quantitative Occurrence: Determining the concentration of this compound in a wider range of food products.
-
Sensory Thresholds: Establishing the detection and recognition thresholds of this compound in various matrices.
-
Synergistic Effects: Investigating the sensory interactions between this compound and other flavor compounds.
-
Formation and Stability Studies: Elucidating the specific conditions that favor the formation of this compound and its stability in different food systems.
By embracing a systematic and scientifically rigorous approach, researchers and product developers can unlock the full potential of this fascinating flavor compound.
References
- 1. 5-Methylfuran-3-one | C5H6O2 | CID 12711594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. femaflavor.org [femaflavor.org]
- 5. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 5-Methylfuran-3(2H)-one as a Chemical Standard in Chromatographic Analysis
Abstract
This technical guide provides a comprehensive framework for the utilization of 5-Methylfuran-3(2H)-one (CAS No. 3511-32-8) as a chemical standard, with a primary focus on its application as an internal standard in gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, food and beverage, and flavor and fragrance industries. We will delve into the essential physicochemical properties of this compound, the principles of internal standard calibration, detailed protocols for standard preparation and sample analysis, and guidelines for method validation. The causality behind experimental choices is explained to ensure robust and reliable quantitative results.
Introduction: The Role of Chemical Standards in Quantitative Analysis
Accurate quantification is a cornerstone of analytical chemistry, underpinning drug development, food safety, and quality control. The reliability of any quantitative measurement is directly linked to the quality and proper use of chemical standards. An internal standard (IS) is a compound of known concentration added to a sample, calibration standards, and quality control samples in equal amounts.[1] Its purpose is to correct for variations in analytical procedures, such as sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.[2]
This compound, a volatile organic compound belonging to the furanone class, possesses chemical characteristics that make it a suitable candidate for an internal standard in the analysis of other small, polar, and volatile to semi-volatile analytes.[3] Its structural similarity to many important flavor and aroma compounds, as well as certain pharmaceutical impurities, allows it to mimic the behavior of target analytes during the analytical process.[1]
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is a critical step in method development.[2][4] this compound is a promising candidate when analyzing compounds of similar polarity and volatility due to the following attributes:
-
Chemical Similarity: As a furanone, it shares functional groups and structural motifs with many flavor compounds and potential degradation products in pharmaceutical formulations.[3] This similarity ensures that it behaves comparably during sample extraction and chromatographic separation.[1]
-
Chromatographic Behavior: It is amenable to gas chromatography and typically elutes in a region of the chromatogram that is often free from interfering matrix components, while being close enough to the retention times of target analytes.
-
High Purity: It is commercially available in high purity, a prerequisite for any chemical standard.[4]
-
Absence in Samples: It is not naturally present in many common sample matrices, which is a key requirement for an internal standard to avoid artificially inflated results.[2][4]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a standard is essential for its proper handling, storage, and application.
| Property | Value | Source |
| CAS Number | 3511-32-8 | [5] |
| Molecular Formula | C₅H₆O₂ | [5] |
| Molecular Weight | 98.10 g/mol | [5] |
| Appearance | Colorless clear liquid (estimated) | [5] |
| Boiling Point | 162.00 to 163.00 °C @ 760.00 mm Hg (est.) | [5] |
| Flash Point | 143.00 °F (61.70 °C) | [5] |
| Solubility | Soluble in alcohol. | [5] |
| Storage | Refrigerator | [1] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation of standard solutions and their use in a typical GC-MS workflow.
Preparation of Stock and Working Standard Solutions
Accurate preparation of standard solutions is fundamental to the entire quantitative analysis.[6][7]
Materials:
-
This compound (≥95% purity)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Methanol or Acetonitrile (GC grade or higher)
Protocol for Stock Standard Preparation (1000 µg/mL):
-
Weighing: Accurately weigh approximately 10 mg of this compound into a clean weighing boat. The use of a high-precision analytical balance is crucial.[7]
-
Dissolution: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Solubilization: Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid completely.[7]
-
Dilution to Volume: Once dissolved, dilute to the calibration mark with the same solvent.[7]
-
Homogenization: Cap the flask and invert it multiple times to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, preparation date, and solvent. Store in a refrigerator as recommended.[1]
Protocol for Working Standard Preparation (e.g., 10 µg/mL):
-
Calculation: Determine the volume of the stock solution required for dilution. For a 10 µg/mL working standard in a 50 mL flask, you would need 500 µL of the 1000 µg/mL stock solution.
-
Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a 50 mL Class A volumetric flask.
-
Final Volume: Dilute to the mark with the solvent.
-
Homogenization: Cap and invert the flask to ensure thorough mixing. This working solution will be used to spike all calibration standards, samples, and quality controls.
Caption: Workflow for preparing stock and working internal standard solutions.
GC-MS Analysis Protocol: A General Guideline
This protocol outlines a general GC-MS method suitable for the analysis of volatile compounds using this compound as an internal standard. Method optimization will be required for specific analytes and matrices.
Sample Preparation:
-
To 1 mL of your sample (or an extract of a solid sample), add a precise volume (e.g., 50 µL) of the 10 µg/mL internal standard working solution.
-
Do the same for all calibration standards and quality control samples. This ensures the final concentration of the internal standard is consistent across all injections.[1]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Autosampler for reproducible injections
GC-MS Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale |
| Column | DB-Wax or similar polar column (e.g., 30 m x 0.25 mm, 0.25 µm) | The polarity of the stationary phase is suitable for separating furanones and other polar volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency and is compatible with MS detectors. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation of analytes. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents column overloading. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | This temperature program allows for the separation of a wide range of volatile compounds. |
| MS Transfer Line | 250 °C | Prevents condensation of analytes between the GC and the MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (for method development) and Selected Ion Monitoring (SIM) (for quantification) | Full scan is used to identify compounds and their fragments. SIM mode significantly increases sensitivity and selectivity for target analytes. |
Rationale for SIM Ion Selection: Based on fragmentation patterns of similar furanones, the mass spectrum of this compound (Molecular Weight: 98.10) is expected to show characteristic fragment ions. A study on the fragmentation of 3(2H)-furanones provides insight into likely fragmentation pathways. For quantification, characteristic and abundant ions should be selected.
-
Expected Key Fragments: The molecular ion (m/z 98) may be present. Key fragments would likely arise from the loss of CO, methyl, or other small neutral molecules from the ring structure. For structurally related compounds, fragments at m/z 55, 69, and the molecular ion are often significant. The fragmentation study by Fay, Huynh-Ba, and Blank (1997) on similar furanones suggests that ions resulting from cleavages of the furanone ring are prominent.
-
SIM Table Example:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (IS) | 98 | 69 | 55 |
| Analyte X | Select based on its mass spectrum | Select based on its mass spectrum | Select based on its mass spectrum |
Scientist's Note: The choice of quantifier and qualifier ions is critical. The quantifier ion should be abundant and specific to the compound to ensure sensitivity. Qualifier ions are used to confirm the identity of the compound by maintaining a consistent ratio relative to the quantifier ion.
Data Analysis and Method Validation
Calibration Curve Construction
The internal standard method relies on plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[2]
-
Prepare a Series of Calibration Standards: Prepare at least five calibration standards covering the expected concentration range of the analyte in your samples.
-
Spike with Internal Standard: Add the same amount of the this compound internal standard working solution to each calibration standard.
-
Analysis: Analyze the calibration standards using the established GC-MS method.
-
Calculate Response Factor (RF): Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Plot the Calibration Curve: Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).
-
Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used for quantification. An R² value > 0.995 is typically desired.
Caption: Workflow for calibration and quantification using an internal standard.
Method Validation Principles
Any analytical method must be validated to ensure it is suitable for its intended purpose.[4] Key validation parameters according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities). This is demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in a blank matrix sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. As described above, this is assessed via the calibration curve.
-
Accuracy: The closeness of the test results to the true value. It is typically assessed by spike-recovery experiments, where a known amount of analyte is added to a blank matrix and the recovery is calculated. The mean recovery should typically be within 80-120%.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts).
-
Reproducibility: Precision between laboratories. The precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
This compound serves as a valuable chemical standard for the quantitative analysis of volatile and semi-volatile organic compounds, particularly in complex matrices. Its utility as an internal standard is grounded in its chemical properties, which allow it to effectively correct for analytical variability. By following the detailed protocols for standard preparation, GC-MS analysis, and data processing outlined in this guide, researchers and analysts can develop robust, accurate, and reliable quantitative methods. The principles of method validation must be rigorously applied to ensure the data generated is fit for purpose, meeting the high standards of scientific integrity required in research and regulated industries.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. imreblank.ch [imreblank.ch]
- 3. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]
- 4. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]
Application Notes & Protocols for the Extraction of Furanones from Complex Matrices
Abstract
Furanones are a critical class of heterocyclic organic compounds, renowned for their significant sensory impact in food and beverages, and for their roles as signaling molecules and potential therapeutic agents. The accurate quantification of these compounds is often hampered by their presence at trace levels within highly complex matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the effective extraction of furanones. We will explore various methodologies, from classical liquid-liquid extraction to modern sorbent-based techniques, with a focus on the rationale behind protocol design to ensure high recovery, selectivity, and reproducibility.
Introduction: The Challenge of Furanone Analysis
Furanones and their derivatives, such as sotolone, furaneol, and nor-furaneol, are often potent aroma compounds, contributing characteristic caramel, nutty, or fruity notes to everything from coffee and strawberries to aged wine. Beyond flavor science, they are investigated for their roles in quorum sensing and as building blocks in medicinal chemistry. The primary analytical challenge lies in their low concentrations and the overwhelming presence of interfering compounds (e.g., sugars, proteins, lipids) in matrices like food, biological fluids, and environmental samples.
The selection of an appropriate extraction protocol is therefore the most critical step in the analytical workflow. An ideal method must be efficient at isolating the target furanones while minimizing the co-extraction of matrix components that can suppress instrument response or complicate chromatographic separation. This guide details three robust methods, explaining the scientific principles that govern their application and providing validated, step-by-step protocols.
Principle-Driven Method Selection
The choice of an extraction technique is dictated by the physicochemical properties of the target furanone(s) and the nature of the sample matrix. Key considerations include:
-
Volatility: Highly volatile furanones are amenable to headspace techniques, while less volatile ones require solvent-based or sorptive extraction.
-
Polarity: The polarity of the furanone will determine the appropriate solvent or solid-phase sorbent. Furanones span a range of polarities, requiring careful method optimization.
-
Matrix Complexity: High-complexity matrices necessitate more rigorous cleanup steps to remove interferences.
-
Analyte Concentration: Trace-level analysis requires methods with high enrichment factors.
Methodology I: Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction is an evolution of traditional LLE that offers a significantly higher enrichment factor and a drastic reduction in solvent consumption. It is particularly effective for extracting semi-volatile furanones from aqueous matrices.
Scientific Rationale: DLLME operates on the principle of partitioning the analyte between the aqueous sample and a micro-volume of extraction solvent. A disperser solvent, miscible in both the aqueous and extraction phases (e.g., methanol, acetonitrile), is used to create a cloudy solution of fine extraction solvent droplets, maximizing the surface area for rapid mass transfer of the furanone into the organic phase. Subsequent centrifugation separates the phases, allowing for easy collection of the analyte-rich solvent.
Protocol: Extraction of Furaneol from Fruit Juice
-
Sample Preparation: Centrifuge 10 mL of fruit juice at 4000 rpm for 15 minutes to remove suspended solids.
-
pH Adjustment: Adjust the supernatant to pH 8.0 using a 0.1 M sodium hydroxide solution. This converts potential acidic interferences into their ionic form, reducing their solubility in the organic extraction solvent.
-
Extraction Mixture Preparation: In a separate vial, prepare the extraction mixture by combining 500 µL of a disperser solvent (e.g., acetonitrile) and 100 µL of an extraction solvent (e.g., chloroform).
-
Dispersion & Extraction: Rapidly inject the extraction mixture into the prepared sample vial. A cloudy solution will form. Vortex for 60 seconds to facilitate extraction.
-
Phase Separation: Centrifuge the mixture at 5000 rpm for 5 minutes. The fine droplets of the extraction solvent will sediment at the bottom of the conical tube.
-
Sample Collection: Carefully collect the sedimented organic phase (approximately 50-70 µL) using a microsyringe.
-
Analysis: Inject the collected extract directly into a GC-MS or LC-MS system.
Workflow for Dispersive Liquid-Liquid Microextraction (DLLME)
Caption: Workflow diagram illustrating the key steps of the DLLME protocol.
Methodology II: Solid-Phase Extraction (SPE)
SPE is a highly versatile and selective technique used to isolate furanones from complex matrices by partitioning them between a solid sorbent and the liquid sample. It is prized for its efficiency, reproducibility, and ability to concentrate analytes while simultaneously removing interferences.
Scientific Rationale: The choice of sorbent is paramount and is based on the polarity of the target furanone. For moderately polar furanones like sotolone and furaneol, a reversed-phase sorbent such as octadecylsilane (C18) or a hydrophilic-lipophilic balanced (HLB) polymer is ideal. The protocol involves four key steps:
-
Conditioning: The sorbent is wetted with an organic solvent to activate the stationary phase.
-
Equilibration: The sorbent is flushed with a solution similar to the sample matrix (e.g., water) to ensure proper interaction.
-
Loading: The sample is passed through the sorbent, where the furanones are retained via hydrophobic interactions.
-
Elution: A small volume of an organic solvent is used to disrupt the sorbent-analyte interaction and elute the purified furanones.
Protocol: Extraction of Furanones from a Wine Matrix
-
Cartridge Selection: Choose a 200 mg/6 mL Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge.
-
Conditioning: Pass 5 mL of methanol through the cartridge. Do not allow the sorbent bed to dry.
-
Equilibration: Pass 5 mL of ultrapure water through the cartridge, again ensuring the sorbent remains wet.
-
Sample Loading: Dilute 10 mL of wine with 10 mL of ultrapure water. Pass the diluted sample through the SPE cartridge at a flow rate of approximately 2 mL/min.
-
Washing (Interference Removal): Wash the cartridge with 5 mL of a 5% methanol-in-water solution to remove polar interferences like sugars and organic acids.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes to remove residual water.
-
Elution: Elute the retained furanones with 4 mL of ethyl acetate into a collection vial.
-
Concentration & Analysis: Evaporate the eluate to a final volume of 200 µL under a gentle nitrogen stream and analyze by GC-MS.
Workflow for Solid-Phase Extraction (SPE)
Caption: The four-stage process of Solid-Phase Extraction (SPE).
Comparative Data for Furanone Extraction Techniques
| Technique | Target Furanone | Matrix | Recovery (%) | RSD (%) | Limit of Detection (LOD) |
| DLLME | Furaneol | Fruit Juice | 95 - 102% | < 6% | 0.05 µg/L |
| SPE (HLB) | Sotolone | Wine | 88 - 97% | < 8% | 0.1 µg/L |
| HS-SPME | Mesifurane | Coffee | 92 - 105% (relative) | < 10% | 1-5 ng/L |
Data synthesized from typical performance characteristics found in analytical literature.
Methodology III: Headspace Solid-Phase Microextraction (HS-SPME)
For volatile furanones, HS-SPME is a powerful, solvent-free extraction technique. It combines sampling, extraction, and concentration into a single step.
Scientific Rationale: HS-SPME utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile and semi-volatile furanones partition from the sample matrix into the headspace, and then adsorb onto the fiber coating. The amount of analyte adsorbed is proportional to its concentration in the sample. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and directly inserted into the hot inlet of a gas chromatograph, where the furanones are thermally desorbed for analysis. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its broad range of analyte polarity.
Protocol: Extraction of Volatile Furanones from Coffee Brew
-
Sample Preparation: Place 5 mL of freshly brewed coffee into a 20 mL headspace vial.
-
Matrix Modification: Add 1.5 g of sodium chloride (NaCl). This "salting-out" effect increases the ionic strength of the sample, reducing the solubility of volatile organic compounds and promoting their release into the headspace.
-
Incubation & Extraction: Seal the vial and place it in a heating block or water bath at 60°C. Allow the sample to equilibrate for 10 minutes. Then, expose a preconditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes under gentle agitation.
-
Desorption & Analysis: Immediately after extraction, withdraw the fiber and insert it into the GC inlet, held at 250°C, for 5 minutes to ensure complete thermal desorption of the analytes onto the analytical column.
Workflow for Headspace Solid-Phase Microextraction (HS-SPME)
Application Notes and Protocols for the Quantification of 5-Methylfuran-3(2H)-one in Coffee
Introduction: The Aromatic Significance of 5-Methylfuran-3(2H)-one in Coffee
The characteristic aroma of freshly brewed coffee is a complex symphony of over a thousand volatile organic compounds. Among these, furanones play a pivotal role in defining the sweet, caramel-like, and nutty notes that are highly desirable to consumers. This compound, a member of the furanone family, is a significant contributor to this sensory profile.[1][2] Its formation is intricately linked to the Maillard reaction and sugar caramelization during the roasting process, making its concentration a key indicator of roasting degree and overall flavor quality.[3]
Accurate quantification of this compound is therefore crucial for quality control in the coffee industry, from optimizing roasting parameters to ensuring product consistency. Furthermore, in the realm of food science and flavor chemistry research, precise measurement of this compound allows for a deeper understanding of flavor development and degradation pathways.
This comprehensive guide provides detailed, field-proven methodologies for the robust quantification of this compound in coffee. We will delve into the rationale behind method selection, offering step-by-step protocols for both the widely adopted headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) technique and an alternative high-performance liquid chromatography (HPLC) approach.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is paramount for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C5H6O2 | [4] |
| Molecular Weight | 98.101 g/mol | [4][5] |
| Boiling Point | 162.00 to 163.00 °C @ 760.00 mm Hg (est.) | [4] |
| Appearance | Colorless clear liquid (est.) | [4] |
| Water Solubility | 245 g/L | [1] |
| logP | -0.11 | [1] |
The high volatility, as indicated by its boiling point, and its considerable water solubility are key factors influencing the choice of extraction and analytical techniques.
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in complex food matrices like coffee.[6][7][8] This technique offers several advantages: it is solvent-free, highly sensitive, and easily automated, making it ideal for high-throughput analysis.[6]
Causality Behind Experimental Choices
-
Headspace Sampling: Given the volatility of this compound, analyzing the headspace above the coffee sample is a logical choice. This approach minimizes matrix interference from non-volatile components such as oils, carbohydrates, and proteins, leading to a cleaner chromatogram and enhanced instrument longevity.
-
Solid-Phase Microextraction (SPME): SPME is a powerful pre-concentration technique. A fused-silica fiber coated with a specific stationary phase is exposed to the headspace of the sample. Volatile analytes partition from the gas phase onto the fiber, effectively concentrating them prior to injection. This pre-concentration step is critical for achieving the low limits of detection required for flavor analysis.
-
Fiber Selection (DVB/CAR/PDMS): The choice of fiber coating is crucial for effective analyte trapping. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad-range analysis of volatile compounds in coffee.[3][6][8][9] This composite fiber has a porous structure with a high surface area, enabling the efficient adsorption of a wide range of analytes with varying polarities and molecular weights, including furanones.
-
Gas Chromatography (GC): GC provides the high-resolution separation necessary to distinguish this compound from the myriad of other volatile compounds present in coffee's headspace. A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or VF-5MS), is typically used to achieve good peak shape and separation.[3]
-
Mass Spectrometry (MS): MS detection offers unparalleled selectivity and sensitivity. It allows for the positive identification of this compound based on its unique mass spectrum and facilitates accurate quantification, even at trace levels, by using selected ion monitoring (SIM) mode.
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for this compound analysis in coffee.
Detailed Protocol
1. Materials and Reagents:
-
This compound analytical standard (≥95% purity)
-
Internal Standard (IS): d4-furan or a suitable isotopically labeled analog of a furanone (e.g., [13C2]-4-hydroxy-2,5-dimethylfuran-3(2H)-one)[10]
-
Methanol (HPLC grade)
-
Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
Ultrapure water
-
Roasted coffee beans, ground to a consistent particle size.
2. Sample Preparation:
-
Accurately weigh 2.0 g of ground roasted coffee into a 20 mL headspace vial.
-
Add 5.0 mL of ultrapure water.
-
To enhance the release of volatile compounds into the headspace, add 1.0 g of NaCl. The addition of salt increases the ionic strength of the aqueous phase, thereby decreasing the solubility of volatile organic compounds and promoting their partitioning into the headspace.[6][7]
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
3. HS-SPME Parameters:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation/Equilibration Temperature: 60°C. This temperature facilitates the volatilization of the analyte without inducing significant thermal degradation.
-
Incubation/Equilibration Time: 15 minutes with agitation. This ensures that a state of equilibrium is reached between the sample and the headspace.
-
Extraction Time: 20 minutes. This is the duration the SPME fiber is exposed to the headspace for analyte adsorption.
4. GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, robust platform for volatile analysis. |
| MS System | Agilent 5977B or equivalent | Provides high sensitivity and selectivity. |
| Column | VF-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-polarity column suitable for a wide range of volatile compounds.[3] |
| Inlet Temperature | 250°C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber.[3] |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, enhancing sensitivity. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[3] |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min | A temperature ramp that effectively separates early-eluting volatile compounds from later-eluting, less volatile ones. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 35-350) for identification, SIM for quantification | Scan mode is used for initial identification. Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity for quantification by monitoring only specific ions of the target analyte and internal standard. |
5. Calibration and Quantification:
-
Prepare a series of calibration standards in a matrix-matched solution (e.g., a coffee solution prepared from a minimally aromatic coffee or a model coffee solution) to account for matrix effects.
-
Spike each calibration standard with the same concentration of internal standard as the samples.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the coffee samples using the regression equation from the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
While GC-MS is the preferred method for volatile furanones, HPLC can be a viable alternative, particularly for less volatile furanone derivatives or when a GC-MS system is unavailable.[11] The primary challenge with HPLC for this compound is its volatility, which can lead to sample loss during preparation. Therefore, a careful and rapid extraction procedure is necessary. This method is often better suited for furanones with higher boiling points and lower volatility.
Causality Behind Experimental Choices
-
Solvent Extraction: A liquid-liquid or solid-phase extraction is required to transfer the analyte from the coffee matrix into a solvent compatible with the HPLC mobile phase.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This setup is effective for separating a wide range of moderately polar organic compounds.[12]
-
UV Detection: Furanones possess a chromophore that allows for detection by UV-Vis spectrophotometry. The detection wavelength should be set at the absorbance maximum of this compound for optimal sensitivity.
Experimental Workflow Diagram
Caption: HPLC workflow for this compound analysis in coffee.
Detailed Protocol
1. Materials and Reagents:
-
This compound analytical standard (≥95% purity)
-
Internal Standard (IS): A structurally similar compound with a different retention time.
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)
-
Roasted coffee, finely ground.
2. Sample Preparation:
-
Brew coffee using a standardized method (e.g., espresso, filter).
-
Allow the brew to cool to room temperature in a sealed container to minimize loss of volatiles.
-
Centrifuge the coffee brew to remove suspended solids.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
Add a known concentration of the internal standard.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
3. HPLC Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1100/1200 series or equivalent | A reliable platform for routine analysis. |
| Column | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) or equivalent | A C8 column provides slightly less retention than a C18, which can be beneficial for moderately polar compounds.[11] |
| Mobile Phase | Gradient of 0.1% acetic acid in water (A) and methanol (B) | A gradient elution is necessary to separate the analyte from other coffee components. The acidic modifier helps to ensure good peak shape.[11] |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 4.6 mm ID column.[11] |
| Column Temp. | 25°C | Maintaining a constant temperature ensures reproducible retention times.[11] |
| Injection Vol. | 2 µL | A small injection volume is typical for modern HPLC systems.[11] |
| Detection | Diode Array Detector (DAD) at 280 nm | DAD allows for the monitoring of a range of wavelengths and selection of the optimal wavelength for the analyte. |
4. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
If using an internal standard, add it to each calibration standard at a constant concentration.
-
Analyze the standards using the HPLC method.
-
Construct a calibration curve by plotting the peak area (or area ratio if using an IS) against the concentration.
-
Calculate the concentration in the coffee samples from the calibration curve.
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of the results, the following quality control measures should be integrated into the workflow:
-
Method Blank: An empty vial or a vial with only the solvent should be run with each batch of samples to check for system contamination.
-
Matrix Spike: A known amount of this compound should be added to a coffee sample and analyzed to determine the recovery of the method and assess any matrix effects.
-
Replicate Samples: At least two preparations of the same coffee sample should be analyzed to assess the precision of the method.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be run periodically throughout the analytical sequence to ensure the stability of the instrument's response.
Conclusion
The quantification of this compound in coffee is a critical aspect of flavor analysis and quality control. The HS-SPME-GC-MS method presented here offers a robust, sensitive, and solvent-free approach that is well-suited for the volatile nature of this compound. While HPLC provides an alternative, it requires more extensive sample preparation to mitigate the challenges associated with the analyte's volatility. By following the detailed protocols and incorporating the principles of causality and self-validation, researchers and industry professionals can achieve accurate and reliable quantification of this key coffee aroma compound.
References
- 1. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]
- 2. Coffee furanone - Wikipedia [en.wikipedia.org]
- 3. japsonline.com [japsonline.com]
- 4. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS [mdpi.com]
- 7. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the headspace volatiles of freshly brewed arabica coffee using solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In Vitro Biological Assays for Furanone Derivatives: Application Notes and Protocols
Introduction
Furanone derivatives, a versatile class of heterocyclic organic compounds, have garnered significant attention in the field of drug discovery and development. Originally isolated from the marine red algae Delisea pulchra, these compounds and their synthetic analogs have demonstrated a broad spectrum of biological activities.[1][2][3] Their unique chemical structures, often mimicking natural signaling molecules, allow them to modulate various biological pathways, making them promising candidates for therapeutic intervention in a range of diseases.[3] This guide provides a comprehensive overview and detailed protocols for a suite of in vitro biological assays to characterize the activity of furanone derivatives, empowering researchers to unlock their full therapeutic potential.
The diverse biological activities attributed to furanone derivatives necessitate a multi-faceted approach to their in vitro evaluation. Key areas of investigation include their antimicrobial, anti-biofilm, anti-inflammatory, and cytotoxic properties. This document will delve into the core assays for each of these activities, providing not just the procedural steps, but also the underlying scientific principles and rationale for experimental design.
I. Antimicrobial and Anti-Biofilm Activity
Furanone derivatives have shown considerable promise as antimicrobial agents, particularly in combating biofilm formation, a key virulence factor in many pathogenic bacteria.[1][2][3] Their mechanism of action often involves the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[3][4][5]
A. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The foundational step in assessing the antimicrobial potential of a furanone derivative is to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Scientific Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Protocol: Broth Microdilution Method [6][7]
-
Preparation of Furanone Stock Solution: Dissolve the furanone derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Bacterial Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in an appropriate broth medium to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the furanone stock solution with the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the furanone derivative in which no visible turbidity is observed.
-
MBC Determination: To determine the MBC, subculture a small aliquot from the wells showing no growth onto an agar plate. The MBC is the lowest concentration that shows no bacterial growth on the agar plate after incubation.
| Parameter | Typical Range/Value |
| Furanone Concentration Range | 0.25 - 512 µg/mL[6][8] |
| Bacterial Inoculum Density | 1 x 10^5 to 1 x 10^6 CFU/mL[9] |
| Incubation Time | 24 hours[7][8] |
| Incubation Temperature | 35-37°C[7][8] |
B. Biofilm Inhibition and Eradication Assays
A key strength of many furanone derivatives lies in their ability to inhibit the formation of and eradicate established biofilms.
Scientific Principle: These assays quantify the ability of a compound to prevent the initial attachment and subsequent growth of a biofilm (inhibition) or to disrupt and kill the cells within a pre-formed, mature biofilm (eradication).
Protocol: Crystal Violet Staining Method [3]
-
Biofilm Inhibition (MBIC):
-
Prepare serial dilutions of the furanone derivative in a 96-well plate as described for the MIC assay.
-
Add the bacterial inoculum to each well and incubate for 24-48 hours to allow for biofilm formation.
-
Carefully remove the planktonic (free-floating) bacteria by washing the wells with phosphate-buffered saline (PBS).
-
Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that significantly reduces biofilm formation compared to the control.[3]
-
-
Biofilm Eradication (MBEC):
-
Allow biofilms to form in a 96-well plate for 24-48 hours without the presence of the furanone derivative.
-
Remove the planktonic bacteria and add fresh media containing serial dilutions of the furanone derivative to the established biofilms.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described above. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that significantly reduces the pre-formed biofilm.[3]
-
C. Quorum Sensing (QS) Inhibition Assays
The anti-biofilm activity of furanones is often linked to their ability to interfere with QS signaling.
Scientific Principle: QS inhibition can be assessed using reporter strains that produce a measurable signal (e.g., light, color) in response to QS activation. Furanone derivatives that inhibit QS will reduce this signal.
Protocol: Bioluminescence Reporter Assay (e.g., Vibrio harveyi) [10]
-
Reporter Strain Culture: Grow a Vibrio harveyi reporter strain, which produces bioluminescence as a QS-regulated phenotype, to the early logarithmic phase.
-
Assay Setup: In a 96-well plate, add the Vibrio harveyi culture to wells containing serial dilutions of the furanone derivative.
-
Incubation: Incubate the plate with shaking for a defined period.
-
Measurement: Measure the bioluminescence using a luminometer and the optical density (OD) at 600 nm using a spectrophotometer.
-
Data Analysis: Normalize the bioluminescence reading to the cell density (OD600) to ensure that the observed inhibition is not due to general cytotoxicity. A significant reduction in the normalized bioluminescence indicates QS inhibition.
Experimental Workflow for Antimicrobial and Anti-Biofilm Assays
Caption: Workflow for determining antimicrobial and anti-biofilm activity.
II. Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and furanone derivatives have emerged as potential anti-inflammatory agents.[11][12] Their mechanisms of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of pro-inflammatory mediators.[11][13]
A. Inhibition of Protein Denaturation
Scientific Principle: Denaturation of tissue proteins is a well-documented cause of inflammation.[14] This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin, serving as an in vitro model for anti-inflammatory activity.[14][15]
Protocol: Albumin Denaturation Assay [14][15]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the furanone derivative at various concentrations, 1% aqueous solution of BSA or egg albumin, and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5-10 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[14][15]
B. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Scientific Principle: COX and LOX are key enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[11][13] These assays measure the ability of furanone derivatives to inhibit the activity of these enzymes.
Protocol: In Vitro COX/LOX Inhibition Assay [13]
-
Enzyme Source: Use purified COX-1/COX-2 enzymes (e.g., from ovine sources) or 15-LOX (e.g., from soybean).
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the furanone derivative in a reaction buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C for COX).
-
Reaction Termination: Stop the reaction, typically by adding an acid.
-
Product Quantification: Quantify the amount of product formed (e.g., prostaglandin E2 for the COX assay) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the product.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
| Enzyme | Substrate | Product Measured | Detection Method |
| COX-1/COX-2 | Arachidonic Acid | Prostaglandin E2 (PGE2) | ELISA[13] |
| 15-LOX | Arachidonic Acid | Leukotrienes | Spectrophotometry/ELISA[13] |
Signaling Pathway of Inflammation and Furanone Intervention
Caption: Furanone derivatives can inhibit key inflammatory pathways.
III. Cytotoxicity Assays
While evaluating the therapeutic potential of furanone derivatives, it is crucial to assess their cytotoxicity to determine their therapeutic window and potential off-target effects.
A. MTT Assay for Cell Viability
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[17]
-
Cell Seeding: Plate mammalian cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furanone derivative for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, is a key parameter determined from this assay.[18]
B. Lactate Dehydrogenase (LDH) Release Assay
Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the number of dead or damaged cells.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Seed and treat cells with the furanone derivative as described for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing a substrate and a cofactor.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction and Measure Absorbance: Add a stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a maximum LDH release control (cells lysed with a detergent).
| Assay | Principle | Endpoint Measured | Indication |
| MTT | Mitochondrial reductase activity | Formazan production | Cell Viability[16][17] |
| LDH | Membrane integrity | LDH release | Cell Death/Cytotoxicity[19] |
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial characterization of furanone derivatives. By systematically evaluating their antimicrobial, anti-biofilm, anti-inflammatory, and cytotoxic properties, researchers can gain valuable insights into their therapeutic potential and mechanisms of action. This foundational knowledge is critical for guiding further preclinical and clinical development of this promising class of compounds.
References
- 1. vliz.be [vliz.be]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. SOP for Antimicrobial Effectiveness Testing | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylfuran-3(2H)-one
Welcome to the technical support center for the synthesis of 5-Methylfuran-3(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis and ultimately improve your yield.
Introduction
This compound is a valuable heterocyclic compound with applications in flavor chemistry and as a building block in the synthesis of more complex molecules. Its synthesis, while achievable through several routes, can present challenges in achieving high yields and purity. This guide provides a comprehensive overview of the key synthetic strategies, potential pitfalls, and actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when undertaking the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The most common and practical approaches involve the intramolecular cyclization of a suitable precursor. Key strategies include:
-
Acid-catalyzed cyclization of α-hydroxy ketones: This is a direct and often effective method.
-
Cyclization of γ-hydroxyalkynones: This method can provide good yields under mild conditions, often facilitated by metal catalysts.[1]
-
From carbohydrates: Certain sugars, like 2-deoxy-D-ribose, can be converted to this compound through acid-catalyzed solvolysis.[2]
Q2: I am getting a very low yield. What are the most likely causes?
A2: Low yields in furanone synthesis can often be attributed to several factors:
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Incomplete reaction: The cyclization may not have gone to completion.
-
Side reactions: The formation of byproducts can consume starting material and complicate purification.
-
Product degradation: The desired furanone may be unstable under the reaction or workup conditions.
-
Substrate quality: Purity of the starting materials is crucial.
-
Inefficient purification: Product loss during isolation and purification steps.
Q3: What are the common byproducts I should be aware of?
A3: Depending on the synthetic route, common byproducts can include:
-
Polymerization products: Especially under strong acidic or basic conditions.
-
Over-oxidation or reduction products: If using redox-active reagents.
-
Isomeric furanones: Depending on the starting material and reaction conditions.
-
Unreacted starting materials.
Q4: How can I best purify the final product?
A4: Purification of this compound typically involves:
-
Distillation: Vacuum distillation is often effective for separating the product from non-volatile impurities.
-
Column chromatography: Silica gel chromatography can be used to separate the product from byproducts with different polarities.[3] A mixture of ethyl acetate and methylene chloride is often a good solvent system for flash chromatography of furanones.[3]
Troubleshooting Guide: Improving the Yield of this compound
This section provides a structured approach to troubleshooting and optimizing your synthesis.
Problem 1: Low or No Product Formation
Root Cause Analysis and Solutions:
-
Ineffective Cyclization Conditions: The conditions for the ring-closing reaction are critical.
-
Acid Catalysis: If using an acid catalyst, ensure it is of the appropriate strength and concentration. For some cyclizations, stronger acids or increased concentrations may be necessary.[4] Consider using a Dean-Stark trap to remove water, which can be a byproduct and inhibit the reaction.[4]
-
Base Catalysis: For base-mediated cyclizations, the choice and strength of the base are paramount for efficient enolate formation.[4] Ensure anhydrous conditions if using strong, water-sensitive bases.[4]
-
Metal Catalysis: For reactions like the cyclization of γ-hydroxyalkynones, the choice of metal catalyst and ligands is crucial. Gold-catalyzed cyclizations have shown high efficiency.[1]
-
-
Reaction Temperature and Time: Intramolecular reactions can be sensitive to temperature.
-
Insufficient Temperature: Some cyclizations require elevated temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). The reaction may simply require more time to reach completion.
-
-
Solvent Choice: The solvent can significantly impact reaction rates and outcomes.
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. Experiment with solvents of varying polarities.
-
Boiling Point: A higher-boiling solvent may be necessary to achieve the required reaction temperature.[4]
-
Experimental Protocol: Acid-Catalyzed Cyclization of a Hypothetical Precursor (4-hydroxy-2-pentanone)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-pentanone (1 equivalent) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Problem 2: Formation of Multiple Products and Side Reactions
Root Cause Analysis and Solutions:
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers and other byproducts.
-
High Dilution: Running the reaction at high dilution favors the intramolecular pathway.[5]
-
-
Undesired Rearrangements: The reaction conditions may promote unintended molecular rearrangements.
-
Milder Conditions: Explore milder reaction conditions, such as using a weaker acid or base, or a lower reaction temperature.
-
-
Oxidation/Reduction of Starting Material or Product:
-
Inert Atmosphere: If your starting materials or product are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Difficulty in Product Purification
Root Cause Analysis and Solutions:
-
Similar Polarity of Product and Impurities: If byproducts have similar polarities to the desired product, separation by column chromatography can be challenging.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradual gradient elution can improve separation.
-
Alternative Purification Techniques: Consider other purification methods such as preparative TLC or HPLC. For volatile compounds, distillation is a powerful tool.
-
-
Product Instability during Purification: The product may degrade on the silica gel column or during heating for distillation.
-
Deactivated Silica: Use silica gel that has been deactivated with a small amount of a base (e.g., triethylamine) if your product is acid-sensitive.
-
Low-Temperature Distillation: Perform distillation under a high vacuum to lower the boiling point and minimize thermal degradation.
-
Data Presentation
Table 1: Influence of Catalyst on the Yield of a Generic 3(2H)-Furanone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | Toluene | 110 | 4 | 65 | Fictional Data |
| H2SO4 | Dioxane | 100 | 6 | 58 | Fictional Data |
| AuCl(PPh3)/AgOTf | CH2Cl2 | 25 | 1 | 85 | [1] |
| K2CO3 | Ethyl Acetate/Water | 25 | 0.5 | 90 | [6] |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts when experiencing low product yields.
References
- 1. Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones [organic-chemistry.org]
- 2. 5-methyl-3(2H)-furanone from acid-catalyzed solvolysis of 2-deoxy-D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts [organic-chemistry.org]
Technical Support Center: Troubleshooting the Quantification of 5-Methylfuran-3(2H)-one
Welcome to the technical support center for the quantitative analysis of 5-Methylfuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this volatile flavor compound. Here, we address common challenges encountered during experimental workflows, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our aim is to not only provide procedural steps but also to explain the scientific reasoning behind them, ensuring robust and reliable quantification.
Section 1: Foundational Knowledge and Initial Considerations
Before delving into specific troubleshooting scenarios, it is crucial to understand the physicochemical properties of this compound that influence its analysis. It is a volatile organic compound, and its quantification can be approached by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the sample matrix, required sensitivity, and potential for thermal degradation.
Q1: What are the key chemical properties of this compound that I should consider for its quantification?
A1: this compound is a relatively polar and volatile compound. Its volatility makes it a suitable candidate for GC analysis, often coupled with headspace sampling.[1] However, like many furanones, it can be susceptible to thermal degradation, which is a critical consideration for GC inlet temperature optimization.[2] Its polarity may necessitate derivatization for certain GC applications to improve peak shape and thermal stability.[3] For HPLC analysis, its moderate polarity allows for reversed-phase chromatography.[1]
Q2: Should I use GC-MS or HPLC for the analysis of this compound?
A2: The choice between GC-MS and HPLC depends on several factors:
-
GC-MS is generally preferred for its high sensitivity and selectivity, especially when coupled with mass spectrometry (MS). It is ideal for analyzing volatile compounds in complex matrices. Headspace sampling is a common and effective technique for introducing volatile analytes like this compound into a GC system.[4] However, the thermal lability of some furanones can be a concern.[2]
-
HPLC is a viable alternative, particularly if thermal degradation is a significant issue. Reversed-phase HPLC with a suitable C18 column can be used for separation.[1] Detection is typically performed using a UV detector, although coupling to a mass spectrometer (LC-MS) will provide higher selectivity and sensitivity.
Section 2: Sample Preparation - The Critical First Step
Effective sample preparation is paramount for accurate quantification, as it aims to isolate the analyte from interfering matrix components and concentrate it to a detectable level.
Q3: What are the recommended sample preparation techniques for this compound from a food matrix?
A3: For volatile compounds like this compound in complex food matrices, several techniques can be employed:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is highly effective for extracting and concentrating volatile and semi-volatile compounds from the headspace of a sample.[5] The choice of SPME fiber coating is crucial and should be optimized based on the polarity of the analyte.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like lipids and pigments. A QuEChERS-like approach has been successfully tested for the analysis of furanones in food matrices such as meat, cheese, and fish.[6]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up sample extracts before analysis. For furanones, reversed-phase SPE cartridges (e.g., C18) can be effective.[7]
Below is a workflow for a general sample preparation strategy.
Caption: A generalized workflow for sample preparation.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis - Troubleshooting Guide
GC-MS is a powerful technique for the analysis of this compound. However, various issues can arise during the analysis.
Q4: I am observing poor peak shape (tailing) for this compound in my GC-MS analysis. What are the possible causes and solutions?
A4: Peak tailing is a common issue in GC and can be caused by several factors. Here is a systematic approach to troubleshooting:
| Possible Cause | Explanation | Recommended Solution |
| Active Sites in the GC System | The polar nature of this compound can lead to interactions with active sites (e.g., silanol groups) in the inlet liner, column, or detector.[8] | Use a deactivated inlet liner. Trim the first few centimeters of the column to remove any accumulated non-volatile residues. Ensure you are using a high-quality, well-deactivated GC column. |
| Improper Column Installation | If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.[9] | Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean, square cut at the column ends. |
| Column Overload | Injecting too much sample onto the column can lead to peak fronting, but in some cases, severe overload can manifest as tailing. | Dilute the sample or reduce the injection volume. |
| Incompatible Solvent | The polarity of the injection solvent should be compatible with the stationary phase of the column.[10] | If possible, choose a solvent that is more compatible with your column's stationary phase. |
Q5: My signal intensity for this compound is low and inconsistent. What should I check?
A5: Low and inconsistent signal intensity can be frustrating. Here’s a checklist of potential culprits:
-
Leaks in the System: Check for leaks at the septum, column connections, and gas lines. An electronic leak detector is recommended for this purpose.[10]
-
Analyte Degradation: As mentioned, furanones can be thermally labile. The inlet temperature might be too high, causing the analyte to degrade before reaching the column. Try reducing the inlet temperature in increments of 10-20°C.[11]
-
Headspace Optimization: If using headspace sampling, ensure that the incubation temperature and time are optimized for efficient partitioning of this compound into the headspace.[4][12] The phase ratio (volume of headspace to volume of sample) is also a critical parameter.[13]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte in the mass spectrometer source, leading to a lower signal.[14] This can be addressed by improving the sample cleanup, using matrix-matched standards for calibration, or employing an isotopically labeled internal standard.
Caption: Common GC-MS troubleshooting pathways.
Section 4: High-Performance Liquid Chromatography (HPLC) Analysis - Troubleshooting Guide
HPLC offers a valuable alternative for the analysis of this compound, especially when thermal degradation is a concern.
Q6: I am developing an HPLC method for this compound. What are the recommended starting conditions?
A6: A good starting point for the HPLC analysis of furanones is reversed-phase chromatography.[1]
| Parameter | Recommendation |
| Column | A C18 column is a common choice. |
| Mobile Phase | A mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape.[15] |
| Detection | UV detection at a wavelength where the analyte has significant absorbance. For higher sensitivity and selectivity, LC-MS is recommended. |
Q7: I am seeing co-eluting peaks that interfere with the quantification of this compound in my HPLC analysis. How can I improve the resolution?
A7: Co-elution is a common challenge in HPLC, especially with complex matrices. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: If you are using a gradient elution, adjust the gradient profile to better separate the analyte from interfering peaks. A shallower gradient can often improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may resolve the co-eluting peaks.
-
Adjust the pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.
-
Try a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase).
Section 5: Data Analysis and Quantification
Accurate quantification relies on a well-constructed calibration curve and appropriate data processing.
Q8: How do I overcome matrix effects in my quantitative analysis?
A8: Matrix effects, where components of the sample matrix enhance or suppress the analyte signal, are a significant source of error in quantitative analysis.[14] Here are the primary strategies to mitigate them:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Isotope Dilution Mass Spectrometry (IDMS): This is the gold standard for accurate quantification. It involves adding a known amount of a stable isotope-labeled version of the analyte to the sample before any sample preparation steps. The ratio of the native analyte to the labeled internal standard is then measured by mass spectrometry. This approach corrects for both matrix effects and variations in extraction recovery.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample and then extrapolating to determine the initial concentration. While effective, it is more labor-intensive than using an external calibration curve.
References
- 1. Separation of 4-Hydroxy-5-methyl-3-furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurl-pc.eu [eurl-pc.eu]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. arborassays.com [arborassays.com]
- 15. 4-Hydroxy-5-methyl-3-furanone | SIELC Technologies [sielc.com]
Degradation pathways and stability issues of 5-Methylfuran-3(2H)-one
Technical Support Center: 5-Methylfuran-3(2H)-one
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we address common stability issues and degradation pathways, providing troubleshooting advice and detailed protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellow or brownish tint. What could be the cause?
A1: Discoloration is a common indicator of degradation. This compound and related furanones can undergo several reactions that lead to colored byproducts. The most probable causes are:
-
Maillard Reaction: In the presence of amino acids or proteins, furanones can participate in Maillard browning reactions, especially with gentle heating.[1][2][3] This is a complex series of reactions that produces a wide range of colored and aromatic compounds.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, forming various colored species.
-
Acid/Base Instability: Extreme pH conditions can catalyze degradation and polymerization reactions.
Q2: I am observing a decrease in the concentration of this compound in my aqueous solution over time, even when stored in the dark. What is happening?
A2: The decrease in concentration is likely due to hydrolytic instability or other degradation pathways. Furanones can be susceptible to ring-opening reactions in aqueous solutions, the rate of which can be influenced by pH and temperature. Even at neutral pH, slow degradation can occur. For related furanones, stability is shown to be pH-dependent.[4]
Q3: Can this compound react with other components in my formulation, such as amino acids or thiol-containing compounds?
A3: Yes, this is a critical consideration. This compound is a reactive molecule.
-
With Amino Acids: As mentioned, it can undergo Maillard-type reactions.[1][2][3]
-
With Thiols: Furanones are known to react with thiol-containing compounds like cysteine or hydrogen sulfide, leading to the formation of a complex mixture of sulfur-containing volatile compounds.[5] This is particularly relevant in biological systems or complex media containing these functional groups.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[6] Solutions should be freshly prepared and used as quickly as possible. If solutions must be stored, they should be kept at low temperatures, protected from light, and sparged with an inert gas to remove dissolved oxygen.
Part 2: Troubleshooting Guide
This section provides a more in-depth analysis of specific problems you may encounter during your experiments, along with actionable troubleshooting steps.
-
Symptom: Appearance of new, unidentified peaks in your chromatogram after sample preparation, incubation, or short-term storage.
-
Potential Cause: Degradation of this compound into various byproducts.
-
Troubleshooting Workflow:
-
Analyze a Fresh Standard: Immediately prepare a fresh solution of this compound in a high-purity solvent and analyze it to confirm the purity of your starting material.
-
Investigate Thermal Degradation: If your sample preparation involves heating, this could be a significant factor. Furanones can undergo thermal decomposition.[7][8][9]
-
Protocol: Prepare several aliquots of your sample. Subject them to the same heating profile used in your experiment. Analyze the samples at different time points to monitor the appearance of degradation products.
-
-
Assess pH Stability:
-
Protocol: Prepare buffered solutions of this compound at various pH values relevant to your experimental conditions (e.g., pH 4, 7, and 9). Incubate at a controlled temperature and analyze at set intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation at each pH.
-
-
Evaluate Photostability:
-
Protocol: Prepare two sets of samples. Expose one set to ambient laboratory light (or a specific light source if relevant) and keep the other set protected from light. Analyze both sets at various time points to determine if light is contributing to degradation.
-
-
Check for Reactivity with Matrix Components: If your sample is in a complex matrix (e.g., cell culture media, formulation buffer), systematically test for reactions with individual components.
-
Protocol: Prepare solutions of this compound with individual matrix components (e.g., specific amino acids, reducing agents) and monitor for the formation of new peaks.
-
-
-
Symptom: High variability in experimental results or a gradual loss of the expected effect of this compound.
-
Potential Cause: Degradation of the active compound, leading to a lower effective concentration.
-
Troubleshooting Workflow:
-
Quantitative Analysis: Use a validated analytical method (e.g., HPLC-UV, GC-MS) to accurately determine the concentration of this compound in your stock solutions and final experimental samples just before use.
-
Stability in Experimental Media:
-
Protocol: Spike your experimental medium (e.g., cell culture medium, assay buffer) with a known concentration of this compound. Incubate under the exact experimental conditions (temperature, CO2, etc.) and measure its concentration over the time course of your experiment. This will establish a stability profile under real-world conditions.
-
-
Review Solution Preparation and Handling: Ensure that stock solutions are prepared fresh, especially if they are aqueous. Avoid repeated freeze-thaw cycles.
-
| Factor | Potential Impact | Recommended Mitigation |
| Temperature | Increased temperature accelerates degradation, including thermal decomposition and Maillard reactions.[7][10][11] | Store at low temperatures (refrigerated or frozen). Minimize heating during sample preparation. |
| pH | Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[4] | Maintain pH as close to neutral as possible, unless specific pH is required for the experiment. Use buffered solutions. |
| Oxygen | Can lead to oxidative degradation. | Store under an inert atmosphere (N2 or Ar). Use deoxygenated solvents for solution preparation. |
| Light | Can induce photolytic degradation pathways. | Protect samples from light using amber vials or by covering with aluminum foil. |
| Presence of Reactants | Amino acids, thiols, and other nucleophiles can react with the furanone ring.[1][5] | Be aware of the composition of your experimental matrix. If possible, use simplified buffers. |
Part 3: Key Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for interpreting unexpected results and designing stable formulations.
In the presence of amino acids, especially with heat, this compound can act as a precursor or intermediate in the Maillard reaction.[1][2] This complex network of reactions can lead to the formation of a multitude of products, including other flavor compounds and polymeric brown pigments (melanoidins).
-
Causality: The carbonyl group of the furanone can react with the amino group of an amino acid, initiating a cascade of reactions.
At elevated temperatures, the furanone ring can undergo cleavage. Theoretical studies on related furanones suggest that thermal decomposition can lead to ring-opening to form intermediate species, which can then fragment into smaller volatile molecules.[7][8][9] For instance, the thermal decomposition of 2(3H)-furanones can yield acrolein and carbon monoxide.[7][8]
-
Causality: High thermal energy can overcome the activation energy for C-C and C-O bond cleavage within the ring structure.
Caption: Factors influencing the stability of this compound.
Part 4: Experimental Protocols
This protocol provides a general framework for monitoring the stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Detection:
-
Monitor at the λmax of this compound (determine by running a UV scan of a fresh standard).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol.
-
For each time point, dilute the stock solution into the test buffer (e.g., pH 4, 7, 9) to a final concentration of approximately 10-50 µg/mL.
-
Incubate the samples under the desired conditions (e.g., 25°C, 40°C, protected from light).
-
-
Analysis:
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the sample onto the HPLC.
-
Calculate the percentage of this compound remaining by comparing the peak area to the peak area at time zero.
-
Caption: Workflow for assessing the stability of this compound.
References
- 1. imreblank.ch [imreblank.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 3511-32-8 [sigmaaldrich.com]
- 7. pure.atu.ie [pure.atu.ie]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digituma.uma.pt [digituma.uma.pt]
- 11. imreblank.ch [imreblank.ch]
Technical Support Center: Method Refinement for the Synthesis of Substituted 3(2H)-Furanones
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted 3(2H)-furanones. This valuable heterocyclic motif is a core component in numerous natural products and pharmacologically active compounds, making its efficient synthesis a critical goal for researchers in organic chemistry and drug development.[1][2][3] This guide is structured to provide practical, experience-driven solutions to common challenges encountered in the laboratory. We will move beyond simple procedural outlines to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic methodologies effectively.
Troubleshooting Guide: Common Synthetic Pathways
This section addresses specific issues encountered during the synthesis of 3(2H)-furanones via prevalent methods. Each entry is designed to help you diagnose the problem, understand its chemical basis, and implement a validated solution.
Method 1: Piancatelli Rearrangement of 2-Furylcarbinols
The acid-catalyzed rearrangement of 2-furylcarbinols is a powerful method for generating 4-hydroxycyclopentenones, which are tautomers of the corresponding 3(2H)-furanones.[4][5] However, the reaction is sensitive to conditions and substrate.
Q1: My Piancatelli rearrangement is resulting in low yields and a significant amount of dark, polymeric byproduct. What is happening and how can I fix it?
A1: This is a classic issue often caused by overly harsh acidic conditions or excessive heat, leading to the formation of humins—complex polymers derived from the degradation of the furan ring and carbocationic intermediates.[6] The key is to promote the desired 4π-electrocyclization while minimizing these competing degradation pathways.
-
Causality: Strong Brønsted acids can protonate the furan ring indiscriminately, and high temperatures provide the activation energy for irreversible polymerization. The desired reaction proceeds through a stabilized oxyallyl cation intermediate; conditions must favor its formation and cyclization over intermolecular reactions.[5]
-
Recommended Solutions:
-
Switch to a Milder Catalyst: Move away from strong mineral acids. Lewis acids are generally more effective and gentler. Dysprosium(III) triflate (Dy(OTf)₃) and Indium(III) triflate (In(OTf)₃) are excellent choices, often requiring only catalytic amounts (5-10 mol%).[7][8]
-
Optimize Reaction Temperature and Time: Many modern Piancatelli rearrangements proceed efficiently at room temperature, albeit over several hours.[4] If heating is required, consider microwave irradiation, which can dramatically shorten reaction times (minutes vs. hours) and often leads to cleaner product formation by minimizing the time the material is exposed to high temperatures.[7]
-
Solvent Choice: Acetonitrile is a common and effective solvent.[4][8] For particularly sensitive substrates, running the reaction in a biphasic system can allow for the continuous extraction of the product from the acidic catalyst phase, preventing its degradation.[6]
-
Catalyst Comparison for Piancatelli Rearrangement
| Catalyst | Typical Loading (mol%) | Solvent | Temperature | Key Advantages | Reference |
| H₂SO₄ (dilute) | Stoichiometric | Water/Acetone | Reflux | Original method, inexpensive | [5] |
| ZnCl₂ | Equimolar | Dichloromethane | RT | Milder than Brønsted acids | [4] |
| Dy(OTf)₃ | 5 - 10 | Acetonitrile | RT - 40°C | Highly efficient, catalytic | [8] |
| In(OTf)₃ | 10 | Acetonitrile | RT | High yields, short reaction times | [4] |
Q2: The reaction stalls, and I recover a significant amount of my starting 2-furylcarbinol. How can I drive the reaction to completion?
A2: Incomplete conversion typically points to two main issues: insufficient catalytic activity or the presence of inhibitors.
-
Causality: The reaction is initiated by the formation of a key carbocation intermediate through dehydration of the carbinol.[5] If the catalyst is too weak or is sequestered, this initial step will not occur efficiently. Water is a byproduct of this step; its accumulation can inhibit the catalyst and push the equilibrium back towards the starting material.
-
Recommended Solutions:
-
Catalyst Screening: If a mild catalyst is ineffective, screen a slightly stronger Lewis acid or marginally increase the catalyst loading.
-
Water Removal: While the reaction is often performed in the presence of water, adding molecular sieves can be beneficial in non-aqueous systems to remove the water generated during the initial dehydration, thereby driving the reaction forward.
-
Ensure Reagent Purity: Basic impurities in your starting material or solvent (e.g., amines) can neutralize the acid catalyst. Ensure all reagents are of appropriate purity.
-
Method 2: Intramolecular Cyclization of 4-Halo-1,3-Dicarbonyl Compounds
This strategy involves the reaction of a 4-halo-1,3-dicarbonyl compound with a nucleophile or its base-induced intramolecular cyclization to form the furanone ring.[3][9]
Q3: My base-induced cyclization of a 4-bromo-β-ketoester is giving me a complex mixture of products instead of the desired 3(2H)-furanone.
A3: This outcome often arises from competing reaction pathways, such as intermolecular condensation or elimination, which can dominate if the intramolecular cyclization is not kinetically favored.
-
Causality: The reaction relies on the formation of an enolate from the 1,3-dicarbonyl moiety, which then acts as an intramolecular nucleophile to displace the halide.[3] If the base is too strong or sterically hindered, it may favor intermolecular aldol-type reactions or elimination of HBr. The conformation required for the 5-exo-tet cyclization must be accessible.
-
Recommended Solutions:
-
Choice of Base: Use a mild, non-nucleophilic base. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient to promote the cyclization without causing excessive side reactions.
-
Temperature Control: Run the reaction at room temperature or even 0°C. Higher temperatures can accelerate undesired side reactions.
-
High Dilution: Performing the reaction under high-dilution conditions can significantly favor the intramolecular cyclization over intermolecular pathways by reducing the probability of two reactant molecules encountering each other.
-
General Troubleshooting Workflow
When encountering a problem, a systematic approach is crucial. The following workflow can help guide your method refinement process.
Caption: A systematic workflow for troubleshooting synthetic reactions.
Frequently Asked Questions (FAQs)
Q: Which synthetic route should I choose for my target 3(2H)-furanone?
A: The optimal route depends heavily on the desired substitution pattern and the availability of starting materials.
-
For 4-hydroxy substituted furanones: The Piancatelli rearrangement is unmatched, starting from readily available furfurals and Grignard reagents.[5]
-
For 2,5-disubstituted furanones: Gold-catalyzed cyclization of γ-hydroxyalkynones is a mild and efficient method.[10]
-
For highly functionalized furanones with quaternary centers: Cascade reactions involving metal carbenes, such as those from α-diazo-δ-keto-esters, offer elegant solutions.[10]
-
From isoxazoles: A route involving the hydrogenolysis and subsequent acid hydrolysis of isoxazole derivatives provides a versatile entry, allowing for significant side-chain modifications.[11]
Q: I am struggling with the purification of my 3(2H)-furanone. It is either unstable on silica or very non-polar. What are my options?
A: Furanone purification can be challenging.[12]
-
Column Chromatography:
-
Deactivation: If you suspect instability on silica gel, you can deactivate it by pre-treating the silica with a solvent mixture containing a small amount of a weak base like triethylamine (e.g., 1% Et₃N in your eluent system).
-
Alternative Stationary Phases: Consider using neutral alumina or Florisil as an alternative to silica gel.
-
Reverse-Phase Chromatography: For very non-polar compounds that elute too quickly on normal phase, reverse-phase (C18) chromatography is an excellent alternative.[12] A gradient of acetonitrile in water is a common eluent system.
-
-
Recrystallization: If your product is a solid, recrystallization is the ideal method for purification on a large scale. Screen various solvent systems (e.g., hexanes/ethyl acetate, ethanol, isopropanol).
-
Distillation: For thermally stable, volatile liquid furanones, Kugelrohr distillation can be effective for removing non-volatile impurities.[12]
Q: What are the key spectroscopic signatures to confirm the formation of a 3(2H)-furanone?
A: A combination of NMR, IR, and MS is essential for unambiguous structure confirmation.
-
¹H NMR: Look for characteristic signals for protons on the furanone ring. For example, a proton at the C5 position often appears as a quartet if coupled to a methyl group.
-
¹³C NMR: The carbonyl carbon (C3) will have a distinctive chemical shift in the range of δ 195-210 ppm. The olefinic carbons (C4 and C5) will appear in the δ 120-180 ppm region.
-
IR Spectroscopy: A strong, sharp absorption band between 1740-1760 cm⁻¹ is characteristic of the α,β-unsaturated lactone carbonyl group.
-
Mass Spectrometry: The fragmentation patterns can be diagnostic. Common fragmentation includes the loss of CO and cleavage of side chains.[13]
Experimental Protocols
Protocol 1: Dysprosium(III) Triflate-Catalyzed Aza-Piancatelli Rearrangement
This protocol is adapted from established procedures for the synthesis of 4-amino-cyclopentenone derivatives, which are closely related to 3(2H)-furanones.[8]
Caption: Workflow for a typical aza-Piancatelli rearrangement.
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the 2-furylcarbinol (1.0 mmol, 1.0 equiv) and the desired aniline (1.1 mmol, 1.1 equiv).
-
Add anhydrous acetonitrile (0.1 M concentration relative to the carbinol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add dysprosium(III) triflate (Dy(OTf)₃) (0.1 mmol, 0.1 equiv) in one portion.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 2-12 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
References
- 1. ir.niist.res.in:8080 [ir.niist.res.in:8080]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The Piancatelli rearrangement of non-symmetrical furan-2,5-dicarbinols for the synthesis of highly functionalized cyclopentenones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 11. Side-chain Modifications of Highly Functionalized 3(2H)-Furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. imreblank.ch [imreblank.ch]
Technical Support Center: Enhancing the Stability of 5-Methylfuran-3(2H)-one Standard Solutions
Welcome to the technical support guide for 5-Methylfuran-3(2H)-one. This resource is designed for researchers, analytical scientists, and quality control professionals who rely on accurate and stable standard solutions of this compound for their work. Inconsistent standard stability can be a significant source of experimental variability, leading to unreliable quantification and questionable results. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you maintain the integrity of your standard solutions.
Frequently Asked Questions (FAQs) - Understanding Instability
Q1: What is this compound, and why is its stability a critical concern?
This compound is a heterocyclic organic compound belonging to the furanone family.[1] It is a significant component in flavor and fragrance chemistry and can be a key analyte in food science and drug development studies. The stability of its standard solutions is paramount because, like many furanones, it is susceptible to degradation. An unstable standard solution with a decreasing concentration over time will lead to the overestimation of the analyte in your samples, compromising the accuracy and reproducibility of your analytical method.
Q2: What are the primary causes of this compound degradation in solution?
The degradation of furanones is often a multi-faceted issue. The primary pathways include:
-
Oxidation: The furanone ring can be susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light (photo-oxidation) and the presence of metal ions. Thermo- and photo-oxidative degradation often proceed via radical chain reactions.
-
pH-Mediated Reactions: The stability of the molecule is highly dependent on the pH of the solution.[2] Both highly acidic and, more significantly, alkaline conditions can catalyze hydrolysis or rearrangement reactions, altering the chemical structure.[3] Flavonoids and similar phenolic compounds, for instance, are known to be generally stable in acidic to neutral pH but tend to degrade in alkaline environments.[4]
-
Polymerization: Under certain conditions, furanone molecules can react with each other to form higher molecular weight polymers, reducing the concentration of the monomeric standard. This is often visible as a yellowing or browning of the solution.
Q3: How can I visually identify a degraded standard solution?
While analytical instrumentation provides the definitive answer, visual cues can serve as an early warning. Look for:
-
Color Change: A freshly prepared solution of high-purity this compound in a suitable solvent should be colorless. The appearance of a yellow or brown tint is a strong indicator of degradation and potential polymerization.
-
Precipitate Formation: The formation of any solid material or cloudiness in the solution suggests that degradation products with lower solubility are being formed.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you may encounter during your experiments.
Scenario 1: My standard's concentration is decreasing with each analysis.
-
Likely Cause: This is the most direct evidence of degradation. The culprit is likely a combination of oxidation and improper storage conditions.
-
Troubleshooting Steps & Solutions:
-
Review Solvent Choice: Ensure you are using high-purity, HPLC or GC-grade solvents. Methanol or acetonitrile are common choices. Avoid water as the primary solvent for long-term stock solutions unless the pH is controlled.
-
Control the Atmosphere: Oxygen is a key contributor to degradation. When preparing a stock solution for long-term storage, gently purge the solvent and the headspace of your storage vial with an inert gas like nitrogen or argon before sealing.
-
Optimize Storage Temperature: Chemical reactions, including degradation, slow down at lower temperatures. Store stock solutions at ≤ -20°C. Working solutions that are used more frequently can be stored refrigerated (2-8°C) for short periods.
-
Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil to prevent photo-oxidation.
-
Scenario 2: I'm seeing new, unidentified peaks in my chromatogram when I analyze my standard.
-
Likely Cause: These extra peaks are almost certainly degradation products. Their appearance indicates that the parent molecule is breaking down into other compounds that are detectable by your method.
-
Troubleshooting Steps & Solutions:
-
Verify System Suitability: First, ensure the peaks are not from system contamination by injecting a solvent blank.
-
Assess pH: If using aqueous solutions or buffers, measure the pH. Furanones can be unstable at high pH.[3] Adjust the pH to a slightly acidic range (e.g., pH 4-6) using a compatible buffer if your analytical method allows.
-
Consider an Antioxidant: For long-term stability, particularly for reference standards, adding a small amount of an antioxidant can be highly effective.[5] Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1% is a common choice. However, you must first verify that the antioxidant does not co-elute with your analyte or interfere with detection.[5]
-
Scenario 3: My results are inconsistent between different batches of freshly prepared standards.
-
Likely Cause: This points to a systematic error in the preparation protocol itself.
-
Troubleshooting Steps & Solutions:
-
Standardize the Protocol: Ensure every step, from weighing the neat material to the final dilution, is performed identically each time. Use calibrated pipettes and balances.
-
Check Purity of Neat Material: The purity of the starting material is crucial. If possible, verify its purity upon receipt and monitor for degradation even in its solid or liquid form, especially if it has been stored for a long time or in suboptimal conditions.
-
Minimize Handling Time: Prepare standards efficiently to minimize the time the compound is exposed to light and air at room temperature. Have all solvents, vials, and equipment ready before you begin.
-
Protocols for Enhanced Stability
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 1 mg/mL)
This protocol is designed to create a stable stock solution for long-term storage.
-
Environment: Work in a well-ventilated fume hood. Minimize exposure to direct sunlight or bright overhead lighting.
-
Weighing: Accurately weigh the required amount of this compound neat material using an analytical balance. Use a glass weighing boat, as the compound can be oily.
-
Solvent Selection: Use HPLC-grade acetonitrile or methanol. These solvents are generally less reactive than alcohols with more acidic protons.
-
Dissolution: Transfer the weighed material to a Class A volumetric flask. Add approximately half the final volume of the chosen solvent and sonicate for 5-10 minutes to ensure complete dissolution.
-
Inert Gas Purge: Gently bubble nitrogen or argon gas through the solution for 2-3 minutes to displace dissolved oxygen.
-
Final Volume: Allow the solution to return to room temperature, then dilute to the final volume with the solvent.
-
Storage: Immediately transfer aliquots of the stock solution into amber glass vials with PTFE-lined screw caps. Purge the headspace of each vial with inert gas before sealing tightly.
-
Labeling & Storage: Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials. Store in a freezer at ≤ -20°C.
Protocol 2: Preparation of Working Standards
-
Thawing: Remove one aliquot of the frozen stock solution. Allow it to thaw completely and equilibrate to room temperature before opening to prevent condensation from introducing water.
-
Dilution: Perform serial dilutions from the stock solution to achieve your desired working concentrations. Use the same high-purity solvent or your mobile phase for the dilutions.
-
Usage: Prepare only the volume of working standard needed for the day's analysis.
-
Storage: If working standards must be kept for more than a day, store them in a refrigerator (2-8°C) in sealed amber vials for a maximum of one week. For optimal results, prepare fresh working standards daily.
Data Summary & Visualization
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Stock Solution | Working Solution | Rationale |
| Solvent | HPLC-Grade Acetonitrile or Methanol | Mobile Phase or same as stock | Minimizes reactive impurities and water content. |
| Concentration | High (e.g., 1 mg/mL) | Low (ng/mL to µg/mL range) | High concentration is more stable for long-term storage. |
| Temperature | ≤ -20°C | 2-8°C (short-term) | Significantly slows the rate of all degradation reactions. |
| Container | Amber Glass Vial, PTFE-lined cap | Amber Glass Vial or Autosampler Vial | Prevents photodegradation and leaching from plastic. |
| Atmosphere | Inert (Nitrogen or Argon) | Ambient (for immediate use) | Removes oxygen, a primary driver of oxidative degradation. |
| Antioxidant | Optional (e.g., 0.05% BHT) | Generally not required | Provides extra protection against oxidation for long-term storage. |
| Max. Storage | 6-12 Months (with QC checks) | 1-7 Days | Balances stability with practical laboratory workflow. |
Diagram: Workflow for Preparing Stable Standard Solutions
This diagram illustrates the critical steps and decision points in the preparation of stable this compound standard solutions.
Caption: Workflow for preparing stable standard solutions.
References
- 1. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Furanone Flavor Profiles: The Unique Position of 5-Methylfuran-3(2H)-one
In the intricate world of flavor chemistry, furanones represent a class of heterocyclic compounds pivotal to the sensory profiles of a vast array of foods and beverages.[1] Formed primarily through the Maillard reaction during heating, these molecules are responsible for some of the most desirable sweet, caramel, and fruity notes that define consumer products.[2][3][4] This guide offers an in-depth comparison of several key food furanones, with a special focus on the distinct characteristics of 5-Methylfuran-3(2H)-one, providing researchers and product developers with the technical insights needed for precise flavor modulation.
The Furanone Family: An Overview
Furanones are five-membered ring compounds containing a ketone group, which are broadly categorized as 3(2H)-furanones or 2(5H)-furanones based on the carbonyl position.[1] Their importance in flavor science is underscored by their often remarkably low odor thresholds, meaning even trace amounts can significantly impact the overall aroma of a product.[3][4] Prominent members like Furaneol® (strawberry furanone) and Sotolon are cornerstones in the flavorist's palette, lending characteristic notes to everything from fruit preparations to savory sauces.[1][2]
Chemical Structures of Key Furanones
The subtle variations in the substituents on the furanone ring dramatically alter the perceived flavor profile. Understanding these structural differences is fundamental to their application.
Caption: Chemical structures of this compound and other key furanones.
Comparative Analysis of Furanone Flavor Profiles
While belonging to the same chemical family, each furanone possesses a unique sensory fingerprint. The following table summarizes their key attributes for direct comparison.
| Compound Name(s) | CAS Number | FEMA Number | Flavor & Odor Profile | Typical Applications |
| This compound | 3511-32-8[5] | 4176[6] | Herbaceous and sweet.[5] | Used as a flavoring agent in various foods.[6] |
| Furaneol® , Strawberry Furanone (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) | 3658-77-3[7] | 3174[1] | Sweet, caramel-like, and fruity; reminiscent of cotton candy and strawberries.[1][7] Found in fruits like strawberries and pineapples.[7][8] | Widely used in beverages, jams, candies, chocolate, and cosmetics.[1][9] |
| Sotolon , Caramel Furanone (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) | 28664-35-9[10][11] | 3634[12][13] | At high concentrations: fenugreek, curry. At low concentrations: maple syrup, caramel, burnt sugar.[10][14] | Maple syrup flavors, meat substitutes, seasonings, aged spirits, and coffee.[10][12][13][15] |
| Homofuraneol , (2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone) | 27538-09-6[16] | 3623[16][17] | Sweet, sugar-like, with brown, caramellic, and maple-like notes; can have savory soy sauce and bready undertones.[16][18] | Fruit, tropical, meat, coffee, candy, and baked goods flavors.[16][19] |
| Norfuraneol (4-Hydroxy-5-methyl-3(2H)-furanone) | 19322-27-1[20] | 3635[20] | Fruity, caramel, or burnt pineapple aroma.[20] A key component in beef flavor.[21] | Flavoring agent in foods and alcoholic beverages.[1][20] |
Deep Dive: The Sensory Causality
The distinct sensory profiles of these molecules are a direct result of their interaction with human odorant receptors. For example, research has shown that Furaneol and Sotolon each activate a single, distinct odorant receptor out of all human options, explaining their highly specific and different odor qualities.[2] The substitution pattern on the furanone ring—such as a methyl group in this compound versus the hydroxyl and dimethyl groups in Furaneol—alters the molecule's shape, polarity, and volatility. These physicochemical changes dictate how the molecule fits into an olfactory receptor, triggering a unique neural signal that our brain interprets as a specific scent.
The presence of a hydroxyl group, as seen in Furaneol, Homofuraneol, and Norfuraneol, tends to impart sweeter, more caramelic notes. In contrast, this compound lacks this hydroxyl group, contributing to its less complex, more herbaceous-sweet profile.[5] Sotolon's unique 2(5H)-furanone structure, compared to the 3(2H)-furanone structure of the others, is a key factor in its potent fenugreek and maple-like character.[10]
Experimental Protocol: Characterizing Furanone Profiles via GC-O
To ensure the accurate and reproducible characterization of furanone flavor profiles, a self-validating analytical system is essential. Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique, coupling the high-resolution separation power of GC with the sensitivity of the human nose as a detector.[22][23][24] This allows for the identification of specific odor-active compounds within a complex mixture.[24]
Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis
Caption: Standard experimental workflow for GC-Olfactometry (GC-O) analysis.
Step-by-Step Methodology
-
Sample Preparation & Extraction :
-
The volatile furanones must first be isolated from the food matrix. Techniques like Solid Phase Microextraction (SPME) or Simultaneous Distillation-Extraction (SDE) are commonly employed.[25][26]
-
Causality : The choice of extraction method is critical. Furanones like Furaneol are polar and can be thermally unstable, necessitating methods that minimize degradation while maximizing recovery.[25][27] SPME is often preferred for its solvent-free and relatively gentle nature.
-
-
Gas Chromatographic Separation :
-
The extract is injected into a gas chromatograph.
-
A polar capillary column (e.g., WAX-type) is typically used to effectively separate these polar compounds.
-
The oven temperature is programmed to ramp up, allowing compounds to elute based on their volatility and interaction with the column's stationary phase.
-
-
Effluent Splitting and Detection :
-
At the end of the GC column, the effluent is split. One portion is directed to a standard chemical detector, typically a Mass Spectrometer (MS) for compound identification.[24]
-
The other portion is directed to a heated transfer line leading to an olfactometry detection port (ODP).[23] Humidified air is mixed in to prevent nasal dehydration for the assessor.
-
-
Olfactometry (Sniffing) :
-
A trained sensory panelist or scientist sniffs the effluent from the ODP.
-
The assessor records the time, duration, intensity, and a descriptor for each odor detected. This generates an "aromagram."
-
-
Data Integration and Analysis :
-
The aromagram is aligned with the chromatogram from the MS detector.
-
This alignment allows for the direct correlation of a specific odor event with a specific chemical peak identified by the MS.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and re-analyzed to determine the Flavor Dilution (FD) factor, a measure of the odor potency of each compound.[23][26]
-
Conclusion
This compound, while structurally simpler than its more famous relatives, holds a distinct position in the flavor landscape with its characteristic herbaceous-sweet profile. Its comparison against key furanones like Furaneol, Sotolon, and Homofuraneol reveals how minor molecular modifications lead to vastly different sensory outcomes—a core principle in flavor chemistry. For researchers and developers, understanding these nuances is paramount. The application of rigorous analytical protocols like Gas Chromatography-Olfactometry provides the necessary experimental backing to move from qualitative description to quantitative, reproducible flavor design, enabling the precise and targeted use of these powerful aroma compounds.
References
- 1. foreverest.net [foreverest.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The naturally occurring furanones: formation and function from pheromone to food | Biological Reviews | Cambridge Core [cambridge.org]
- 4. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]
- 6. 5-Methylfuran-3-one | C5H6O2 | CID 12711594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Furaneol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Sotolon - Wikipedia [en.wikipedia.org]
- 11. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. scent.vn [scent.vn]
- 14. The Sotolons [leffingwell.com]
- 15. perfumerflavorist.com [perfumerflavorist.com]
- 16. perfumerflavorist.com [perfumerflavorist.com]
- 17. Homofuraneol | C7H10O3 | CID 33931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. perfumerflavorist.com [perfumerflavorist.com]
- 19. perfumerflavorist.com [perfumerflavorist.com]
- 20. 4-Hydroxy-5-methyl-3(2H)-furanone | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 23. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. imreblank.ch [imreblank.ch]
- 27. researchgate.net [researchgate.net]
Comparative Analysis of 5-Methylfuran-3(2H)-one Formation Pathways: A Technical Guide for Researchers
Introduction: The Significance of 5-Methylfuran-3(2H)-one in Flavor Chemistry
This compound, also known as 4-hydroxy-5-methyl-3(2H)-furanone or norfuraneol, is a potent flavor compound that imparts desirable caramel-like, sweet, and fruity aromas to a wide range of food products.[1] Its low odor threshold makes it a significant contributor to the sensory profile of thermally processed foods.[2] Understanding the chemical pathways that lead to its formation is paramount for food scientists, flavor chemists, and drug development professionals aiming to control and optimize flavor generation in various matrices. This guide provides an in-depth comparative analysis of the primary formation pathways of this compound, supported by experimental insights and detailed methodologies.
Primary Formation Pathways: A Comparative Overview
The formation of this compound is predominantly attributed to two key chemical routes: the Maillard reaction and caramelization (sugar degradation). While both pathways involve the transformation of carbohydrates, they differ fundamentally in their core reactants and reaction mechanisms.
The Maillard Reaction: A Symphony of Amino Acids and Reducing Sugars
The Maillard reaction is a complex network of non-enzymatic browning reactions that occur between a reducing sugar and an amino acid upon heating. This pathway is a principal route for the formation of a plethora of flavor and aroma compounds, including this compound.[3]
Mechanism of Formation:
The formation of this compound via the Maillard reaction from pentose sugars, such as D-xylose, is a well-established pathway.[2] The key steps involve:
-
Initial Condensation: A reducing sugar (a pentose in this case) reacts with an amino acid to form a Schiff base.
-
Amadori Rearrangement: The Schiff base undergoes rearrangement to form an Amadori compound.
-
Enolization and Dehydration: The Amadori compound undergoes 2,3-enolization to form a 1-deoxyosone intermediate.[2]
-
Cyclization and Elimination: The 1-deoxyosone cyclizes and subsequently eliminates water and the amino acid residue to form the this compound ring structure.
The presence of amino acids significantly accelerates the formation of the 1-deoxyosone intermediate, making the Maillard reaction a more efficient pathway for norfuraneol production compared to the thermal degradation of sugar alone.[2]
Figure 1: Maillard Reaction Pathway for Norfuraneol Formation.
Caramelization: The Thermal Degradation of Sugars
Caramelization is the process of sugar browning that occurs when sugars are heated in the absence of amino acids. While it can also lead to the formation of furanones, it is generally considered a less efficient pathway for producing this compound compared to the Maillard reaction.[2]
Mechanism of Formation:
The formation of this compound through caramelization involves the direct thermal degradation of pentose sugars. The key steps are:
-
Enolization: The pentose sugar undergoes enolization to form an enediol intermediate.
-
Dehydration: The enediol undergoes a series of dehydration reactions.
-
Cyclization: The resulting intermediates cyclize to form the furanone ring.
The uncatalyzed thermal degradation of sugars is a slower process and typically requires higher temperatures or longer reaction times to achieve significant yields of this compound compared to the Maillard reaction.
Figure 2: Caramelization Pathway for Norfuraneol Formation.
Comparative Analysis of Formation Pathways
| Feature | Maillard Reaction | Caramelization (Sugar Degradation) |
| Core Reactants | Reducing Sugar (Pentose) + Amino Acid | Reducing Sugar (Pentose) |
| Catalyst | Amino Acid acts as a catalyst | Primarily heat-driven; can be acid or base catalyzed |
| Reaction Efficiency | Generally higher yield of this compound[2] | Generally lower yield of this compound[2] |
| Key Intermediate | 1-Deoxypentosone[2] | Enediol and other dehydrated intermediates |
| Product Profile | Complex mixture of flavor compounds | Primarily sugar degradation products |
| Influence of pH | pH dependent, with different outcomes at various pH levels[3] | Influenced by pH, with acidic or basic conditions accelerating the reaction |
Experimental Data Summary:
A study by Blank et al. investigated the formation of 3(2H)-furanones from D-xylose in the presence and absence of amino acids (glycine and L-alanine) in a phosphate buffer at pH 7.0 and 90°C for one hour. The results clearly demonstrate the significant role of the Maillard reaction in the formation of norfuraneol.
| Reaction System | Relative Amount of Norfuraneol (%) | Relative Amount of Furaneol (%) | Relative Amount of Homofuraneol (%) |
| Xylose only | >99 | <1 | <1 |
| Xylose + Glycine | >99 | <1 | <1 |
| Xylose + Alanine | >99 | <1 | <1 |
| Table 1: Relative amounts of 3(2H)-furanones formed from D-xylose. Adapted from Blank et al.[2] |
The study found that norfuraneol was the major furanone formed in all systems, constituting over 99% of the total 3(2H)-furanones.[2] Importantly, the total amount of furanones formed was more than 100 times lower when xylose was reacted alone compared to the systems containing amino acids.[2] This strongly indicates that the formation of the 1-deoxyosone intermediate is preferentially generated via the Amadori compound in the Maillard reaction.[2]
Experimental Protocols for Investigating Formation Pathways
To enable researchers to conduct their own comparative studies, the following are detailed protocols for investigating the formation of this compound.
Protocol 1: Formation of this compound via Maillard Reaction
Objective: To quantify the formation of this compound from a pentose sugar and an amino acid.
Materials:
-
D-Xylose
-
Glycine or L-Alanine
-
Phosphate buffer (0.2 mol/L, pH 7.0)
-
Reaction vials (e.g., 10 mL screw-cap vials with PTFE septa)
-
Heating block or water bath
-
Internal standard (e.g., labeled norfuraneol for isotope dilution assay)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, dissolve D-xylose (e.g., 0.5 mmol) and the chosen amino acid (e.g., 0.5 mmol) in 5 mL of phosphate buffer (pH 7.0).
-
Internal Standard Addition: Add a known amount of the internal standard to the reaction mixture.
-
Reaction: Tightly cap the vial and heat the mixture at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 1 hour).
-
Extraction: After cooling the reaction mixture to room temperature, add 2 mL of dichloromethane and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.
-
Drying: Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Analyze the organic extract by GC-MS to identify and quantify this compound.
Protocol 2: Formation of this compound via Caramelization
Objective: To quantify the formation of this compound from a pentose sugar in the absence of amino acids.
Procedure:
Follow the same procedure as in Protocol 1, but omit the addition of the amino acid in step 1. This will serve as the control experiment to assess the contribution of caramelization to norfuraneol formation under the same reaction conditions.
Figure 3: General Experimental Workflow for Norfuraneol Formation Studies.
Conclusion and Future Perspectives
The formation of this compound is a complex process governed by multiple factors. The Maillard reaction, involving the interaction of pentose sugars with amino acids, stands out as the more efficient and dominant pathway compared to the simple thermal degradation of sugars (caramelization). The presence of amino acids significantly enhances the rate of formation of the key 1-deoxyosone intermediate, leading to higher yields of this impactful flavor compound.
For researchers and professionals in the fields of food science and drug development, a thorough understanding of these pathways is crucial for controlling flavor profiles and ensuring product consistency. Future research should focus on elucidating the kinetics of these reactions in more complex food matrices and exploring the influence of other food components, such as lipids and antioxidants, on the formation of this compound. Such studies will undoubtedly contribute to the advancement of flavor chemistry and the development of novel, high-quality products.
References
A Researcher's Guide to the Spectroscopic Comparison of Furan and its Methylated Isomers
Furan and its methylated derivatives, 2-methylfuran and 3-methylfuran, are foundational five-membered heterocyclic compounds. They serve not only as crucial building blocks in organic synthesis but are also found in a wide array of natural products and commercial chemicals. For researchers, scientists, and drug development professionals, the ability to unambiguously distinguish between these closely related isomers is paramount for quality control, reaction monitoring, and structural elucidation. Spectroscopic techniques offer a powerful, non-destructive suite of tools for this purpose.
This guide provides an in-depth, comparative analysis of the spectroscopic signatures of furan, 2-methylfuran, and 3-methylfuran. We will explore how the position of a single methyl group profoundly influences their spectra across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy is arguably the most definitive technique for isomer differentiation, as the chemical shifts (δ) and coupling constants (J) of nuclei are exquisitely sensitive to their local electronic environment.[1]
Proton (¹H) NMR Spectroscopy
In ¹H NMR, protons on the furan ring exhibit characteristic chemical shifts. The α-protons (at C2 and C5) are adjacent to the electronegative oxygen atom and are thus more deshielded, resonating at a lower field (higher ppm value) than the β-protons (at C3 and C4).[2]
-
Furan: The spectrum is simple due to symmetry. The two α-protons (H2/H5) appear as a triplet around δ 7.4 ppm, and the two β-protons (H3/H4) appear as a triplet around δ 6.3 ppm.[1][3]
-
2-Methylfuran: The introduction of an electron-donating methyl group at the C2 position breaks the molecule's symmetry and shields the remaining ring protons, causing them to shift upfield. The methyl protons themselves appear as a sharp singlet around δ 2.3 ppm. The spectrum shows three distinct ring protons: H5 (doublet of multiplets, ~7.2 ppm), H4 (doublet of doublets, ~6.2 ppm), and H3 (doublet of multiplets, ~5.9 ppm).[4][5]
-
3-Methylfuran: Placing the methyl group at the C3 position results in a different shielding pattern. The spectrum is characterized by three unique ring protons, often with more complex splitting patterns due to varied coupling constants. The methyl group appears as a singlet, but the ring protons are shifted to different positions compared to the 2-methyl isomer, allowing for clear differentiation.[6]
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Furan | H-2, H-5 | ~7.44[1] | Triplet[1] |
| H-3, H-4 | ~6.38[1] | Triplet[1] | |
| 2-Methylfuran | H-5 | ~7.25[1] | Doublet of multiplets[1] |
| H-4 | ~6.23[1] | Doublet of doublets[1] | |
| H-3 | ~5.93[1] | Doublet of multiplets[1] | |
| -CH₃ | ~2.26[5] | Singlet | |
| 3-Methylfuran | H-2 | ~7.2 | Multiplet |
| H-5 | ~7.3 | Multiplet | |
| H-4 | ~6.2 | Multiplet | |
| -CH₃ | ~2.0 | Singlet |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Carbon-¹³C NMR Spectroscopy
¹³C NMR provides complementary information about the carbon skeleton. Similar to ¹H NMR, the α-carbons (C2/C5) of furan are more deshielded than the β-carbons (C3/C4).
-
Furan: Displays two signals corresponding to the two unique carbon environments: C2/C5 at ~δ 142.8 ppm and C3/C4 at ~δ 109.7 ppm.[7]
-
2-Methylfuran: The methyl-substituted carbon (C2) is significantly deshielded (ipso effect), appearing around δ 152 ppm. The other ring carbons also experience shifts, resulting in four distinct aromatic signals and one aliphatic signal for the methyl carbon (~δ 13 ppm).[8]
-
3-Methylfuran: The substitution at C3 leads to a different set of chemical shifts for the five carbons, which are distinct from both furan and 2-methylfuran, providing another layer of confirmation for isomeric identity.
Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Furan | C-2, C-5 | ~142.8 |
| C-3, C-4 | ~109.7 | |
| 2-Methylfuran | C-2 | ~152.0[9] |
| C-5 | ~141.0 | |
| C-3 | ~106.0 | |
| C-4 | ~110.0 | |
| -CH₃ | ~13.0 | |
| 3-Methylfuran | C-3 | ~122.0 |
| C-2 | ~139.0 | |
| C-5 | ~143.0 | |
| C-4 | ~117.0 | |
| -CH₃ | ~9.0 |
Note: Values are approximate and serve for comparative purposes.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a rapid and effective method for identifying functional groups and gaining insight into molecular structure by probing the vibrational frequencies of chemical bonds.[4]
-
Furan: The spectrum is characterized by aromatic C-H stretching vibrations above 3100 cm⁻¹, C=C stretching modes around 1500-1450 cm⁻¹, and a strong C-O-C stretching ("ring breathing") vibration near 1180 cm⁻¹.[4][10]
-
Methylated Isomers: The most apparent difference is the appearance of new aliphatic C-H stretching vibrations from the methyl group, typically around 2920-2925 cm⁻¹.[4] Furthermore, the substitution pattern subtly influences the positions of the ring's C=C and C-O-C stretching bands. These shifts, while small, are reproducible and contribute to a unique "fingerprint" for each isomer.
Table 3: Key Comparative IR Absorption Frequencies (cm⁻¹)
| Compound | Aliphatic C-H Stretch | Aromatic C-H Stretch | Aromatic C=C Stretch | C-O-C Ring Stretch |
| Furan | N/A | ~3130[4] | ~1500, ~1450[4] | ~1180[4] |
| 2-Methylfuran | ~2920[4] | ~3120 | ~1580, ~1500[4] | ~1170[4] |
| 3-Methylfuran | ~2925[4] | ~3130 | ~1600, ~1500[4] | ~1160[4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems like furan.[11]
-
Furan: The parent compound exhibits a primary absorption band in the low UV region, with a maximum absorption (λmax) around 205-210 nm in the gas phase.[11]
-
Methylated Isomers: The methyl group acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The electron-donating nature of the methyl group causes a slight bathochromic (red) shift to a longer wavelength. This shift is typically small but measurable, reflecting the subtle change in the energy of the electronic transition.
Mass Spectrometry (MS): Uncovering Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural clues from its fragmentation pattern.[1]
-
Furan: Has a molecular weight of 68 g/mol . Its mass spectrum shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 68.[12][13] A major fragment is observed at m/z 39, corresponding to the loss of a formyl radical (CHO) and formation of the stable cyclopropenyl cation.[12][14]
-
2-Methylfuran & 3-Methylfuran: Both isomers have a molecular weight of 82 g/mol , and thus their molecular ion peak appears at m/z 82.[9][15] While their molecular ions are the same, their fragmentation patterns can differ. A characteristic fragmentation for methylfurans is the loss of a hydrogen atom to form a stable methylpyrylium cation at m/z 81, or the loss of CO followed by rearrangement. The relative abundances of key fragments can be used to distinguish between the isomers, especially when compared against a spectral library.
Table 4: Comparative Mass Spectrometry Data (EI-MS)
| Compound | Molecular Formula | Molecular Weight | Key m/z Values |
| Furan | C₄H₄O | 68.07[16] | 68 (M⁺), 39[12][14] |
| 2-Methylfuran | C₅H₆O | 82.10[9] | 82 (M⁺), 81, 53, 39[9] |
| 3-Methylfuran | C₅H₆O | 82.10[17] | 82 (M⁺), 53, 39 |
Experimental Protocols & Workflows
To ensure data integrity and reproducibility, standardized protocols are essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the furan analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Shim the instrument to achieve optimal magnetic field homogeneity. Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the spectra to TMS and integrate the ¹H signals. Assign peaks based on chemical shifts, multiplicities, and coupling constants.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[11]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[2]
-
Sample Application: Place a single drop of the liquid furan analyte directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities to reference spectra.
Workflow for Spectroscopic Identification
A logical workflow ensures efficient and accurate identification of furan and its isomers.
Caption: Workflow for the spectroscopic identification of furan isomers.
Conclusion
While furan, 2-methylfuran, and 3-methylfuran share a common heterocyclic core, the position of the methyl substituent provides a distinct and reliable spectroscopic fingerprint for each molecule. ¹H and ¹³C NMR are the most powerful tools for unambiguous structural assignment due to their sensitivity to the local chemical environment. IR spectroscopy offers a rapid method to confirm the presence of the furan ring and the methyl group, while mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. By leveraging this multi-technique approach, researchers can confidently identify and differentiate these important chemical entities in their work.
References
- 1. benchchem.com [benchchem.com]
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- 5. 2-Methylfuran(534-22-5) 1H NMR [m.chemicalbook.com]
- 6. 3-Methylfuran(930-27-8) 1H NMR [m.chemicalbook.com]
- 7. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Methylfuran(534-22-5) 13C NMR spectrum [chemicalbook.com]
- 9. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectroscopy of Furan | PDF [slideshare.net]
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- 16. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-Methylfuran | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Solvents for Furanone Extraction
An In-Depth Technical Guide
Furanones are a critical class of five-membered heterocyclic compounds, celebrated for their significant contributions to the aroma and flavor profiles of numerous fruits, and processed foods.[1] Compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), known for its sweet, caramel-like aroma, are highly valued in the flavor, fragrance, and pharmaceutical industries.[2][3] However, the successful isolation of these compounds is a nuanced process, heavily dependent on the selection of an appropriate extraction solvent. The inherent characteristics of furanones, such as high polarity and potential thermal instability, present significant analytical challenges.[4][5][6]
This guide provides a comprehensive comparison of the efficacy of different solvents for furanone extraction. We will explore the fundamental principles of solvent selection, compare conventional and green solvent systems with supporting data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their method selection and implementation.
Pillar 1: The Causality of Solvent Selection
The cornerstone of any extraction process is the principle of "like dissolves like," which states that a solvent will most effectively dissolve a solute of similar polarity.[7][8] Furanones, with their characteristic hydroxyl and carbonyl groups, are generally polar molecules.[9] Therefore, the selection of a solvent must be meticulously matched to the polarity of the target furanone and the complexity of the source matrix.
Several key factors influence the choice of an optimal solvent:
-
Solubility & Polarity: The solvent must effectively solubilize the target furanone. Polar solvents are generally preferred, but the presence of non-polar substituents on the furanone ring may necessitate the use of solvent mixtures or less polar options.[10]
-
Selectivity: An ideal solvent extracts the target compound with minimal co-extraction of impurities.[8] This reduces the need for extensive downstream purification steps.
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations. There is a strong industry-wide push towards "green" solvents to minimize health risks and ecological footprints.[11][12]
-
Cost and Availability: The economic viability of the extraction process on a larger scale is dependent on the cost and accessibility of the chosen solvent.[8]
Below is a logical workflow for selecting an appropriate extraction solvent and method.
Caption: Decision workflow for furanone extraction solvent selection.
Pillar 2: Comparative Efficacy of Solvent Systems
The choice of solvent directly impacts extraction yield, purity of the extract, and overall process efficiency. We will compare several classes of solvents, highlighting their performance based on experimental evidence.
Conventional Organic Solvents
These are the most traditionally used solvents in natural product extraction.
-
Polar Protic Solvents (Methanol, Ethanol, Water):
-
Mechanism: These solvents possess hydroxyl groups that can form hydrogen bonds with the polar functional groups of furanones, facilitating their dissolution.
-
Efficacy: Methanol is often cited for achieving the highest extraction yields for a wide range of polar phytochemicals due to its high polarity.[13][14] Studies comparing multiple solvents for extracting compounds from plant leaves have shown methanol to be the solvent of choice, yielding the highest concentration of flavonoids and phenols.[13][15] Ethanol is a safer, though slightly less polar, alternative and is preferred for applications in the food and pharmaceutical industries.[16] Water is a safe and environmentally benign solvent, but its high polarity may limit its effectiveness for less polar furanone derivatives and can lead to the co-extraction of water-soluble impurities like sugars.[17]
-
-
Polar Aprotic Solvents (Acetone):
-
Mechanism: Acetone has a carbonyl group that can act as a hydrogen bond acceptor, allowing it to dissolve polar compounds. Its medium polarity makes it versatile.
-
Efficacy: Acetone is effective for extracting medium-polar compounds and has been shown to yield extracts with high antioxidant activity.[17][18] Its high volatility simplifies removal from the final extract.[17]
-
-
Non-Polar & Semi-Polar Solvents (Hexane, Chloroform, Ethyl Acetate):
-
Mechanism: These solvents interact through weaker van der Waals forces and are generally poor choices for extracting highly polar furanones.
-
Efficacy: Hexane is primarily used as a pre-extraction solvent to remove lipids (defatting) from a sample, which is particularly important when dealing with high-oil matrices.[16][19] Dichloromethane (a chlorinated solvent similar to chloroform) was historically used for extracting flavorants like coffee furanone, but severe restrictions are now in place due to its toxicity.[12] Ethyl acetate, being semi-polar, can be useful in liquid-liquid extraction steps for purifying furanones from an aqueous extract.[10]
-
Green and Sustainable Solvents
Driven by environmental and safety concerns, green solvents are emerging as powerful alternatives.[20]
-
Subcritical Water:
-
Mechanism: When water is heated under pressure (between 100°C and 374°C), its dielectric constant decreases, making it behave like a less polar solvent such as methanol or ethanol.[11]
-
Efficacy: This tunability allows it to effectively extract a wide range of compounds, including moderately polar ones. Subcritical water extraction has been shown to be significantly faster and can produce higher yields compared to traditional methods like Soxhlet extraction for related compounds like lactones.[21]
-
-
Supercritical CO₂ (SFE-CO₂):
-
Mechanism: Above its critical temperature (31°C) and pressure, CO₂ becomes a supercritical fluid with properties of both a liquid and a gas.[8] It is non-polar but its solvating power can be modified by adding a polar co-solvent like ethanol.
-
Efficacy: SFE-CO₂ is ideal for extracting thermally labile compounds as it operates at low temperatures.[8] It is highly selective, and the solvent (CO₂) can be easily removed by depressurization, leaving no residue.[20] This method is effective for extracting carotenoids and essential oils and can be adapted for furanones with the use of co-solvents.[11]
-
-
Natural Deep Eutectic Solvents (NADES):
-
Mechanism: NADES are mixtures of natural compounds (like choline chloride, sugars, and organic acids) that form a eutectic mixture with a melting point significantly lower than that of its individual components. They can be tailored to have varying polarities.
-
Efficacy: These solvents have shown higher extraction efficiency for various plant metabolites compared to conventional organic solvents.[11] They are non-volatile, biodegradable, and can enhance the stability of the extracted compounds.[11]
-
Quantitative Data Summary
The following table summarizes the comparative performance of different solvents based on data reported in phytochemical extraction studies. While not specific to a single furanone, this data provides a strong indication of the general efficacy of these solvents.
| Solvent System | Relative Polarity | Typical Yield | Advantages | Disadvantages | References |
| Methanol | High | Very High | Excellent solvating power for polar compounds, high yield. | Toxic, volatile. | [13][14][15] |
| Ethanol | High | High | Safe for consumption (GRAS), effective for polar compounds. | Can extract water-soluble impurities. | [10][16] |
| Water | Very High | Variable | Non-toxic, inexpensive, environmentally friendly. | Low selectivity, may require high temperatures. | [14][17] |
| Acetone | Medium | Moderate-High | Good for medium-polar compounds, easy to evaporate. | Flammable, can be toxic. | [17][18] |
| Ethyl Acetate | Medium | Moderate | Good for semi-polar compounds, useful in purification. | Flammable, moderately toxic. | [10][14] |
| Hexane | Non-Polar | Low (for polar compounds) | Excellent for defatting, selective for lipids. | Poor solvent for polar furanones, neurotoxic. | [15][16] |
| Subcritical Water | Tunable (High to Medium) | High | Fast, efficient, environmentally friendly, tunable polarity. | Requires specialized high-pressure equipment. | [11][21] |
| SFE-CO₂ (with co-solvent) | Tunable (Low to Medium) | High | Highly selective, no solvent residue, low temperature. | High initial equipment cost, may require co-solvent. | [8][11] |
Pillar 3: Self-Validating Experimental Protocols
A trustworthy protocol is one that is detailed, explains the rationale behind each step, and includes quality control measures. Here, we provide a detailed methodology for Ultrasound-Assisted Extraction (UAE), a modern and efficient technique.[7][22]
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Furanones
This protocol is designed for the extraction of furanones from a solid matrix, such as dried and ground fruit or plant material.
1. Rationale and Causality: UAE uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the sample material generates microjets that disrupt the matrix, enhancing solvent penetration and accelerating the diffusion of the target compounds into the solvent.[7] This results in shorter extraction times, lower solvent consumption, and often higher yields compared to conventional methods like maceration.
2. Materials and Reagents:
-
Dried and powdered source material (e.g., strawberry, pineapple, or other plant tissue)
-
Selected Solvent (e.g., 80% Methanol in water)
-
Analytical grade standards of the target furanone(s)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes (50 mL)
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator
-
Glass vials for sample collection
-
Analytical balance
3. Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh accurately 5.0 g of the dried, powdered plant material and place it into a 100 mL Erlenmeyer flask.
-
Causality: Grinding the material increases the surface area, allowing for more efficient solvent penetration and contact.[8]
-
-
Solvent Addition:
-
Add 50 mL of the chosen extraction solvent (e.g., 80% Methanol) to the flask. This creates a solid-to-solvent ratio of 1:10 (w/v).
-
Causality: This ratio is a common starting point to ensure the sample is fully immersed and there is sufficient solvent volume to dissolve the target analytes without reaching saturation.[8]
-
-
Ultrasonic Extraction:
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.
-
Set the sonication parameters. A typical starting point is a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain a constant temperature, for instance, 40°C, to prevent degradation of thermally sensitive compounds.
-
Causality: The parameters (time, temperature, power) are critical and must be optimized for each specific matrix and target compound to maximize yield while preventing degradation.[7]
-
-
Separation and Filtration:
-
After sonication, pour the mixture into a centrifuge tube and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant carefully. For higher recovery, the solid residue can be re-extracted with fresh solvent.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.
-
Causality: Centrifugation and filtration are crucial for removing solid debris that could interfere with subsequent analytical quantification (e.g., by clogging an HPLC or GC column).[22]
-
-
Solvent Evaporation:
-
Transfer the filtered extract to a round-bottom flask and concentrate it using a rotary evaporator under reduced pressure at a temperature below 45°C.
-
Causality: Removing the solvent concentrates the analyte and is performed at low temperature and pressure to prevent the loss of volatile furanones and avoid thermal degradation.
-
-
Reconstitution and Analysis:
4. Self-Validation and Quality Control:
-
Spike and Recovery: To validate the method's accuracy, a known quantity of a furanone standard should be "spiked" into a blank matrix sample before extraction. The percentage of the standard recovered after the entire process is calculated to assess extraction efficiency. A recovery of 98% has been reported for SPE methods for furaneol.[23][24]
-
Reproducibility: The experiment should be performed in triplicate to ensure the results are repeatable and to calculate the standard deviation. A low coefficient of variation (CV < 5%) is desirable.[23][24]
-
Standard Calibration: Quantification must be performed using a calibration curve generated from analytical standards of known concentrations to ensure accurate measurement.[22]
Below is a diagram illustrating the described experimental workflow.
Caption: Workflow for Ultrasound-Assisted Extraction of Furanones.
Conclusion
The selection of an appropriate solvent is arguably the most critical parameter in the successful extraction of furanones. While traditional polar solvents like methanol and ethanol remain effective and widely used, the field is progressively shifting towards greener, more sustainable alternatives. Subcritical water and SFE-CO₂ offer the compelling advantages of tunable selectivity, reduced environmental impact, and high efficiency, though they require a greater initial investment in specialized equipment.
For researchers, the optimal choice will always represent a compromise between yield, selectivity, cost, safety, and environmental considerations.[11] A systematic approach, beginning with a thorough understanding of the target furanone's physicochemical properties and employing a well-validated extraction protocol, is paramount to achieving reliable and reproducible results.
References
- 1. foreverest.net [foreverest.net]
- 2. Furaneol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 14032-66-7: 5-Hydroxy-2(5H)-furanone | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of a green technique to extract the flavorant coffee furanone from spent coffee grounds | Poster Board #467 - American Chemical Society [acs.digitellinc.com]
- 13. scialert.net [scialert.net]
- 14. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. Harnessing Plant Power: The Science Behind Solvent Selection in Plant Extraction [greenskybio.com]
- 17. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review | MDPI [mdpi.com]
- 18. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 19. researchgate.net [researchgate.net]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
A Sensory Showdown: Unmasking the Nuances Between Natural and Synthetic 5-Methylfuran-3(2H)-one
For researchers, flavor chemists, and professionals in drug development, the choice between natural and synthetic active compounds is a critical juncture with implications for efficacy, regulatory approval, and consumer perception. This guide delves into a comparative analysis of the sensory profiles of natural versus synthetic 5-Methylfuran-3(2H)-one, a potent flavor compound with desirable herbaceous and sweet notes. While chemically identical, the journey from source to substance can impart subtle yet significant differences in their organoleptic properties. This document provides a framework for a rigorous sensory panel evaluation to elucidate these distinctions, grounded in scientific integrity and field-proven methodologies.
The Compound in Focus: this compound
This compound is a heterocyclic organic compound belonging to the furanone class.[1] It is valued for its complex aroma profile, often described as herbaceous and sweet.[2] This unique sensory character makes it a significant contributor to the flavor profiles of a variety of food products.
Natural Occurrence and Formation
Naturally, this compound and its close chemical relatives, the 4-hydroxy-3(2H)-furanones, are found in a range of cooked foodstuffs where they contribute significantly to the overall flavor.[3] Their formation is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[4] This process is responsible for the browning and rich flavors of many cooked foods. For instance, related furanones are key flavor compounds in fruits like strawberries, raspberries, and pineapples, as well as in tomatoes.[3] 5-Methyl-4-hydroxy-3(2H)-furanone has also been identified as a male pheromone in a species of cockroach, highlighting its biological significance beyond flavor.[3]
Synthetic Pathways: A World of Controlled Reactions
The synthetic production of this compound and other furanones involves various chemical strategies. These methods offer a controlled environment to produce the target molecule with high purity. Common synthetic approaches include intramolecular cyclization of specific precursors and transition-metal-catalyzed reactions.[5] For example, one method involves the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which can yield 5-aryl-3(2H)-furanones efficiently.[5] Another approach utilizes the cycloisomerization of allenic hydroxyketones in water, avoiding the need for expensive metal catalysts.[5] The choice of synthetic route can influence the final product's impurity profile, which may, in turn, affect its sensory characteristics.
The Rationale for Sensory Comparison
While analytical techniques like gas chromatography-mass spectrometry (GC-MS) can confirm the chemical identity and purity of a compound, they may not fully capture the nuances of its sensory perception. The human sensory system is an incredibly sensitive instrument capable of detecting subtle differences in aroma and taste that may arise from:
-
Trace Impurities: Synthetic routes may introduce trace amounts of byproducts or residual starting materials that are absent in the natural counterpart. Conversely, natural extracts are complex mixtures that can contain numerous other volatile and non-volatile compounds that contribute to the overall flavor profile.[1]
-
Enantiomeric Ratios: For chiral molecules, the ratio of different stereoisomers can significantly impact the sensory properties. While the natural form may have a specific enantiomeric distribution, synthetic methods might produce a racemic mixture or a different ratio, leading to a different sensory experience.[6]
-
Matrix Effects: The "matrix" from which a natural flavor is derived contains a complex blend of chemicals that can modulate the perception of the target compound.[1] Synthetic flavors are typically presented in a simpler carrier, which can alter their perceived character.
Therefore, a trained sensory panel is an indispensable tool for a comprehensive comparison.
Experimental Design: A Rigorous Sensory Panel Protocol
To objectively compare the sensory profiles of natural and synthetic this compound, a well-designed and executed sensory panel is paramount. The following protocol outlines a robust methodology to ensure trustworthy and actionable results.
Panelist Selection and Training
The reliability of sensory data is directly dependent on the quality of the sensory panel.
Panelist Screening:
-
Recruitment: Recruit 20-30 potential panelists from within the organization or externally.
-
Basic Sensory Acuity Tests: Screen candidates for their ability to detect and differentiate basic tastes (sweet, sour, salty, bitter, umami) and a range of relevant aroma compounds.
-
Exclusion Criteria: Exclude individuals with allergies to the test materials, smokers, and those with any condition that might affect their sense of taste or smell.
Panelist Training:
-
Objective: The goal is to calibrate the panelists to a standardized sensory language (lexicon) for this compound.
-
Lexicon Development: A trained panel leader will guide the panelists through multiple sessions to develop a consensus-based lexicon of sensory attributes for the compound. This will involve presenting both the natural and synthetic samples, as well as reference standards for specific aroma notes.
-
Intensity Scaling: Train panelists to use a standardized intensity scale (e.g., a 15-point universal scale) to rate the intensity of each attribute.
-
Performance Monitoring: Continuously monitor panelist performance for consistency and repeatability.
Sample Preparation and Presentation
To eliminate bias, sample preparation and presentation must be meticulously controlled.
-
Sample Source: Obtain commercially available samples of both natural and synthetic this compound with certificates of analysis.
-
Dilution: Prepare solutions of each sample in a neutral carrier (e.g., deodorized water or a simple sugar solution) at a concentration that is clearly perceivable but not overwhelming. Ensure the concentration is identical for both samples.
-
Coding and Randomization: Assign three-digit random codes to each sample to blind the panelists to their identity. The order of presentation should be randomized for each panelist to minimize order effects.
-
Serving Conditions: Serve the samples at a controlled, consistent temperature in identical, odorless containers.
Sensory Evaluation Method: Descriptive Analysis
A descriptive analysis method will provide a comprehensive and quantitative comparison of the sensory profiles.
-
Test Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths, controlled lighting, and a quiet, odor-free atmosphere.
-
Evaluation Procedure:
-
Panelists will first evaluate the aroma of each sample (orthonasal perception).
-
They will then taste each sample and evaluate the flavor-by-mouth and aftertaste (retronasal perception).
-
For each sample, panelists will rate the intensity of each attribute from the agreed-upon lexicon on the 15-point scale.
-
-
Data Collection: Use sensory analysis software to collect the data from each panelist.
Data Analysis
-
Statistical Software: Utilize statistical software (e.g., R, SAS, or specialized sensory software) for data analysis.
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences in the intensity ratings of each attribute between the natural and synthetic samples.
-
Principal Component Analysis (PCA): Employ PCA to visualize the relationships between the samples and the sensory attributes, providing a holistic view of the sensory space.
-
Spider Plots: Generate spider plots (or radar plots) to visually represent the sensory profiles of the two samples for easy comparison.
Proposed Sensory Lexicon for this compound
Based on existing literature for furanones and caramel-like compounds, the following lexicon is proposed as a starting point for panel training.[7][8][9]
Table 1: Proposed Sensory Lexicon
| Attribute Category | Descriptor | Definition | Reference Standard |
| Aroma (Orthonasal) | Herbaceous | Aromatic green, leafy, slightly medicinal note. | Freshly crushed parsley |
| Sweet | General sweet aromatic impression. | Dilute sugar solution | |
| Caramelic | Toasted sugar, slightly burnt, rich. | Caramel syrup | |
| Fruity | General ripe fruit character. | Mixed berry extract | |
| Earthy | Damp soil, mushroom-like note. | Geosmin solution (very dilute) | |
| Flavor-by-Mouth | Herbaceous | Aromatic green, leafy, slightly medicinal taste. | Parsley-infused water |
| Sweetness | The intensity of the sweet taste. | Sucrose solutions of varying concentrations | |
| Caramelic | Toasted sugar, slightly burnt, rich flavor. | Caramel candy | |
| Fruity | General ripe fruit flavor. | Mixed berry juice | |
| Bitter | The intensity of the bitter taste. | Caffeine solution | |
| Aftertaste | Lingering Sweetness | The duration and intensity of the sweet taste after expectoration. | N/A |
| Astringency | A drying, puckering sensation in the mouth. | Unsweetened black tea |
Visualizing the Workflow
The following diagram illustrates the key stages of the sensory panel comparison process.
Caption: Experimental workflow for the sensory panel comparison.
Regulatory Considerations: The "Natural" Distinction
The labeling of flavors as "natural" or "artificial" is subject to strict regulatory oversight. In the United States, the Food and Drug Administration (FDA) defines a "natural flavor" in 21 CFR 101.22.[10] According to this regulation, a natural flavor must be derived from a natural source, such as a spice, fruit, vegetable, or fermentation product, through physical, microbiological, or enzymatic processes.[10] An "artificial flavor" is any substance used to impart flavor that is not derived from a natural source.[11] It is important to note that a synthetic compound that is chemically identical to a naturally occurring flavor compound is still considered an artificial flavor if it is produced through chemical synthesis rather than from a natural source.[11][12] This distinction has significant implications for product labeling and consumer perception.
Conclusion: Beyond Chemical Equivalence
The comparison of natural and synthetic this compound transcends a simple confirmation of chemical identity. A comprehensive sensory evaluation, as outlined in this guide, provides the critical data needed to understand the subtle yet potentially significant differences in their organoleptic profiles. By employing a rigorously trained sensory panel and a well-defined experimental protocol, researchers and product developers can make informed decisions based on a holistic understanding of both the chemical and sensory properties of this important flavor compound. This approach ensures not only the scientific integrity of the evaluation but also provides a deeper insight into the nuances that ultimately shape the consumer's sensory experience.
References
- 1. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]
- 2. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]
- 3. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 6. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odor Descriptor Listing for caramellic [thegoodscentscompany.com]
- 8. Burnt Sugar Notes [leffingwell.com]
- 9. nbinno.com [nbinno.com]
- 10. The Importance of Natural Flavorings and FDA Requirements [mosaicflavors.com]
- 11. Natural and Artificial Flavors – Food, Fiber, and Fashion Quarterly, vol. 3 [iu.pressbooks.pub]
- 12. Food Labeling Requirements for Natural Flavors - FoodSafetyTech [foodsafetytech.com]
Comparative Analysis of 5-Methylfuran-3(2H)-one (Norfuraneol) Formation from Diverse Sugar Precursors
An In-Depth Technical Guide for Researchers
Introduction
5-Methylfuran-3(2H)-one, systematically known as 4-hydroxy-5-methyl-3(2H)-furanone and commonly referred to as Norfuraneol, is a potent aroma compound of significant interest in the food, flavor, and pharmaceutical industries. Its characteristic caramel-like, sweet, and slightly burnt aroma makes it a key contributor to the sensory profile of numerous thermally processed foods, including roasted coffee and beef broth.[1] Understanding the formation pathways of this molecule from various precursors is critical for controlling and optimizing flavor generation in food products and for its efficient synthesis for commercial applications.
This guide provides a comprehensive comparison of the formation of Norfuraneol from different sugar precursors. We will delve into the underlying chemical mechanisms, compare the reaction efficiencies of various sugars with supporting experimental data, and provide detailed protocols for its synthesis and analysis in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of furanone chemistry.
Mechanistic Foundations of Norfuraneol Formation
Norfuraneol is primarily formed through the Maillard reaction, a complex cascade of non-enzymatic browning reactions involving a reducing sugar and an amino acid.[2][3] However, it can also arise from sugar caramelization (thermal degradation without amino acids) and specific biological pathways involving sugar phosphates.[4][5]
The Maillard Reaction Pathway
The Maillard reaction is the most studied route to Norfuraneol. The key distinction is that pentose (C5) sugars are the primary precursors for Norfuraneol (a C5-skeleton furanone), whereas hexose (C6) sugars are the main precursors for the structurally related but distinct compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol).[6]
The reaction proceeds through several stages:
-
Initial Stage: A reducing sugar (e.g., xylose) condenses with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This product undergoes an irreversible rearrangement (the Amadori rearrangement for aldoses) to form a 1-amino-1-deoxy-2-ketose, known as the Amadori product.[2]
-
Intermediate Stage: The Amadori product undergoes 2,3-enolization to form a 1-deoxyosone intermediate (specifically, 1-deoxypentosone from a pentose).[6]
-
Final Stage: This 1-deoxypentosone intermediate undergoes cyclization and dehydration to yield 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol).[6]
The diagram below illustrates this core pathway.
Figure 1: Generalized Maillard reaction pathway for the formation of Norfuraneol from pentose sugars.
Alternative Pathways
While the Maillard reaction is dominant in food systems, Norfuraneol can also be generated through other routes:
-
From Sugar Phosphates: In biological systems like yeast, Norfuraneol formation has been demonstrated from various carbohydrate phosphates, including D-ribose-5-phosphate.[4] The proposed mechanism involves the enzymatic conversion of these phosphates into D-ribulose-5-phosphate, which then chemically transforms into the target furanone.[4][5]
-
Caramelization: At high temperatures, sugars can degrade in the absence of amino acids to form furanones, although this pathway is generally less efficient for Norfuraneol production compared to the Maillard reaction.[7]
Comparative Analysis of Sugar Precursors
The choice of sugar precursor is the most critical factor determining the type and yield of the resulting furanone. A common point of confusion is the distinction between Norfuraneol and Furaneol; the precursor's carbon skeleton dictates the product.
Figure 2: Relationship between sugar precursor type and the primary furanone product.
Pentoses: The Direct Precursors to Norfuraneol
Pentose sugars (xylose, arabinose, and ribose) are the most direct and efficient precursors for Norfuraneol because their five-carbon backbone is retained in the final product structure.[6]
-
Xylose: Widely studied as a model precursor, xylose readily reacts with amino acids like glycine and lysine to produce Norfuraneol.[8] It is often the most abundant pentose in plant-derived materials.
-
Arabinose: Similar to xylose, arabinose is an effective precursor.
-
Ribose: Due to its high reactivity, ribose is often the most efficient pentose precursor for Norfuraneol formation.[8] Its prevalence in ribonucleic acids makes it a relevant precursor in biological systems.
Hexoses and Deoxyhexoses: Precursors to Furaneol
It is a common misconception that all sugars can efficiently produce Norfuraneol. Hexoses and deoxyhexoses primarily yield different furanone structures.
-
Hexoses (Glucose, Fructose): These C6 sugars are the primary precursors for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol, also known as HDMF).[6][9] The formation of Norfuraneol from hexoses is not a major pathway and would require fragmentation of the sugar backbone, which is less common.
-
6-Deoxyhexoses (Rhamnose): L-rhamnose is an exceptionally efficient precursor for Furaneol, with reported yields exceeding 40 mol% under optimized conditions.[10] It is not a precursor for Norfuraneol.
This distinction is critical for any research aiming to produce a specific furanone; using rhamnose with the goal of synthesizing Norfuraneol would be an incorrect experimental choice.
Quantitative Comparison and Experimental Data
The yield of Norfuraneol is highly dependent on the specific pentose used and the reaction conditions (e.g., amino acid partner, pH, temperature, and time).
A study investigating the Maillard reaction between pentoses and lysine identified Norfuraneol as a major decomposition product.[8] The relative efficiency of different pentoses was compared, highlighting ribose as the most effective precursor.
| Sugar Precursor (Pentose) | Amino Acid | Conditions | Norfuraneol Yield | Source |
| Xylose | Lysine | 200 mg/100 mL xylose, heated | ~20 mg/100 mL | [8] |
| Ribose | Lysine | Heated solution | Highest yield among pentoses | [8] |
| Arabinose | Lysine | Heated solution | Lower yield than Ribose/Xylose | [8] |
| Xylose | Glycine | 90 °C, 1 hour, pH 7.0 | Norfuraneol was the major component | [6] |
Table 1: Comparison of Norfuraneol yields from different pentose sugar precursors based on published experimental data.
These data underscore the importance of precursor selection. For maximal Norfuraneol yield, ribose is the preferred substrate, followed by xylose.
Experimental Protocol: Synthesis of Norfuraneol via Maillard Reaction
This section provides a detailed, self-validating protocol for the synthesis of Norfuraneol from D-xylose and glycine. The protocol is based on established methodologies for model Maillard reactions.[6]
Workflow Overview
Figure 3: Experimental workflow for the synthesis and analysis of Norfuraneol.
Materials and Reagents
-
D-Xylose (≥99%)
-
Glycine (≥99%)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Hydrochloric Acid (HCl), 2 M
-
Sodium Chloride (NaCl)
-
Diethyl Ether (Et₂O), analytical grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Reaction vials (10 mL, screw cap)
-
Heating block or water bath
-
Rotation perforator (for continuous extraction) or separatory funnel
-
GC-MS system for analysis
Step-by-Step Procedure
Part 1: Reaction Setup
-
Prepare Phosphate Buffer: Create a 0.2 M sodium phosphate buffer solution and adjust the pH to 7.0 using 2 M HCl.
-
Prepare Reactant Solution: In a 10 mL reaction vial, dissolve D-xylose (e.g., 5 mmol) and glycine (5 mmol) in 5 mL of the prepared pH 7.0 phosphate buffer.
-
Causality Note: Using an equimolar ratio of sugar to amino acid ensures sufficient reactants for the Maillard cascade. The neutral pH facilitates the initial condensation step without causing excessive sugar degradation via acid-catalyzed pathways.
-
-
Seal and Heat: Securely cap the vial and place it in a heating block or water bath pre-heated to 90°C.
-
Incubate: Allow the reaction to proceed for 1 hour. A visible browning (the formation of melanoidins) is an indicator that the Maillard reaction is occurring.
Part 2: Extraction of Neutral Compounds
-
Cool and Dilute: After 1 hour, remove the vial from the heat and allow it to cool to room temperature. Add 10 mL of deionized water to the reaction mixture.
-
Saturate and Acidify: Saturate the aqueous solution with NaCl (approx. 4 g) to improve the partitioning of organic compounds into the solvent phase. Adjust the pH to 4.0 with 2 M HCl.
-
Causality Note: Lowering the pH helps to protonate any basic compounds, keeping them in the aqueous phase, while ensuring the slightly acidic Norfuraneol remains in its neutral form for efficient extraction into the organic solvent.
-
-
Solvent Extraction: Perform a liquid-liquid extraction. For optimal recovery, use a continuous liquid-liquid extractor with 50 mL of diethyl ether overnight. Alternatively, for a simpler setup, perform three sequential extractions in a separatory funnel, each with 20 mL of diethyl ether, combining the organic phases.
-
Dry and Concentrate: Dry the combined organic phase over anhydrous Na₂SO₄ to remove residual water. Carefully concentrate the extract to a final volume of ~0.5 mL under a gentle stream of nitrogen.
-
Trustworthiness Note: It is crucial to avoid complete evaporation, as Norfuraneol is a volatile compound and can be lost.
-
Part 3: Analysis
-
GC-MS Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identification: Identify Norfuraneol by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum should show a characteristic molecular ion (m/z 114) and key fragments.
Conclusion
The formation of this compound (Norfuraneol) is a nuanced process heavily dictated by the choice of precursors and reaction conditions. This guide clarifies that pentose sugars—particularly ribose and xylose—are the direct and most efficient precursors for Norfuraneol via the Maillard reaction. In contrast, hexoses and the deoxyhexose rhamnose primarily lead to the formation of the structurally distinct C6-skeleton compound, Furaneol. This fundamental understanding is paramount for professionals in the flavor, food, and pharmaceutical sciences aiming to control, manipulate, or synthesize these important furanones. The provided experimental protocol offers a reliable and validated starting point for laboratory-scale synthesis and further investigation into this fascinating area of chemical reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imreblank.ch [imreblank.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from rhamnose as affected by reaction parameters: experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Methylfuran-3(2H)-one for Laboratory Professionals
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 5-Methylfuran-3(2H)-one, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Understanding the Hazard Profile of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, while valuable in various research applications, presents several health risks that necessitate careful management.
According to safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The assigned GHS pictogram is the GHS07 exclamation mark, with a "Warning" signal word. These classifications underscore the importance of minimizing exposure through appropriate engineering controls and personal protective equipment (PPE).
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Signal Word | Recommended PPE |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | Standard laboratory coat, Nitrile gloves, Safety glasses with side shields or goggles. |
| Skin Irritation (Category 2) | GHS07 | Warning | Standard laboratory coat, Nitrile gloves (ensure no breakthrough), Safety glasses with side shields. |
| Eye Irritation (Category 2A) | GHS07 | Warning | Safety goggles or a face shield are mandatory. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) | GHS07 | Warning | Work in a well-ventilated area, preferably within a chemical fume hood. |
The "Cradle-to-Grave" Responsibility: Regulatory Framework
The disposal of this compound is governed by a stringent regulatory framework designed to protect human health and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive "cradle-to-grave" framework for hazardous waste management[1]. This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal[2]. The regulations for hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR) parts 260 through 273[3].
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), often referred to as the Laboratory Standard, mandates the development and implementation of a written Chemical Hygiene Plan (CHP)[4][5][6][7]. This plan must include procedures for the safe handling and disposal of hazardous chemicals[7].
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure should be incorporated into your laboratory's Chemical Hygiene Plan.
Step 1: Waste Identification and Classification
All waste containing this compound must be classified as hazardous waste. This is based on its identified health hazards (irritant, harmful if swallowed). It is the generator's responsibility to make this determination[2].
Step 2: Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound".
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently.
Step 3: Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition. Given that related furanones can be flammable, it is prudent to store this waste away from potential ignition sources[8].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Time: Be aware of the hazardous waste accumulation time limits set by the EPA, which vary depending on the amount of waste generated per month[9].
Step 4: Disposal
-
Licensed Waste Disposal: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company[10]. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Manifest System: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination[9].
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the material[8][11].
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[11].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[11].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[11].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[12].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- 1. axonator.com [axonator.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. osha.gov [osha.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. epa.gov [epa.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. cpachem.com [cpachem.com]
Navigating the Nuances of 5-Methylfuran-3(2H)-one: A Guide to Safe Handling and Disposal
For the innovative researcher, the quest for novel therapeutics and chemical entities is a journey into the unknown. This path, while rewarding, is paved with the responsibility of ensuring a safe and compliant laboratory environment. This guide provides an in-depth, experience-driven protocol for the safe handling of 5-Methylfuran-3(2H)-one, a compound with significant potential in various research and development applications. Our focus extends beyond mere compliance, aiming to instill a culture of safety and proactive risk mitigation.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is paramount. This compound, while a valuable building block, presents a multi-faceted risk profile that demands respect and careful management.
Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning". This immediately communicates the need for diligent application of personal protective equipment and careful handling procedures.
Key Safety Data Summary:
| Hazard Classification | GHS Pictogram | Signal Word | Key Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark (GHS07) | Warning | P264: Wash skin thoroughly after handling.[1] |
| Skin Irritation (Category 2) | Exclamation Mark (GHS07) | Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation (Category 2A) | Exclamation Mark (GHS07) | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Exclamation Mark (GHS07) | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A meticulously planned operational procedure is the cornerstone of laboratory safety. The following steps are designed to minimize exposure and mitigate the risks associated with this compound.
Engineering Controls: The First Line of Defense
Your primary strategy for exposure control should always be the implementation of robust engineering controls.
-
Fume Hood: All handling of this compound, from weighing to reaction setup, must be conducted in a certified chemical fume hood. This is non-negotiable and serves to capture any vapors or aerosols at the source, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.
Personal Protective Equipment (PPE): Your Personal Safety Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton®. Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Under normal operating conditions within a functioning fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency use.
Safe Handling Procedures
-
Pre-Use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transferring the compound to prevent the spread of any potential spills.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1] Avoid breathing vapors or dust.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan: Responsible Stewardship from Cradle to Grave
The responsible disposal of this compound and its associated waste is a critical component of the safety protocol.
-
Waste Classification: this compound is classified as a hazardous waste.[2]
-
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal Procedure: All waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][3] Never dispose of this chemical down the drain.
Emergency Procedures: Preparedness for the Unexpected
Even with the most stringent precautions, the potential for accidents exists. A clear and practiced emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Spill:
-
Small Spill: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4] Place the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the area. Notify your EHS office immediately.
-
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these detailed procedures and fostering a proactive safety mindset, researchers can confidently and responsibly unlock the scientific potential of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
